molecular formula C18H34O8 B8104099 Propargyl-PEG7-methane

Propargyl-PEG7-methane

Cat. No.: B8104099
M. Wt: 378.5 g/mol
InChI Key: ZBQWMFSNGQBQKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propargyl-PEG7-methane is a useful research compound. Its molecular formula is C18H34O8 and its molecular weight is 378.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O8/c1-3-4-20-7-8-22-11-12-24-15-16-26-18-17-25-14-13-23-10-9-21-6-5-19-2/h1H,4-18H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQWMFSNGQBQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Propargyl-PEG7-methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Propargyl-PEG7-methane, a discrete polyethylene glycol (PEG) derivative increasingly utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This document details a plausible synthetic route, outlines key characterization methodologies, and presents expected analytical data. Furthermore, it illustrates the critical role of this linker in the PROTAC-mediated protein degradation pathway. The information herein is intended to support researchers in the synthesis, characterization, and application of this versatile chemical tool.

Introduction

This compound, also known by its IUPAC name 2,5,8,11,14,17,20,23-octaoxahexacos-25-yne, is a monodisperse PEG linker featuring a terminal propargyl group and a methoxy-capped heptaethylene glycol chain.[1] This heterobifunctional structure imparts desirable physicochemical properties, including enhanced aqueous solubility and a defined spacer length, which are critical for optimizing the performance of heterobifunctional molecules like PROTACs.[2][3] The terminal alkyne functionality allows for efficient conjugation to azide-bearing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][4] This guide details the synthesis and characterization of this compound, providing a foundational understanding for its application in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula C₁₈H₃₄O₈[1]
Molecular Weight 378.46 g/mol [1]
Exact Mass 378.2300 u[1]
IUPAC Name 2,5,8,11,14,17,20,23-octaoxahexacos-25-yne[1]
CAS Number 2730134-74-2
Synonyms M-PEG8-Propargyl, this compound, M-PEG7-Alkyne[1]
SMILES COCCOCCOCCOCCOCCOCCOCCOCC#C[1]
Purity Typically >95%
Appearance Colorless to pale yellow oil
Storage Short term (days to weeks) at 0-4°C, long term (months to years) at -20°C. Store in a dry, dark environment.[1]

Synthesis of this compound

The synthesis of this compound can be effectively achieved via the Williamson ether synthesis. This method involves the deprotonation of the terminal hydroxyl group of heptaethylene glycol monomethyl ether to form an alkoxide, which then acts as a nucleophile to displace a halide from a propargyl electrophile.[5][6][7]

Synthetic Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Hepta_PEG Heptaethylene Glycol Monomethyl Ether Propargyl_PEG7 This compound Hepta_PEG->Propargyl_PEG7 Prop_Bromide Propargyl Bromide Prop_Bromide->Propargyl_PEG7 Base Strong Base (e.g., NaH) Base->Propargyl_PEG7 Solvent Anhydrous Solvent (e.g., THF) Solvent->Propargyl_PEG7 Salt Salt Byproduct (e.g., NaBr) H2 Hydrogen Gas (if NaH is used)

A simplified schematic of the Williamson ether synthesis for this compound.
Experimental Protocol

This is a representative protocol based on established chemical principles and may require optimization.

Materials:

  • Heptaethylene glycol monomethyl ether

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Propargyl bromide, 80% solution in toluene

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add heptaethylene glycol monomethyl ether (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0°C and add propargyl bromide (1.5 eq) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl.

  • Partition the mixture between water and an organic solvent such as ethyl acetate.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a colorless to pale yellow oil.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of this compound are detailed in Tables 2 and 3, respectively. These are predicted values based on the known spectral data of similar PEG structures and propargyl groups.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-C≡CH ~2.4Triplet (t)1H
-O-CH ₂-C≡CH~4.2Doublet (d)2H
CH ₃-O-~3.4Singlet (s)3H
-O-CH ₂-CH ₂-O- (PEG backbone)3.5-3.7Multiplet (m)28H

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

AssignmentPredicted Chemical Shift (δ, ppm)
-C ≡CH~80
-C≡CH ~75
C H₃-O-~59
-O-C H₂-C≡CH~58
-O-C H₂-C H₂-O- (PEG backbone)~70-72
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. For this compound, high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is typically employed. The expected m/z value for the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺ should be observed.

Table 4: Mass Spectrometry Data for this compound

IonCalculated m/z
[C₁₈H₃₄O₈ + H]⁺379.2377
[C₁₈H₃₄O₈ + Na]⁺401.2197
High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the final product. A reversed-phase HPLC method is generally suitable for this type of molecule.

Table 5: Representative HPLC Method

ParameterCondition
Column C18, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% formic acid or trifluoroacetic acid
Mobile Phase B Acetonitrile with 0.1% formic acid or trifluoroacetic acid
Gradient A suitable gradient from a low to high percentage of Mobile Phase B
Flow Rate 1.0 mL/min
Detection Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as PEGs lack a strong UV chromophore.
Expected Result A single major peak indicating high purity (>95%).

Application in PROTACs: Mechanism of Action

This compound serves as a linker in PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins. A PROTAC consists of a ligand that binds to the target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker.

The mechanism of PROTAC-mediated protein degradation is a catalytic cycle:

  • Ternary Complex Formation: The PROTAC simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex. The PEG7 linker provides the necessary length and flexibility to facilitate this interaction.

  • Ubiquitination: The E3 ligase, brought into proximity with the POI, catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the POI, typically on surface-exposed lysine residues.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

  • PROTAC Recycling: The PROTAC is released from the complex and can induce the degradation of another molecule of the POI.

PROTAC_Mechanism cluster_ternary 1. Ternary Complex Formation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Complex POI->Ternary PROTAC PROTAC (with this compound linker) PROTAC->Ternary E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary Ternary->PROTAC 4. Release & Recycling Poly_Ub_POI Polyubiquitinated POI Ternary->Poly_Ub_POI 2. Ubiquitination Ub Ubiquitin E2_Ub E2~Ub E2_Ub->Ternary Proteasome 26S Proteasome Poly_Ub_POI->Proteasome 3. Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable and well-defined chemical tool for the construction of PROTACs and other complex molecular architectures. Its synthesis via Williamson ether synthesis is a robust and scalable method. The analytical techniques outlined in this guide provide a framework for the comprehensive characterization of this linker, ensuring its quality and suitability for downstream applications. A thorough understanding of its structure and properties is paramount for the rational design of effective PROTACs and other advanced therapeutics.

References

Propargyl-PEG7-Methane in PROTACs: A Technical Guide to Mechanism and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins. The architecture of a PROTAC, consisting of a target-binding ligand, an E3 ligase-recruiting moiety, and a connecting linker, is crucial to its efficacy. This technical guide provides an in-depth examination of the mechanism of action and application of Propargyl-PEG7-methane, a versatile linker increasingly employed in PROTAC design. We will explore its role in facilitating ternary complex formation, its impact on the physicochemical properties of the PROTAC, and its utility in modular PROTAC synthesis via "click chemistry." This guide also offers detailed experimental protocols for the synthesis and evaluation of PROTACs utilizing this linker, alongside quantitative data from representative studies to inform rational PROTAC design.

The Core Mechanism of PROTAC Action

PROTACs are heterobifunctional molecules that act as a bridge between a protein of interest (POI) and an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[3][4] The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.[2] The linker connecting the two ligands is a critical determinant of the PROTAC's success, influencing the stability of the crucial POI-PROTAC-E3 ligase ternary complex and the overall pharmacological properties of the molecule.[2][5]

Role of the this compound Linker

The this compound linker is a bifunctional molecule featuring a propargyl group (a terminal alkyne), a seven-unit polyethylene glycol (PEG) chain, and a methane group (typically modified for conjugation, such as an acid or other reactive handle). Each component of this linker plays a distinct and crucial role in the design and function of a PROTAC.

  • Propargyl Group for "Click Chemistry": The terminal alkyne of the propargyl group is a key functional handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[6][7] This allows for a modular and convergent synthesis strategy, where the target-binding and E3 ligase-binding moieties can be synthesized separately with azide handles and then efficiently joined with the alkyne-containing linker.[6][7]

  • PEG7 Chain for Optimal Spacing and Physicochemical Properties: The seven-unit PEG chain offers a balance of flexibility and hydrophilicity.[5][8]

    • Spacing and Flexibility: The length of the PEG7 linker provides adequate spatial separation between the two ligands, which is often necessary to minimize steric hindrance and allow for the formation of a stable and productive ternary complex.[8] The flexibility of the PEG chain can also facilitate the adoption of a favorable conformation for this complex formation.[8]

    • Solubility and Permeability: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[5][9] This can also favorably influence cell permeability, a common challenge in PROTAC development.[8]

  • Methane Terminus for Conjugation: The "methane" end of the linker is typically a functionalized methyl group, such as a carboxylic acid (Propargyl-PEG7-acid), which provides a convenient attachment point for one of the ligands through standard amide bond formation.[8]

Quantitative Analysis of PROTACs with PEG Linkers

While specific quantitative data for PROTACs utilizing the exact this compound linker is not extensively available in the public domain, the following tables summarize representative data from studies on PROTACs with PEG linkers of varying lengths. This data illustrates the critical importance of linker length in determining degradation efficacy, as measured by DC₅₀ (the concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of degradation).[10]

Table 1: Degradation Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Varying Linker Lengths [11]

Linker Atom Chain LengthDC₅₀ (nM)Dₘₐₓ (%)
12>1000<20
13~100~70
14~50~80
16 (PEG4 equivalent) <10 >90
17~20~85
20~50~75

Table 2: Degradation Efficacy of TANK-binding kinase 1 (TBK1)-Targeting PROTACs with Varying Linker Lengths [6]

Linker Atom Chain LengthDC₅₀ (nM)Dₘₐₓ (%)
<12No DegradationN/A
12Sub-micromolar>90
21 (PEG7 equivalent) 3 96
2929276

Table 3: Degradation Efficacy of Cyclin-dependent kinase 9 (CDK9)-Targeting PROTACs with Varying Linker Lengths [11]

Linker TypeDC₅₀ (nM)Dₘₐₓ (%)
Short Alkyl>1000<10
PEG2~500~40
PEG4 ~100 ~70
PEG6~250~50

Experimental Protocols

Synthesis of a PROTAC using Propargyl-PEG7-acid and Click Chemistry

This protocol describes a general two-step synthesis involving an initial amide coupling followed by a CuAAC "click" reaction.[12]

Step 1: Amide Coupling of Ligand 1 to Propargyl-PEG7-acid

  • Materials:

    • Ligand 1 (with a primary or secondary amine)

    • Propargyl-PEG7-acid

    • Anhydrous N,N-Dimethylformamide (DMF)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

  • Procedure:

    • Dissolve Ligand 1 (1.0 eq) and Propargyl-PEG7-acid (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the intermediate product by flash chromatography.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Materials:

    • Propargyl-PEG7-Ligand 1 intermediate

    • Ligand 2 (azide-modified)

    • tert-Butanol and water (1:1 mixture)

    • Copper(II) sulfate (CuSO₄)

    • Sodium ascorbate

  • Procedure:

    • Dissolve the Propargyl-PEG7-Ligand 1 intermediate (1.0 eq) and the azide-modified Ligand 2 (1.1 eq) in a 1:1 mixture of tert-butanol and water.

    • In a separate vial, prepare a fresh solution of CuSO₄ (0.1 eq) and sodium ascorbate (0.5 eq) in water.

    • Add the copper/ascorbate solution to the reaction mixture.

    • Stir the reaction at room temperature for 2-8 hours, monitoring by LC-MS.

    • Once the reaction is complete, dilute the mixture with water and extract the product.

    • Purify the final PROTAC compound by preparative HPLC.

    • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Western Blot for PROTAC-Induced Protein Degradation

This is a standard method to quantify the degradation of a target protein following PROTAC treatment.[13]

  • Cell Culture and Treatment:

    • Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.

    • Boil the samples to denature the proteins.

    • Load equal amounts of protein per lane of an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Apply a chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize the target protein level to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the cytotoxic or anti-proliferative effects of the PROTAC.[5][11]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC and incubate for a desired period (e.g., 72 hours).

  • Assay Reagent Addition:

    • For MTT assay: Add MTT reagent to each well and incubate for 1-4 hours. Then, add a solubilization solution to dissolve the formazan crystals.

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well.

  • Signal Measurement:

    • MTT: Measure the absorbance at a specific wavelength.

    • CellTiter-Glo®: Measure the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Ternary Complex Formation Assays

Various biophysical techniques can be used to characterize the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.[14]

  • Surface Plasmon Resonance (SPR): Measures the binding affinities and kinetics of the binary and ternary interactions in real-time.

  • Isothermal Titration Calorimetry (ITC): Determines the thermodynamic parameters of binding, including the cooperativity of ternary complex formation.

  • Fluorescence Resonance Energy Transfer (FRET): Can be used to monitor the proximity of the POI and E3 ligase in the presence of the PROTAC.

  • Biolayer Interferometry (BLI): Another label-free technique to measure binding kinetics and affinities.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the Graphviz DOT language, illustrate the core signaling pathway of PROTAC action and a typical experimental workflow for PROTAC evaluation.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound Linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Ub-POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Degradation Degradation Proteasome->Degradation Amino_Acids Amino Acids Degradation->Amino_Acids Ub Ub Ub->Ubiquitination Ub_POI->Proteasome

Caption: PROTAC Mechanism of Action.

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_invivo In Vivo Studies Synthesis PROTAC Synthesis (Amide Coupling & Click Chemistry) Biophysical Biophysical Assays (SPR, ITC, FRET) Synthesis->Biophysical Degradation_Assay Western Blot (Determine DC50 & Dmax) Synthesis->Degradation_Assay Viability_Assay Cell Viability Assay (Determine IC50) Degradation_Assay->Viability_Assay PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Viability_Assay->PK_PD Efficacy Animal Model Efficacy PK_PD->Efficacy

Caption: Experimental Workflow for PROTAC Evaluation.

Conclusion

The this compound linker is a powerful and versatile tool in the design of effective PROTACs. Its constituent parts—the propargyl group for modular synthesis, the PEG7 chain for optimizing ternary complex formation and improving physicochemical properties, and the reactive terminus for conjugation—provide a robust platform for the development of novel protein degraders. While the optimal linker is target and ligand-dependent, the principles and methodologies outlined in this guide offer a solid foundation for researchers to rationally design and evaluate PROTACs with enhanced therapeutic potential. Future advances in computational modeling and structural biology will continue to refine our understanding of the intricate role of the linker, paving the way for the next generation of targeted protein degradation therapies.

References

Propargyl-PEG7-methane: A Versatile Linker for Advanced Molecular Biology Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of molecular biology and drug discovery, the precise and stable connection of molecular entities is paramount. Propargyl-PEG7-methane has emerged as a key tool in this field, functioning as a versatile and efficient heterobifunctional linker. Its unique chemical structure, featuring a terminal propargyl group, a seven-unit polyethylene glycol (PEG) chain, and a chemically inert methyl (methane) cap, offers a powerful combination of reactivity and desirable physicochemical properties. This guide provides a comprehensive overview of this compound, its applications, and detailed protocols for its use, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are revolutionary heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest, offering a novel therapeutic paradigm for a wide range of diseases. The linker component of a PROTAC is not merely a spacer but a critical determinant of the molecule's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase.

Core Properties and Specifications of this compound

This compound is a well-defined, monodisperse PEG linker. The propargyl group at one end provides a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which allows for the highly efficient and specific conjugation to molecules bearing an azide group.[1][2] The seven-unit PEG chain confers increased hydrophilicity, which can enhance the solubility and bioavailability of the resulting conjugate.[3] The terminal methyl group renders the other end of the linker chemically inert, which is advantageous in synthetic schemes where selective reaction at the propargyl terminus is desired.

Below is a summary of the key physicochemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C18H34O8[4]
Molecular Weight 378.46 g/mol [4]
Appearance To be determined (typically a liquid)[4]
Purity >98% (typical)[4]
Functional Groups Propargyl (Alkyne), Methoxy (Methyl Ether)[1]
Solubility Soluble in DMSO, DMF, DCM
Storage Conditions Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C, stored under a dry, dark atmosphere.[4]

Applications in Molecular Biology: The PROTAC Revolution

The primary application of this compound in molecular biology is as a linker in the synthesis of complex bioconjugates, most notably PROTACs.[1] The modular nature of PROTAC synthesis, facilitated by click chemistry, allows for the rapid generation and optimization of a library of degraders.

The Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is a critical determinant of its biological activity. Its length, flexibility, and chemical composition influence several key parameters:

  • Ternary Complex Formation : The linker must be of an optimal length and flexibility to allow the two ends of the PROTAC (the target protein-binding ligand and the E3 ligase-binding ligand) to simultaneously and effectively bind to their respective protein partners. This formation of a stable ternary complex is a prerequisite for the subsequent ubiquitination of the target protein.

  • Solubility and Cell Permeability : The hydrophilic nature of the PEG7 chain can significantly improve the aqueous solubility and cell permeability of the PROTAC, which are often major challenges for these relatively large molecules.[3]

  • Pharmacokinetics : The PEG linker can shield the PROTAC from enzymatic degradation, reduce clearance by the kidneys, and decrease immunogenicity, thereby improving its overall pharmacokinetic profile.

The seven-unit length of the PEG chain in this compound often provides a suitable distance to span the gap between the target protein and the E3 ligase without inducing steric hindrance. The inert methane cap is beneficial as it prevents unwanted side reactions at that terminus, ensuring that the linker is exclusively incorporated via the propargyl group.

Signaling Pathways and Experimental Workflows

To understand the application of this compound, it is essential to visualize the biological pathway it influences and the experimental workflow for its use.

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the mechanism of action for a PROTAC synthesized using a linker like this compound.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) E3_Ligase E3 Ubiquitin Ligase Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase->Ternary_Complex Binds Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of PROTAC-mediated protein degradation.

General Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a novel PROTAC involves a multi-step process from chemical synthesis to biological validation. The following diagram outlines a typical workflow.

PROTAC_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Synthesis_1 Synthesis of Azide-Modified Ligand Click_Chemistry CuAAC Click Chemistry (PROTAC Formation) Synthesis_1->Click_Chemistry Synthesis_2 Synthesis of Propargyl-PEG7-Ligand Synthesis_2->Click_Chemistry Purification Purification & Characterization (HPLC, LC-MS, NMR) Click_Chemistry->Purification Cell_Treatment Treat Cells with PROTAC Purification->Cell_Treatment Purified PROTAC Western_Blot Western Blot for Protein Degradation Cell_Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Treatment->Viability_Assay DC50_Dmax Determine DC50 & Dmax Western_Blot->DC50_Dmax IC50 Determine IC50 Viability_Assay->IC50

Caption: General workflow for PROTAC development.

Experimental Protocols

This section provides detailed, generalized protocols for the synthesis of a PROTAC using this compound and the subsequent biological evaluation of its activity.

Protocol 1: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified ligand (Ligand A-N3) to a second ligand that has been pre-conjugated to this compound (Ligand B-Propargyl-PEG7-methane).

Materials:

  • Ligand A with a terminal azide group (Ligand A-N3)

  • Ligand B conjugated to this compound (Ligand B-Propargyl-PEG7-methane)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

  • Anhydrous dimethylformamide (DMF) or a mixture of tert-butanol and water

  • Deionized water

  • Ethylenediaminetetraacetic acid (EDTA) for quenching

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of Ligand A-N3 in DMF or DMSO.

    • Prepare a 10 mM stock solution of Ligand B-Propargyl-PEG7-methane in DMF or DMSO.

    • Prepare a 100 mM stock solution of CuSO4 in deionized water.

    • Freshly prepare a 1 M stock solution of sodium ascorbate in deionized water.

    • Prepare a 50 mM stock solution of THPTA or TBTA in DMSO or water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine 1.0 equivalent of Ligand B-Propargyl-PEG7-methane and 1.1 equivalents of Ligand A-N3.

    • Add the reaction solvent (e.g., DMF or t-butanol/water) to achieve a final concentration of 1-10 mM.

    • Add the copper ligand (THPTA or TBTA) to a final concentration of 5 times that of the CuSO4 (e.g., 500 µM).

    • Add CuSO4 to a final concentration of 100 µM.

    • Vortex the mixture gently.

  • Initiation of the Reaction:

    • Add sodium ascorbate to the reaction mixture to a final concentration of 5 mM to reduce Cu(II) to the catalytic Cu(I) species.

    • Vortex the mixture gently.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature for 1 to 4 hours. The reaction can be monitored by Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of starting materials and the formation of the desired PROTAC product.

  • Quenching and Purification:

    • Once the reaction is complete, quench it by adding a solution of EDTA to chelate the copper catalyst.

    • Dilute the reaction mixture with an appropriate solvent and purify the final PROTAC compound by preparative High-Performance Liquid Chromatography (HPLC).

    • Characterize the purified PROTAC by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

This protocol describes how to measure the degradation of a target protein in cultured cells after treatment with a PROTAC.

Materials:

  • Cultured cells expressing the protein of interest

  • The purified PROTAC compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST)

  • Primary antibody against the protein of interest

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., from 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with cold PBS.

    • Add cold lysis buffer to each well, and incubate on ice for 15-30 minutes.

    • Scrape the cells and collect the lysates. Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding sample loading buffer and boiling.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with the primary antibody for the loading control to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the band intensity of the target protein to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to generate a dose-response curve.

    • Calculate the DC50 (the concentration of PROTAC that causes 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved) from the curve.

Quantitative Data Presentation

The efficacy of a PROTAC is typically quantified by its DC50 and Dmax values. The following table provides a representative example of data that would be collected for a novel PROTAC synthesized using a Propargyl-PEG7 linker, targeting the hypothetical Protein X for degradation via the CRBN E3 ligase in a cancer cell line.

PROTAC CompoundTarget ProteinE3 Ligase LigandCell LineTreatment Time (h)DC50 (nM)Dmax (%)
PROTAC-X-1 Protein XPomalidomide (CRBN)MCF-72415>95
Control (Inactive Epimer) Protein XPomalidomide (CRBN)MCF-724>10,000<10

Case Study Highlight: IDO1-Targeting PROTAC

A recent study described the development of a PROTAC targeting Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tumor immune escape. This PROTAC was synthesized by conjugating the IDO1 inhibitor Epacadostat to the CRBN ligand pomalidomide using a heptaethylene glycol (PEG7) linker, demonstrating the practical application of this linker length in creating potent degraders for cancer immunotherapy.

Conclusion

This compound is a highly valuable and versatile linker for the development of advanced molecular biology tools, particularly in the rapidly advancing field of targeted protein degradation. Its well-defined structure, which combines the specific reactivity of a propargyl group for click chemistry with the beneficial physicochemical properties of a seven-unit PEG chain and an inert methane cap, facilitates a modular and efficient approach to the synthesis of complex bioconjugates like PROTACs. The protocols and information provided in this guide serve as a comprehensive resource for researchers to effectively utilize this compound in their drug discovery and chemical biology endeavors, ultimately contributing to the development of novel therapeutic strategies.

References

Propargyl-PEG7-methane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG7-methane is a discrete polyethylene glycol (dPEG) derivative that plays a crucial role in modern bioconjugation and drug development, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). Its structure combines a terminal propargyl group, which is a key functional group for "click chemistry," with a seven-unit polyethylene glycol chain that imparts favorable physicochemical properties such as increased solubility and a defined spacer length. This technical guide provides an in-depth overview of the physicochemical properties, analytical methodologies, and key applications of this compound.

Physicochemical Properties

The distinct chemical structure of this compound dictates its physical and chemical behavior. While some specific experimental values for this particular molecule are not extensively published, its properties can be reliably inferred from data on similar oligoethylene glycol ethers and information provided by commercial suppliers. Glycol ethers are generally liquids at room temperature with moderate to high water solubility.[1]

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueSource/Comment
Chemical Name 2,5,8,11,14,17,20,23-octaoxahexacos-25-yne[2]
Synonyms m-PEG8-Propargyl, this compound, m-PEG7-Alkyne[2]
CAS Number 2730134-74-2[3]
Chemical Formula C18H34O8[2]
Molecular Weight 378.46 g/mol [2]
Exact Mass 378.2300[2]
Elemental Analysis C, 57.13%; H, 9.06%; O, 33.82%[2]
Appearance To be determined (likely a liquid or low-melting solid)Inferred from similar glycol ethers[1]
Purity >98% (typically)[2]
Solubility Generally high solubility in water and a range of organic solvents.[4]The PEG chain enhances hydrophilicity.
logP (estimated) ~0.8Estimated based on the logP of 0.3158 for the shorter analog Propargyl-PEG3-methane.[5]
Storage Conditions Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).[2]
Shipping Conditions Shipped under ambient temperature as a non-hazardous chemical.[2]Stable for several weeks during ordinary shipping.[2]

Synthesis and Reactivity

This compound is synthesized through methods such as the Williamson ether synthesis, where an oligo(ethylene glycol) is reacted with propargyl bromide in the presence of a base.[4][6] The key reactive feature of this molecule is its terminal alkyne (propargyl) group. This group is a cornerstone of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry".[7][8] This reaction is highly efficient and specific, forming a stable triazole linkage with an azide-functionalized molecule.[7][8]

Role in PROTACs

In the context of PROTACs, this compound serves as a versatile linker connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[9] The PEG component of the linker enhances the solubility and cell permeability of the PROTAC molecule.[9] The defined length of the seven PEG units provides precise spatial separation between the two ligands, which is critical for the formation of a productive ternary complex and subsequent target protein degradation.[10]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure and assess the purity of this compound.

Methodology:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., CDCl3 or D2O).

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Spectral Interpretation:

    • The terminal alkyne proton (HC≡C-) will typically appear as a triplet around δ 2.4 ppm.

    • The methylene protons adjacent to the alkyne (-C≡C-CH₂-) will show a characteristic signal, often a doublet.

    • The repeating ethylene glycol units (-OCH₂CH₂O-) will produce a large, complex multiplet in the region of δ 3.6 ppm.[11]

    • The terminal methoxy group (-OCH₃) will appear as a singlet around δ 3.38 ppm.[11]

    • Purity can be estimated by integrating the peaks corresponding to the different protons and comparing their ratios to the theoretical values. The molecular weight can also be determined by comparing the integration of the terminal group signals to the repeating monomer unit signal.[12][13][14]

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound.

Methodology:

  • Column: A reversed-phase C18 column is commonly used for the analysis of PEGylated compounds.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile, often with a modifier such as formic acid or trifluoroacetic acid, is typically employed.

  • Detection: Since PEG derivatives often lack a strong chromophore, detection can be achieved using a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or a mass spectrometer (LC-MS).[15][16]

  • Analysis: The purity is determined by the relative area of the main peak in the chromatogram.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound.

Methodology:

  • Ionization: Electrospray ionization (ESI) is a suitable method for analyzing PEG compounds.

  • Analysis: The mass spectrum will show a prominent peak corresponding to the molecular ion [M+H]⁺ or other adducts (e.g., [M+Na]⁺). High-resolution mass spectrometry can be used to confirm the elemental composition. For PEGylated molecules, a characteristic pattern of repeating units (44 Da for ethylene glycol) may be observed.[17][18]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - A General Protocol

Objective: To conjugate this compound to an azide-containing molecule.

Materials:

  • This compound

  • Azide-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • A copper-stabilizing ligand (e.g., THPTA or TBTA)

  • Suitable solvent (e.g., water, t-butanol/water, DMSO)

Procedure:

  • Dissolve the this compound and the azide-containing molecule in the chosen solvent.

  • In a separate tube, prepare the copper catalyst by mixing CuSO₄ with the stabilizing ligand.

  • Add the copper catalyst solution to the reaction mixture containing the alkyne and azide.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.

  • Upon completion, the product can be purified by chromatography or extraction.[8][19]

Visualizations

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Click Chemistry cluster_product Final Product Target Ligand-Azide Target Ligand-Azide Click Reaction CuAAC Reaction Target Ligand-Azide->Click Reaction This compound This compound This compound->Click Reaction E3 Ligand E3 Ligand Final Conjugation Further Synthesis E3 Ligand->Final Conjugation Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Click Reaction Intermediate Ligand-PEG-Alkyne Click Reaction->Intermediate PROTAC Molecule PROTAC Molecule Intermediate->Final Conjugation Final Conjugation->PROTAC Molecule Click_Chemistry_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Reactant1 R1-N3 (Azide) Reaction + Reactant1->Reaction Reactant2 HC≡C-PEG7-OCH3 (this compound) Reactant2->Reaction Catalyst Cu(I) Catalyst->Reaction Product R1-Triazole-CH2-PEG7-OCH3 Reaction->Product

References

Propargyl-PEG7-methane: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Propargyl-PEG7-methane, a heterobifunctional PEG linker crucial for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. While specific quantitative data for this particular molecule is not extensively published, this guide synthesizes information on analogous PEGylated compounds and outlines detailed experimental protocols for determining its precise characteristics.

Core Concepts: Solubility and Stability of PEG Linkers

Polyethylene glycol (PEG) linkers are widely incorporated in drug development to enhance the solubility, stability, and pharmacokinetic properties of molecules. The inherent hydrophilicity of the PEG chain generally imparts improved aqueous solubility. However, the overall solubility of a PEGylated compound is also influenced by its terminal functional groups.

The stability of PEG linkers is critical for the shelf-life and in vivo efficacy of a therapeutic. PEG ethers are generally stable compounds, but they can be susceptible to oxidative degradation and, to a lesser extent, hydrolysis under certain conditions. Factors such as pH, temperature, light exposure, and the presence of oxidative agents can influence the rate of degradation.

Solubility Data

Table 1: Qualitative Solubility of this compound

Solvent SystemExpected SolubilityNotes
WaterSolubleThe PEG7 chain is expected to confer good aqueous solubility.
Phosphate-Buffered Saline (PBS)SolubleExpected to be soluble in common physiological buffers.
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for organic compounds; high solubility is anticipated.
Dimethylformamide (DMF)SolubleAnother common polar aprotic solvent in which good solubility is expected.
Tetrahydrofuran (THF)SolubleExpected to be soluble.
Dichloromethane (DCM)SolubleGood solubility is expected.
Methanol (MeOH)SolubleExpected to be soluble.
Ethanol (EtOH)SolubleExpected to be soluble.

Table 2: Quantitative Aqueous Solubility (Illustrative Example)

This table illustrates how quantitative solubility data for this compound would be presented. Actual values need to be determined experimentally.

ParameterValue (Example)UnitConditions
Aqueous Solubility> 50mg/mL25 °C, pH 7.4
Critical Micelle Concentration (CMC)To be determinedµMIn aqueous buffer at 25 °C

Stability Data

This compound is expected to be stable for several weeks under ambient shipping conditions and for years when stored in a dry, dark environment at -20°C. The primary degradation pathways for PEG-containing molecules are oxidation and hydrolysis of the ether linkages, although the latter is generally slow.

Table 3: Recommended Storage and Handling

ConditionRecommendationRationale
Short-term Storage 0 - 4 °C, dry and dark.Minimizes degradation for days to weeks.
Long-term Storage -20 °C, dry and dark.Ensures stability for months to years.
Handling Handle under an inert atmosphere (e.g., Argon) if possible.Minimizes exposure to atmospheric oxygen, reducing the risk of oxidative degradation.

Table 4: Forced Degradation Study Profile (Illustrative Example)

This table outlines the expected stability profile under various stress conditions. Experimental determination is necessary to establish the precise degradation kinetics.

Stress ConditionExpected OutcomePotential Degradants
Acidic Hydrolysis (e.g., 0.1 M HCl) Slow degradation of the ether backbone over extended periods at elevated temperatures.Shorter PEG fragments, ethylene glycol.
Basic Hydrolysis (e.g., 0.1 M NaOH) More rapid degradation of the ether backbone compared to acidic conditions.Shorter PEG fragments, ethylene glycol.
Oxidative (e.g., 3% H₂O₂) Degradation of the PEG chain.Formate, formaldehyde, and other oxidative cleavage products.
Thermal (e.g., 60 °C) Slow degradation, accelerated in the presence of oxygen.Products of oxidative and hydrolytic degradation.
Photostability (e.g., ICH Q1B) Generally stable, but degradation may be accelerated by UV light in the presence of photosensitizers.Products of photo-oxidation.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination Protocol

Objective: To determine the quantitative aqueous solubility of this compound.

Methodology: Shake-Flask Method

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent (e.g., deionized water, PBS pH 7.4) in a sealed, clear glass vial.

    • Agitate the vial at a constant temperature (e.g., 25 °C) using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered supernatant with an appropriate solvent.

    • Analyze the concentration of this compound in the diluted sample using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), as PEG compounds lack a strong UV chromophore.

    • Prepare a calibration curve using standards of known concentrations to quantify the amount of dissolved compound.

  • Calculation:

    • Calculate the solubility in mg/mL or Molarity based on the measured concentration and the dilution factor.

Stability Study Protocol

Objective: To assess the stability of this compound under various stress conditions (forced degradation).

Methodology: HPLC-Based Stability-Indicating Method

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., water or acetonitrile).

    • For each stress condition, mix the stock solution with the stressor (e.g., HCl, NaOH, H₂O₂) in a sealed vial.

    • For thermal stress, place the vial in a temperature-controlled oven.

    • For photostability, expose the solution to light according to ICH Q1B guidelines.

    • Include a control sample stored under normal conditions (e.g., 4 °C, protected from light).

  • Time Points:

    • Withdraw aliquots from each vial at specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Neutralize the acidic and basic samples before analysis.

  • Analysis:

    • Analyze the samples by a stability-indicating HPLC method. The method should be capable of separating the intact this compound from its degradation products. A reverse-phase column with a gradient elution is often suitable.

    • Use a mass spectrometer (LC-MS) to identify the major degradation products.

  • Data Evaluation:

    • Calculate the percentage of remaining this compound at each time point relative to the initial concentration.

    • Determine the rate of degradation for each stress condition.

Visualizations

The following diagrams illustrate key experimental workflows.

Solubility_Determination_Workflow Solubility Determination Workflow A Add excess this compound to solvent B Equilibrate at constant temperature (24-48h) A->B C Filter supernatant to remove undissolved solid B->C D Quantify concentration by HPLC C->D E Calculate solubility D->E

Solubility Determination Workflow

Stability_Study_Workflow Stability Study Workflow cluster_stress Forced Degradation Conditions A Acidic (e.g., 0.1 M HCl) B Basic (e.g., 0.1 M NaOH) C Oxidative (e.g., 3% H2O2) D Thermal (e.g., 60°C) E Photolytic (ICH Q1B) F Prepare solutions of This compound G Expose to stress conditions F->G H Sample at multiple time points G->H I Analyze by stability-indicating HPLC method H->I J Identify degradants (LC-MS) I->J K Determine degradation rate I->K

Forced Degradation Stability Study Workflow

Conclusion

This compound is a valuable tool in drug development, and a thorough understanding of its solubility and stability is paramount for its effective application. While specific data for this molecule is limited, the information and protocols provided in this guide offer a robust framework for its characterization. By performing the outlined experiments, researchers can generate the necessary data to ensure the quality, efficacy, and safety of their resulting therapeutic candidates.

An In-depth Technical Guide to Click Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry in Bioconjugation

Click chemistry refers to a class of biocompatible, highly efficient, and specific chemical reactions.[1] The term, first introduced by K.B. Sharpless in 2001, describes reactions that are modular, high-yielding, and produce minimal and inoffensive byproducts.[1][2] In the context of bioconjugation, click chemistry provides a powerful toolkit for covalently linking molecules of interest, such as fluorophores, drugs, or polymers, to biomolecules like proteins, peptides, and nucleic acids.[1] The bioorthogonal nature of these reactions ensures that they proceed with high selectivity in complex biological environments without interfering with native biochemical processes.[3]

The key advantages of using click chemistry for bioconjugation include:

  • High Specificity and Selectivity: The reacting functional groups are often abiotic, meaning they are not naturally found in biological systems, thus preventing side reactions with cellular components.[4]

  • Favorable Reaction Kinetics: Many click reactions proceed rapidly under mild, physiological conditions (room temperature, aqueous solutions, neutral pH).[5]

  • High Yields: Click reactions are known for their high conversion rates, leading to excellent yields of the desired conjugate.[6]

  • Biocompatibility: The reagents and catalysts used are often well-tolerated by living cells and organisms, making them suitable for in vivo applications.[5]

This guide provides an in-depth overview of the most prominent click chemistry reactions used in bioconjugation, a comparison of their quantitative parameters, detailed experimental protocols, and visualizations of key workflows.

Core Click Chemistry Reactions for Bioconjugation

Several types of click reactions have been developed and widely adopted for bioconjugation. The most common are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, also known as tetrazine ligation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, involving a [3+2] cycloaddition between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[6][7] This reaction is catalyzed by copper(I) ions, which significantly accelerate the reaction rate compared to the uncatalyzed version.[8]

Mechanism of CuAAC:

  • The copper(I) catalyst forms a copper-acetylide intermediate with the terminal alkyne.

  • The azide then reacts with this intermediate in a stepwise manner.

  • The resulting metallacycle rearranges and subsequent protonolysis yields the triazole product and regenerates the copper(I) catalyst.

While highly efficient, the use of a copper catalyst can be a limitation for in vivo applications due to its potential cytotoxicity.[9] However, the development of copper-chelating ligands has helped to mitigate this issue.[10]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity concerns associated with the copper catalyst in CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a catalyst.[11] The relief of ring strain in the cyclooctyne drives the reaction forward.

SPAAC is highly bioorthogonal and has become a widely used tool for in vivo labeling and imaging.[11] However, the reaction rates of SPAAC are generally slower than those of CuAAC.[5]

Tetrazine Ligation (Inverse-Electron-Demand Diels-Alder Reaction)

Tetrazine ligation is an extremely fast and bioorthogonal reaction based on the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between an electron-poor tetrazine and an electron-rich dienophile, most commonly a strained trans-cyclooctene (TCO).[2] This reaction boasts second-order rate constants that are among the fastest of all bioorthogonal reactions, allowing for efficient labeling at very low concentrations.[5] The reaction proceeds rapidly and releases dinitrogen gas as the only byproduct.[12]

Quantitative Comparison of Key Click Chemistry Reactions

The choice of a specific click chemistry reaction for a bioconjugation application often depends on quantitative parameters such as reaction rate, potential for fluorescence quenching or enhancement, and overall yield. The following tables summarize key quantitative data for the most common click chemistry reactions.

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)Tetrazine Ligation (IEDDA)
Second-Order Rate Constant 10² - 10³ M⁻¹s⁻¹[9]10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne)[9]1 to 10⁶ M⁻¹s⁻¹[5]
Typical Reaction Time 30 minutes to a few hours[9]1 to 12 hours (can be longer for less reactive alkynes)[9]Seconds to minutes
Typical Reactant Concentration >10 µM[9]Can be higher to achieve reasonable reaction times[9]Micromolar to nanomolar range
Biocompatibility Limited by copper toxicity, though ligands can mitigate this[9]Excellent, widely used for in vivo applications[9]Excellent, widely used for in vivo applications
Regioselectivity Exclusively 1,4-disubstituted triazole[9]Mixture of regioisomers (1,4 and 1,5)[9]Specific cycloaddition product
Byproducts MinimalMinimalDinitrogen gas
Fluorophore PropertyCuAAC (Triazole Product)SPAAC (Triazole Product)Tetrazine Ligation Product
General Effect on Fluorophores The triazole ring is generally stable and does not significantly quench most common fluorophores.Similar to CuAAC, the triazole product is generally compatible with a wide range of fluorophores.Can be designed for "turn-on" fluorescence, where the tetrazine quenches the fluorophore until the reaction occurs.
Reported Quantum Yields (Φ) Can range from 0.1 to 0.3 for certain hydroxyphenyl-substituted triazoles.[3][11] The quantum yield of a conjugated fluorophore can be affected by the local environment.A coumarin-conjugated cyclooctyne showed a 10-fold increase in quantum yield upon triazole formation (from ~0.003 to ~0.04).[8]Oregon Green and BODIPY-based tetrazine probes exhibited a >100-fold fluorescence turn-on ratio upon reaction.

Experimental Protocols

This section provides detailed, generalized protocols for the three major click chemistry reactions used in bioconjugation.

Protocol 1: General CuAAC for Protein Labeling

This protocol describes the conjugation of an alkyne-containing fluorescent dye to an azide-modified protein.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0). Avoid buffers containing primary amines like Tris.

  • Alkyne-fluorophore dissolved in DMSO.

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water).

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water).

Procedure:

  • In a microcentrifuge tube, dilute the azide-modified protein to the desired final concentration (e.g., 1 mg/mL) in the reaction buffer.

  • Add the alkyne-fluorophore from the DMSO stock solution to achieve a final concentration of 5-10 fold molar excess over the protein. The final DMSO concentration should be kept below 10% (v/v).

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. For a 5:1 ligand-to-copper ratio, mix appropriate volumes to achieve the desired final concentration in the reaction (e.g., final concentration of 0.25 mM CuSO₄ and 1.25 mM THPTA).[8] Let this mixture stand for a few minutes.

  • Add the catalyst premix to the protein-alkyne solution and mix gently.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[8]

  • Incubate the reaction at room temperature for 1-2 hours.

  • The reaction can be monitored by SDS-PAGE or LC-MS.

  • Purify the labeled protein using a desalting column or dialysis to remove excess reagents.

Protocol 2: General SPAAC for Antibody-Drug Conjugate (ADC) Preparation

This protocol outlines the conjugation of a DBCO-containing drug linker to an azide-modified antibody.

Materials:

  • Azide-modified antibody in PBS, pH 7.4.

  • DBCO-drug linker dissolved in DMSO.

  • Desalting column.

  • Protein concentrator (e.g., 50 kDa MWCO).

Procedure:

  • Buffer exchange the purified azide-conjugated antibody into PBS (pH 7.4) using a desalting column.[3]

  • Prepare a stock solution of the DBCO-drug linker in DMSO (e.g., 26.7 mM).[3]

  • In a reaction tube, combine the azide-conjugated antibody (e.g., 10 mg in a final volume of 1 mL) with the DBCO-drug linker stock solution (e.g., 50 µL for a 20-fold molar excess). Ensure the final DMSO concentration is around 5%.

  • Incubate the reaction mixture for 2-4 hours at room temperature.[3]

  • Remove the excess DBCO-drug linker using a desalting column equilibrated with PBS (pH 7.4).[3]

  • Concentrate the resulting ADC using a protein concentrator.[3]

  • The final product can be analyzed by HIC-HPLC or LC-MS to determine the drug-to-antibody ratio (DAR).

Protocol 3: General Tetrazine Ligation for Live Cell Labeling

This protocol describes the labeling of cell surface glycoproteins, metabolically labeled with a TCO-modified sugar, using a tetrazine-fluorophore conjugate.

Materials:

  • Adherent cells cultured in a suitable imaging dish.

  • TCO-modified sugar (e.g., TCO-ManNAc) for metabolic labeling.

  • Tetrazine-fluorophore conjugate.

  • Phosphate-buffered saline (PBS).

  • Cell culture medium.

Procedure:

  • Metabolic Labeling: Incubate the cells with the TCO-modified sugar in the culture medium for 24-48 hours to allow for its incorporation into cell surface glycans.

  • Cell Washing: Gently wash the cells three times with PBS to remove any unincorporated TCO-sugar.

  • Tetrazine Ligation: Prepare a solution of the tetrazine-fluorophore in cell culture medium or PBS at the desired concentration (e.g., 1-10 µM).

  • Incubate the cells with the tetrazine-fluorophore solution for 5-30 minutes at 37°C. The incubation time will depend on the reactivity of the specific tetrazine and TCO pair.

  • Final Wash: Wash the cells three times with PBS to remove the unbound tetrazine-fluorophore.

  • Imaging: The cells are now ready for fluorescence microscopy imaging.

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate common experimental workflows and a signaling pathway application of click chemistry.

CuAAC_Protein_Labeling_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_purification Purification & Analysis azide_protein Azide-Modified Protein mix_reactants Combine Protein and Alkyne-Dye azide_protein->mix_reactants alkyne_dye Alkyne-Fluorophore (in DMSO) alkyne_dye->mix_reactants catalyst_premix Cu(I) Catalyst Premix (CuSO4 + Ligand) add_catalyst Add Catalyst Premix catalyst_premix->add_catalyst reducer Sodium Ascorbate (Freshly Prepared) initiate_reaction Add Sodium Ascorbate to Initiate reducer->initiate_reaction mix_reactants->add_catalyst add_catalyst->initiate_reaction incubation Incubate at RT initiate_reaction->incubation purification Purify via Desalting Column incubation->purification analysis Analyze via SDS-PAGE / LC-MS purification->analysis

Caption: Workflow for CuAAC-mediated protein labeling.

SPAAC_ADC_Preparation_Workflow cluster_reagents Reagent Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis azide_ab Azide-Modified Antibody buffer_exchange Buffer Exchange Ab into PBS azide_ab->buffer_exchange dbco_drug DBCO-Drug Linker (in DMSO) mix_reactants Combine Antibody and DBCO-Drug dbco_drug->mix_reactants buffer_exchange->mix_reactants incubation Incubate at RT mix_reactants->incubation purification Purify via Desalting Column incubation->purification concentration Concentrate ADC purification->concentration analysis Analyze DAR via HIC-HPLC / LC-MS concentration->analysis

Caption: Workflow for SPAAC-based ADC preparation.

Tetrazine_Live_Cell_Labeling_Workflow cluster_metabolic_labeling Metabolic Labeling cluster_ligation Tetrazine Ligation cluster_imaging Imaging incubate_sugar Incubate Cells with TCO-Modified Sugar wash1 Wash Cells (x3) incubate_sugar->wash1 add_tetrazine Incubate with Tetrazine-Fluorophore wash1->add_tetrazine wash2 Wash Cells (x3) add_tetrazine->wash2 imaging Fluorescence Microscopy wash2->imaging

Caption: Workflow for live cell labeling via tetrazine ligation.

ERK_Signaling_Pathway_Labeling cluster_pathway ERK Signaling Pathway cluster_labeling Bioorthogonal Labeling EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK azide_mek Azide-Modified MEK (via unnatural amino acid) MEK->azide_mek Metabolic Labeling click_reaction Click Reaction (e.g., SPAAC) azide_mek->click_reaction alkyne_probe Alkyne-Fluorophore alkyne_probe->click_reaction labeled_mek Fluorescently Labeled MEK click_reaction->labeled_mek

Caption: Bioorthogonal labeling of MEK in the ERK pathway.

Conclusion

Click chemistry has revolutionized the field of bioconjugation by providing a set of reliable, efficient, and biocompatible reactions for the precise modification of biomolecules. The choice between CuAAC, SPAAC, and tetrazine ligation depends on the specific requirements of the application, such as the need for rapid kinetics, biocompatibility for in vivo studies, or the desire for fluorogenic labeling. As research in this area continues, the development of new click reactions and reagents will further expand the capabilities of scientists and drug developers to create novel bioconjugates for a wide range of applications in diagnostics, therapeutics, and fundamental biological research.

References

Propargyl-PEG7-methane: A Technical Overview for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Propargyl-PEG7-methane, a polyethylene glycol (PEG) linker increasingly utilized in the development of targeted therapeutics. This document details its chemical properties, applications in drug discovery, and relevant experimental protocols, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

This compound is a heterobifunctional linker molecule characterized by a terminal propargyl group (an alkyne), a seven-unit polyethylene glycol chain, and a methane group. The propargyl group serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient and specific conjugation to azide-modified molecules.[1][2] The PEG spacer enhances solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugate.

Quantitative Data Summary
PropertyValue
Molecular Formula C18H34O8
Molecular Weight 378.46 g/mol [1][3]
IUPAC Name 2,5,8,11,14,17,20,23-octaoxahexacos-25-yne[3]
SMILES COCCOCCOCCOCCOCCOCCOCCOCC#C[3]
Purity Typically >98%
Appearance To be determined
Storage Conditions Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C, kept dry and in the dark.[3]

Applications in Research and Drug Development

The primary application of this compound is as a linker in the synthesis of PROTACs.[1][2] PROTACs are novel therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins.[1]

A PROTAC molecule consists of three key components:

  • A ligand that binds to a target protein.

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the two ligands.

This compound serves as a versatile PEG-based linker, providing the necessary length and flexibility for the two ligands of the PROTAC to simultaneously bind to the target protein and the E3 ligase, forming a ternary complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

Experimental Protocols

The following are generalized protocols for the use of propargyl-PEG linkers in the synthesis of bioconjugates, such as PROTACs. These protocols are adapted from methodologies for structurally similar compounds and should be optimized for specific experimental contexts.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an azide-modified molecule (e.g., a target protein ligand or an E3 ligase ligand) to this compound.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO4)

  • A reducing agent (e.g., sodium ascorbate)

  • A copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

  • An appropriate solvent (e.g., DMSO, DMF, or a mixture with water)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in an appropriate anhydrous solvent (e.g., DMF or DMSO).

    • Prepare a stock solution of the azide-containing molecule in a compatible solvent.

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a 200 mM stock solution of the copper(I) stabilizing ligand in water or DMSO.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a reaction vessel, combine the this compound and the azide-containing molecule in the desired molar ratio (a slight excess of one reagent is often used).

    • Add the copper(I)-stabilizing ligand to the reaction mixture. A typical molar ratio of ligand to copper is 2:1 to 5:1.

    • Add the CuSO4 solution to the reaction mixture.

  • Initiation of the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species, which initiates the cycloaddition reaction.

  • Reaction Monitoring and Purification:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS or HPLC).

    • Once the reaction is complete, the desired conjugate can be purified using standard chromatographic techniques.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for synthesizing a PROTAC using a propargyl-PEG linker and its subsequent mechanism of action.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_mechanism Mechanism of Action Propargyl_PEG_Linker This compound Click_Reaction_1 CuAAC Click Chemistry Propargyl_PEG_Linker->Click_Reaction_1 Azide_Ligand_1 Azide-Modified Target Ligand Azide_Ligand_1->Click_Reaction_1 Azide_Ligand_2 Azide-Modified E3 Ligase Ligand Click_Reaction_2 CuAAC Click Chemistry Azide_Ligand_2->Click_Reaction_2 Intermediate Linker-Ligand 1 Conjugate Click_Reaction_1->Intermediate Intermediate->Click_Reaction_2 PROTAC PROTAC Molecule Click_Reaction_2->PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation

Caption: PROTAC synthesis and mechanism of action.

References

The Critical Role of PEGylated Linkers in PROTAC Discovery and Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. While initially viewed as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. Among the various linker chemotypes, polyethylene glycol (PEG) linkers have become a cornerstone of modern PROTAC design, offering a unique combination of hydrophilicity, flexibility, and biocompatibility.[1][2][3]

This technical guide provides a comprehensive overview of the discovery and development of PEGylated PROTAC linkers, summarizing key quantitative data, detailing essential experimental protocols, and providing visual representations of the underlying biological pathways and development workflows.

The Strategic Advantage of PEGylation in PROTAC Design

The incorporation of PEG chains into PROTAC linkers addresses several key challenges in the development of these novel therapeutics. The large and often hydrophobic nature of PROTACs can lead to poor aqueous solubility and limited cell permeability, hindering their therapeutic potential. PEG linkers, with their repeating ethylene glycol units, impart hydrophilicity, which can significantly improve the solubility of the entire molecule.[2][3]

Furthermore, the flexibility of PEG linkers is crucial for facilitating the formation of a stable and productive ternary complex between the POI and the E3 ligase. A linker that is too short may cause steric hindrance, while an overly long or rigid linker might not allow for the optimal orientation of the two proteins, leading to inefficient ubiquitination and degradation. The ability to easily tune the length of PEG linkers allows for the systematic optimization of this critical parameter.[3]

Quantitative Analysis of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker has a profound impact on the degradation efficiency of a PROTAC, which is typically measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The optimal linker length is target-dependent and must be determined empirically for each new PROTAC. Below is a summary of data from various studies illustrating the effect of PEG linker length on the degradation of different target proteins.

Target ProteinE3 LigaseLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4CRBNPEG0 (no PEG)< 500> 90
BRD4CRBNPEG1 PEG unit> 5000< 20
BRD4CRBNPEG2 PEG units> 5000< 20
BRD4CRBNPEG4 PEG units< 500> 90
BRD4CRBNPEG5 PEG units< 500> 90
SMARCA2VHLPEGNot specified30065
SMARCA4VHLPEGNot specified25070
PI3KαVHLPEG/AlkylNot specified227.471.3[4]
mTORVHLPEG/AlkylNot specified45.474.9[4]
IDO1CRBNPEGNot specified20Not specified[5]
IDO1CRBNPEGNot specified4.5> 80[5]

Experimental Protocols

Synthesis of PEGylated PROTAC Linkers

The synthesis of PEGylated PROTACs often involves a modular approach, where the POI ligand, the E3 ligase ligand, and the PEG linker are synthesized separately and then conjugated. A common and efficient method for this conjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction.[2]

Representative Protocol for PROTAC Synthesis via Click Chemistry:

  • Synthesis of Alkyne-Functionalized Linker:

    • Start with a commercially available PEG linker containing a terminal hydroxyl group and a protected amine.

    • React the hydroxyl group with propargyl bromide in the presence of a base (e.g., sodium hydride) to introduce the terminal alkyne.

    • Deprotect the amine to make it available for conjugation.

  • Synthesis of Azide-Functionalized Ligand (POI or E3 Ligase):

    • Introduce an azide group onto the POI or E3 ligase ligand at a solvent-exposed position that does not interfere with protein binding. This can be achieved by reacting a suitable precursor (e.g., a halide or tosylate) with sodium azide.

  • Click Chemistry Conjugation:

    • Dissolve the alkyne-functionalized linker and the azide-functionalized ligand in a suitable solvent system (e.g., a mixture of t-butanol and water).

    • Add a copper(I) catalyst, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.

    • Add a copper-chelating ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), to stabilize the catalyst and improve reaction efficiency.

    • Stir the reaction at room temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Purify the resulting PROTAC using column chromatography or preparative high-performance liquid chromatography (HPLC).

Biological Evaluation of PEGylated PROTACs

Western Blotting for Protein Degradation:

Western blotting is a standard technique to quantify the degradation of the target protein induced by a PROTAC.[2]

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a range of PROTAC concentrations for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation:

Co-IP is used to confirm the formation of the ternary complex (POI-PROTAC-E3 ligase).[6]

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC, a negative control (e.g., a PROTAC with an inactive E3 ligase ligand), and a vehicle control. It is often beneficial to pre-treat cells with a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex.

    • Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against the E3 ligase (or the POI) overnight at 4°C.

    • Add protein A/G agarose or magnetic beads to capture the antibody-protein complexes.

    • Wash the beads several times to remove non-specifically bound proteins.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blotting using antibodies against the POI and the E3 ligase. The presence of the POI in the E3 ligase immunoprecipitate (and vice versa) confirms the formation of the ternary complex.

Visualizing Key Processes in PROTAC Development

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PEGylated PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Ubiquitin Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides Recycled_PROTAC Recycled PROTAC Degradation->Recycled_PROTAC Release

Caption: A schematic of the PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Development

PROTAC_Workflow cluster_workflow PROTAC Development Workflow start Target Identification and Validation design PROTAC Design (Ligand & Linker Selection) start->design synthesis Chemical Synthesis of PROTAC Library design->synthesis biochemical_assays Biochemical Assays (Binding Affinity, Ternary Complex) synthesis->biochemical_assays cellular_assays Cellular Assays (Degradation, Cytotoxicity) biochemical_assays->cellular_assays optimization Lead Optimization (SAR, DMPK) cellular_assays->optimization optimization->synthesis Iterative Redesign in_vivo In Vivo Studies (Animal Models) optimization->in_vivo clinical Clinical Development in_vivo->clinical

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion

The linker is a pivotal component in the design of effective PROTACs, and PEGylated linkers have proven to be a versatile and powerful tool for optimizing their therapeutic properties. By carefully tuning the length and composition of the PEG linker, researchers can enhance solubility, modulate cell permeability, and facilitate the formation of a productive ternary complex, ultimately leading to potent and selective protein degradation. The systematic approach to linker design, guided by quantitative biological evaluation, is essential for the successful development of the next generation of targeted protein degraders. As our understanding of the complex interplay between the linker and the ternary complex deepens, we can expect to see the development of even more sophisticated and effective PEGylated PROTACs for the treatment of a wide range of diseases.

References

Propargyl-PEG7-methane: A Technical Guide for Advanced Bioconjugation and Proteolysis-Targeting Chimera (PROTAC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG7-methane is a high-purity, monodisperse polyethylene glycol (PEG) linker widely utilized in biomedical research and drug discovery. Its unique heterobifunctional structure, featuring a terminal alkyne group and a stable methyl ether cap, makes it an invaluable tool for the synthesis of complex biomolecules and targeted therapeutics. This technical guide provides a comprehensive overview of this compound, including its chemical properties, supplier information, and detailed experimental protocols for its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and the construction of Proteolysis-Targeting Chimeras (PROTACs).

Core Properties and Specifications

This compound is characterized by a seven-unit PEG chain, which imparts hydrophilicity and biocompatibility to the molecules it modifies. The terminal propargyl group provides a reactive handle for efficient and specific conjugation to azide-containing molecules.

PropertyValueReference(s)
CAS Number 2730134-74-2[1][2]
Chemical Name 2,5,8,11,14,17,20,23-Octaoxahexacos-25-yne[2][3]
Synonyms mPEG7-Alkyne, Propargyl-PEG7-Me, m-PEG8-propargyl, Propargyl-PEG8-methane[1]
Molecular Formula C18H34O8[1][2][3]
Molecular Weight 378.46 g/mol [1][2][3]
Appearance To be determined (often a liquid or oil)[3]
Purity ≥95%[1]
Storage Conditions Store at -5°C to -20°C, keep in a dry and dark place.[1][3]

Supplier Information

A number of chemical suppliers offer this compound for research purposes. The following table provides a non-exhaustive list of potential suppliers. Availability and product specifications should be confirmed on the respective supplier's website.

SupplierWebsiteNotes
MedKoo Biosciences--INVALID-LINK--Lists the compound but states the CAS number is "N/A". May be available through custom synthesis[3].
Pharmaffiliates--INVALID-LINK--Provides the CAS number 2730134-74-2 and basic product information[2].
Huateng Pharma--INVALID-LINK--Lists the product as mPEG7-Alkyne with CAS number 2730134-74-2[1].
MedchemExpress--INVALID-LINK--Describes the product as a PEG-based PROTAC linker and a click chemistry reagent[4].
BroadPharm--INVALID-LINK--Offers a wide range of propargyl-PEG derivatives and click chemistry tools[5].

Applications in Research and Drug Development

The primary applications of this compound stem from its ability to act as a flexible and hydrophilic linker in bioconjugation reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is an ideal reagent for "click chemistry," a set of powerful, specific, and biocompatible reactions. The terminal alkyne group of this compound reacts efficiently with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole linkage. This reaction is widely used for:

  • Biomolecule Labeling: Attaching fluorescent dyes, biotin, or other tags to proteins, nucleic acids, and other biomolecules.

  • Surface Modification: Functionalizing surfaces for cell culture or diagnostic applications.

  • Synthesis of Complex Molecules: Building intricate molecular architectures for various research purposes.

PROTAC Synthesis

This compound is a commonly employed linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG7 linker provides the necessary length and flexibility for the two ends of the PROTAC to effectively engage their respective protein targets.

Experimental Protocols

The following are generalized protocols for the use of this compound in CuAAC reactions and PROTAC synthesis. These protocols may require optimization based on the specific molecules involved.

Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for conjugating this compound to an azide-containing molecule.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (optional, but recommended)

  • Solvent (e.g., DMSO, DMF, t-BuOH/water)

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • Dissolve Reactants: In a reaction vessel, dissolve the azide-containing molecule and a slight molar excess (e.g., 1.1 equivalents) of this compound in a suitable solvent.

  • Prepare Catalyst Solution: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 10-50 mM). In another vial, prepare an aqueous solution of CuSO4 (e.g., 5-20 mM). If using a ligand like TBTA, it can be pre-mixed with the CuSO4 solution.

  • Initiate Reaction: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution (and ligand, if used). The final concentration of copper is typically in the range of 0.1-1 mM.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by a suitable analytical technique, such as TLC, LC-MS, or HPLC. Reactions are often complete within 1-4 hours.

  • Work-up and Purification: Once the reaction is complete, the product can be purified using standard techniques such as column chromatography, preparative HPLC, or precipitation.

G cluster_reactants Reactant Preparation cluster_catalyst Catalyst Preparation This compound This compound Reaction_Vessel Reaction_Vessel This compound->Reaction_Vessel Azide-Molecule Azide-Molecule Azide-Molecule->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Stirring Reaction at RT Reaction_Vessel->Stirring Add Catalyst CuSO4 CuSO4 Catalyst_Mix Catalyst_Mix CuSO4->Catalyst_Mix Sodium_Ascorbate Sodium_Ascorbate Sodium_Ascorbate->Catalyst_Mix Ligand (optional) Ligand (optional) Ligand (optional)->Catalyst_Mix Catalyst_Mix->Stirring Monitoring TLC, LC-MS, HPLC Stirring->Monitoring 1-4 hours Purification Column Chromatography, Prep HPLC Monitoring->Purification Final_Product Final_Product Purification->Final_Product Characterization

Workflow for a typical CuAAC reaction.
Protocol 2: Synthesis of a PROTAC using this compound

This protocol outlines a general strategy for synthesizing a PROTAC where this compound serves as the linker. This often involves a multi-step process.

Step 1: Functionalization of one binding moiety with an azide.

This step is highly dependent on the specific chemistry of the ligand for either the target protein or the E3 ligase. It will typically involve standard organic synthesis techniques to introduce an azide group.

Step 2: Conjugation of the other binding moiety to this compound.

This will depend on the available functional groups on the second ligand. If it contains a primary amine, a common strategy is to first convert this compound to an NHS ester, which can then react with the amine.

Step 3: CuAAC "Click" Reaction to assemble the PROTAC.

This final step joins the two functionalized binding moieties.

Materials:

  • Azide-functionalized binding moiety 1

  • This compound-conjugated binding moiety 2

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Solvent (e.g., DMSO/water)

Procedure:

  • Dissolve Components: Dissolve equimolar amounts of the azide-functionalized binding moiety 1 and the this compound-conjugated binding moiety 2 in a suitable solvent system.

  • Catalyst Addition: Add a freshly prepared aqueous solution of sodium ascorbate, followed by an aqueous solution of CuSO4.

  • Reaction and Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Purification: Once the reaction is complete, purify the final PROTAC molecule using preparative HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR.

G cluster_synthesis PROTAC Synthesis cluster_click PROTAC Assembly (CuAAC) Ligand_1 Target Protein Ligand Azide_Functionalization Introduce Azide Ligand_1->Azide_Functionalization Ligand_2 E3 Ligase Ligand Linker_Conjugation Conjugate to Linker Ligand_2->Linker_Conjugation This compound This compound This compound->Linker_Conjugation Azide_Ligand Azide-Ligand 1 Azide_Functionalization->Azide_Ligand Alkyne_Ligand Alkyne-Linker-Ligand 2 Linker_Conjugation->Alkyne_Ligand CuAAC_Reaction Click Reaction (CuSO4, NaAsc) Azide_Ligand->CuAAC_Reaction Alkyne_Ligand->CuAAC_Reaction Purification Purification CuAAC_Reaction->Purification Prep HPLC Final_PROTAC PROTAC Molecule Purification->Final_PROTAC Characterization (LC-MS, NMR)

References

Methodological & Application

Application Notes and Protocols: Propargyl-PEG7-Mediated Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," utilizing a propargyl-functionalized polyethylene glycol (PEG) linker. This specific protocol is designed for researchers, scientists, and drug development professionals aiming to conjugate a Propargyl-PEG7 molecule with an azide-containing counterpart, such as a modified protein, nucleic acid, or small molecule.

The PEG linker enhances solubility and provides a flexible spacer arm, which can be crucial for maintaining the biological activity of the conjugated molecules. The triazole linkage formed via the click reaction is highly stable and biocompatible, making this method ideal for creating bioconjugates, developing targeted drug delivery systems, and constructing complex molecular architectures.

Reaction Principle

The core of this protocol is the CuAAC reaction, which involves the formation of a stable 1,2,3-triazole ring from the reaction between a terminal alkyne (the propargyl group of Propargyl-PEG7) and an azide. This reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A copper-coordinating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) oxidation state and improve reaction efficiency, especially in aqueous media.

Experimental Protocol: CuAAC Conjugation of Propargyl-PEG7

This protocol outlines the general steps for the conjugation of a Propargyl-PEG7 linker to an azide-functionalized molecule of interest (Molecule-N₃).

Materials and Reagents
ReagentSupplierCatalog NumberStorage Temperature
Propargyl-PEG7 LinkerVarious--20°C
Azide-Functionalized Molecule (Molecule-N₃)--Dependent on molecule
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)Sigma-AldrichC7631Room Temperature
Sodium AscorbateSigma-AldrichA40344°C
THPTASigma-Aldrich7623424°C
Phosphate-Buffered Saline (PBS), 10XThermo FisherAM9625Room Temperature
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Room Temperature
Deionized Water (ddH₂O)--Room Temperature
Reagent Preparation

It is recommended to prepare fresh stock solutions for each experiment to ensure optimal reaction efficiency.

Stock SolutionConcentrationSolventPreparation Instructions
Propargyl-PEG7 Linker10 mMDMSODissolve the appropriate amount of linker in DMSO to achieve a 10 mM concentration. Vortex to mix.
Molecule-N₃10 mMddH₂O or DMSODissolve the azide-molecule in a compatible solvent to a final concentration of 10 mM.
Copper(II) Sulfate (CuSO₄)100 mMddH₂ODissolve 25 mg of CuSO₄·5H₂O in 1 mL of ddH₂O.
Sodium Ascorbate500 mMddH₂ODissolve 99 mg of sodium ascorbate in 1 mL of ddH₂O. Prepare fresh before use.
THPTA100 mMddH₂ODissolve 43.4 mg of THPTA in 1 mL of ddH₂O.
Reaction Setup

The following protocol is for a final reaction volume of 100 µL. The reaction can be scaled up or down as needed, maintaining the relative concentrations of the reactants.

StepReagentVolume (µL)Final ConcentrationNotes
1ddH₂O55-Add water to a microcentrifuge tube first.
2PBS (10X)101XBuffer to maintain pH.
3Molecule-N₃ (10 mM)101 mMAdd the azide-containing molecule.
4Propargyl-PEG7 Linker (10 mM)101 mMAdd the alkyne-containing linker. A 1:1 molar ratio is a good starting point.
5THPTA (100 mM)55 mMPre-mix with CuSO₄ if desired to form the catalyst complex.
6Copper(II) Sulfate (100 mM)55 mM
7Sodium Ascorbate (500 mM)525 mMAdd last to initiate the reaction by reducing Cu(II) to Cu(I). Mix gently by pipetting.
Total 100 -
Reaction Incubation
  • Incubate the reaction mixture at room temperature (20-25°C) for 1-4 hours.

  • Protect the reaction from light, especially if working with fluorescently labeled molecules.

  • Gentle agitation (e.g., on a rotator or shaker) can improve reaction efficiency.

Analysis and Purification
  • The progress of the reaction can be monitored by techniques such as HPLC, LC-MS, or SDS-PAGE (for protein conjugation).

  • Upon completion, the conjugated product can be purified from unreacted components and catalyst using methods like size-exclusion chromatography, dialysis, or affinity chromatography, depending on the nature of the product.

Visualizing the Workflow and Reaction

The following diagrams illustrate the experimental workflow and the underlying chemical transformation of the click chemistry reaction.

G cluster_prep Reagent Preparation cluster_reaction Reaction Assembly cluster_process Processing & Analysis prep1 Prepare 10 mM Propargyl-PEG7 Stock mix Combine Buffer, Water, Molecule-N3, and Propargyl-PEG7 prep1->mix prep2 Prepare 10 mM Molecule-N3 Stock prep2->mix prep3 Prepare Catalyst & Reductant Stocks (CuSO4, THPTA, Ascorbate) add_cat Add THPTA and CuSO4 prep3->add_cat mix->add_cat initiate Initiate with Sodium Ascorbate add_cat->initiate incubate Incubate at RT (1-4 hours) initiate->incubate analyze Monitor Reaction (e.g., LC-MS, HPLC) incubate->analyze purify Purify Conjugate (e.g., Chromatography) analyze->purify

Caption: Experimental workflow for the CuAAC click chemistry conjugation.

G cluster_catalyst Catalyst System cluster_product Product R1 Propargyl-PEG7-R' plus1 + N3 R''-N3 plus2 + N3->plus2 cat CuSO4 + Na Ascorbate (Forms Cu(I) in situ) prod R''-Triazole-PEG7-R' cat->prod Click Reaction plus2->cat

Caption: Schematic of the Propargyl-PEG7 click chemistry reaction.

Application Notes and Protocols: Step-by-Step PROTAC Synthesis Using a Propargyl-PEG7 Linker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed, step-by-step guide for the synthesis of a Proteolysis-Targeting Chimera (PROTAC) utilizing a bifunctional Propargyl-PEG7 linker. This protocol employs a modular approach combining standard amide coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction.[][2]

Introduction: The Role of PROTACs and PEG Linkers in Targeted Protein Degradation

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a revolutionary therapeutic modality. They function by inducing the proximity of a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4] A PROTAC molecule is composed of three key components: a ligand for the POI, a ligand for an E3 ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker connecting them.[5][6]

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[7] Polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance aqueous solubility and provide optimal, flexible spacing between the two ligands.[8][9]

This document outlines a synthetic protocol using Propargyl-PEG7-acid , a versatile linker that facilitates a modular "click chemistry" approach. The terminal carboxylic acid allows for standard amide bond formation with one ligand, while the terminal alkyne serves as a handle for a highly specific CuAAC reaction with an azide-modified second ligand.[10] This strategy offers a robust and efficient method for generating PROTAC libraries for screening and optimization.[11]

Principle of the Synthetic Strategy

The synthesis is a convergent, two-step process designed for modularity and efficiency.

  • Step 1: Amide Coupling. An amine-functionalized E3 ligase ligand (e.g., a pomalidomide derivative) is coupled to the carboxylic acid terminus of the Propargyl-PEG7-acid linker using a standard peptide coupling reagent like HATU.

  • Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The alkyne-functionalized E3 ligase-linker intermediate is then "clicked" to an azide-functionalized POI ligand to yield the final PROTAC.

This workflow allows for the easy diversification of either the POI ligand or the E3 ligase ligand without altering the entire synthetic route.

Diagrams and Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_degradation Degradation PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Induces Proximity Ub Ubiquitin (from E1/E2) Ub->PolyUb Transfer Proteasome 26S Proteasome PolyUb->Proteasome Degraded Degraded Peptides Proteasome->Degraded Degrades

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

Synthesis_Workflow E3_NH2 E3 Ligand-Amine (e.g., 4-aminopomalidomide) Step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) E3_NH2->Step1 Linker Propargyl-PEG7-acid Linker->Step1 POI_N3 POI Ligand-Azide Step2 Step 2: CuAAC Click Chemistry (CuSO4, Na-Ascorbate, TBTA) POI_N3->Step2 Intermediate E3-Linker-Alkyne Intermediate Intermediate->Step2 PROTAC Final PROTAC Step1->Intermediate Yields Step2->PROTAC Yields

Caption: Two-step synthesis of a PROTAC via amide coupling and click chemistry.

Targeted Signaling Pathway Example: Androgen Receptor

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (DHT) AR Androgen Receptor (AR) Androgen->AR HSP HSP90 AR->HSP Stabilization Dimer AR Dimerization AR->Dimer Conformational Change Degradation AR Degradation AR->Degradation via Ub-Proteasome System AR_PROTAC AR-targeting PROTAC AR_PROTAC->AR Binds & Induces Nucleus Nuclear Translocation Dimer->Nucleus ARE Androgen Response Element (ARE) Nucleus->ARE Binds to DNA Transcription Gene Transcription (e.g., PSA) ARE->Transcription Degradation->Transcription Blocks

Caption: Simplified Androgen Receptor (AR) signaling and PROTAC intervention.

Experimental Protocols

Materials and Reagents
ReagentSupplierCat. No.Notes
Propargyl-PEG7-acidBroadPharmBP-24034Linker
4-AminopomalidomideMedChemExpressHY-133595E3 Ligase Ligand
Azide-functionalized POI LigandN/AN/AUser-defined, e.g., Azido-AR-ligand
HATUSigma-Aldrich445458Coupling Reagent
DIPEASigma-Aldrich387649Base
Anhydrous DMFSigma-Aldrich227056Solvent
Copper(II) Sulfate PentahydrateSigma-AldrichC8027CuAAC Catalyst
Sodium AscorbateSigma-AldrichA7631CuAAC Reducing Agent
TBTASigma-Aldrich762342CuAAC Ligand
Acetonitrile (HPLC Grade)Fisher ScientificA998Mobile Phase
Water (HPLC Grade)Fisher ScientificW6Mobile Phase
Formic AcidSigma-AldrichF0507Mobile Phase Additive
Step 1: Synthesis of E3 Ligase-Linker Intermediate (Alkyne-PEG7-Pomalidomide)

This procedure details the amide coupling of 4-Aminopomalidomide to Propargyl-PEG7-acid.

Reaction Stoichiometry:

ComponentMW ( g/mol )EquivalentsAmount (mg)Moles (µmol)
4-Aminopomalidomide287.271.010.034.8
Propargyl-PEG7-acid422.461.116.238.3
HATU380.231.215.841.8
DIPEA129.242.511.2 (15 µL)87.0
Anhydrous DMF--1.0 mL-

Procedure:

  • To a clean, dry 4 mL vial equipped with a magnetic stir bar, add 4-Aminopomalidomide (10.0 mg, 34.8 µmol).

  • Add Propargyl-PEG7-acid (16.2 mg, 38.3 µmol) and HATU (15.8 mg, 41.8 µmol).

  • Dissolve the solids in anhydrous DMF (1.0 mL).

  • Add DIPEA (15 µL, 87.0 µmol) to the solution. The solution may turn yellow.

  • Seal the vial and stir the reaction mixture at room temperature for 4 hours.

  • Reaction Monitoring: Monitor the reaction progress by LC-MS until the starting material is consumed. Look for the appearance of the product peak at the expected m/z.

  • Work-up: Upon completion, dilute the reaction mixture with 5 mL of water and extract with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by preparative reverse-phase HPLC using a C18 column and a water/acetonitrile gradient with 0.1% formic acid.

  • Characterization: Lyophilize the pure fractions to yield the Alkyne-PEG7-Pomalidomide intermediate as a white solid. Confirm identity and purity using LC-MS and ¹H NMR.

Expected LC-MS Data for Intermediate:

CompoundFormulaExact Mass[M+H]⁺ (m/z)
Alkyne-PEG7-PomalidomideC₃₃H₄₂N₄O₁₁690.28691.29
Step 2: Synthesis of the Final PROTAC via Click Chemistry

This procedure details the CuAAC reaction between the alkyne intermediate and an azide-functionalized POI ligand.

Reaction Stoichiometry (Example):

ComponentMW ( g/mol )EquivalentsAmount (mg)Moles (µmol)
Alkyne-PEG7-Pomalidomide690.761.010.014.5
Azide-POI Ligand(e.g., 450)1.27.817.4
Copper(II) Sulfate249.680.20.72.9
Sodium Ascorbate198.110.51.47.3
TBTA530.580.21.52.9
DMF/H₂O (4:1)--1.0 mL-

Procedure:

  • In a 4 mL vial, dissolve the Alkyne-PEG7-Pomalidomide intermediate (10.0 mg, 14.5 µmol) and the Azide-POI Ligand (7.8 mg, 17.4 µmol) in 1.0 mL of a DMF/Water (4:1) solvent mixture.

  • In a separate microfuge tube, prepare a fresh stock solution of Sodium Ascorbate (1.4 mg, 7.3 µmol) in 100 µL of water.

  • In another microfuge tube, prepare a fresh stock solution of Copper(II) Sulfate (0.7 mg, 2.9 µmol) and TBTA (1.5 mg, 2.9 µmol) in 100 µL of DMF/water.

  • Add the Copper/TBTA solution to the main reaction vial, followed immediately by the Sodium Ascorbate solution. The solution may change color.

  • Seal the vial and stir at room temperature for 2-6 hours.

  • Reaction Monitoring: Monitor the reaction by LC-MS for the disappearance of the alkyne intermediate and the appearance of the final PROTAC product peak.

  • Work-up: Once the reaction is complete, dilute the mixture with 5 mL of water and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification and Characterization: Purify the final PROTAC by preparative reverse-phase HPLC. Lyophilize the pure fractions and characterize the final product by high-resolution mass spectrometry (HRMS) and NMR to confirm its identity, purity (>95%), and structure.

Expected Data for Final PROTAC:

Data TypeExpected Result
Final Yield20-40% (over two steps)
Purity (by HPLC)>95%
HRMS ([M+H]⁺)Calculated: 1141.56, Observed: 1141.57 (Example)

Summary

This protocol provides a reliable and modular method for the synthesis of PROTACs using a Propargyl-PEG7-acid linker. The combination of robust amide coupling with highly efficient click chemistry allows researchers to rapidly assemble diverse PROTAC molecules for biological evaluation. Detailed characterization at each step is crucial to ensure the identity and purity of the final compound.

References

Application Notes and Protocols for Bioconjugation with Propargyl-PEG7-methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG7-methane is a monofunctional, polyethylene glycol (PEG)-based linker designed for bioconjugation applications, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Its structure features a terminal propargyl group (an alkyne) and a seven-unit PEG chain with a terminal methyl ether group. The sole reactive handle on this linker is the alkyne, which readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction's high efficiency, specificity, and biocompatibility make this compound a valuable tool for covalently linking an azide-modified molecule of interest to another molecule or substrate.

The PEG7 spacer enhances the solubility and bioavailability of the resulting conjugate while providing optimal spatial separation between the conjugated entities. In the context of PROTACs, this linker connects a ligand that binds to a target protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase, facilitating the targeted degradation of the POI.

Principle of Bioconjugation

The primary bioconjugation technique for this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the formation of a stable triazole ring from the reaction between the terminal alkyne of this compound and an azide-functionalized molecule. The reaction is typically catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate). A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), is often included to stabilize the copper(I) catalyst and improve reaction efficiency.

Applications in PROTAC Development

This compound serves as a crucial component in the modular synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific proteins.[3] A PROTAC typically consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The PEG7 linker in this compound provides the necessary flexibility and length to allow for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for ubiquitination and subsequent degradation of the target protein.[3]

The use of this compound in a click chemistry-based approach allows for the efficient and modular assembly of PROTAC libraries with different combinations of target protein ligands and E3 ligase ligands.[3]

Quantitative Data for CuAAC Reactions

While specific quantitative data for reactions involving this compound is not extensively published, the following table summarizes typical reaction parameters and expected outcomes for CuAAC reactions based on established protocols. These values can serve as a starting point for optimization.

ParameterTypical Range/ValueNotes
Reactant Molar Ratio 1:1 to 1:1.5 (this compound : Azide)A slight excess of one reactant can be used to drive the reaction to completion.
Copper(II) Sulfate 0.1 - 1.0 equivalentsCatalyst concentration can be optimized for specific substrates.
Sodium Ascorbate 1 - 5 equivalentsA stoichiometric excess is used to ensure the reduction of Cu(II) to Cu(I).
Copper Ligand (e.g., THPTA) 1 - 2 equivalents (relative to Copper)Stabilizes the Cu(I) catalyst and improves reaction kinetics.
Solvent aq. buffer (e.g., PBS), DMSO, DMF, t-BuOH/H₂OThe choice of solvent depends on the solubility of the reactants.
Reaction Temperature Room Temperature (20-25 °C)The reaction is typically efficient at ambient temperatures.
Reaction Time 1 - 12 hoursReaction progress should be monitored by a suitable analytical method (e.g., LC-MS, TLC).
Expected Yield > 90%CuAAC reactions are known for their high efficiency and yields.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating this compound to an azide-containing molecule (e.g., an azide-modified protein, peptide, or small molecule ligand).

Materials:

  • This compound

  • Azide-containing molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Solvent (e.g., Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or a mixture such as t-BuOH/H₂O)

  • Deionized water

  • Nitrogen or Argon gas (for degassing)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the azide-containing molecule in a compatible solvent.

    • Prepare a stock solution of CuSO₄ in deionized water (e.g., 100 mM).

    • Prepare a stock solution of THPTA or TBTA in a suitable solvent (e.g., 100 mM in DMSO or water).

    • Freshly prepare a stock solution of Sodium Ascorbate in deionized water (e.g., 200 mM). It is crucial to use a freshly prepared solution as it can oxidize over time.

  • Reaction Setup:

    • In a reaction vessel, dissolve the azide-containing molecule and this compound in the chosen reaction solvent.

    • Add the copper ligand (THPTA or TBTA) to the reaction mixture.

    • Add the CuSO₄ stock solution to the mixture.

    • Gently mix the solution.

  • Initiation of the Reaction:

    • To initiate the click reaction, add the freshly prepared Sodium Ascorbate solution to the reaction mixture.

    • If the reaction is sensitive to oxygen, it is recommended to degas the solution by bubbling with nitrogen or argon for a few minutes before adding the sodium ascorbate.

  • Reaction Incubation:

    • Allow the reaction to proceed at room temperature with gentle stirring.

    • Monitor the reaction progress using an appropriate analytical technique such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC).

  • Purification:

    • Once the reaction is complete, the resulting bioconjugate can be purified using standard techniques such as size-exclusion chromatography, reverse-phase HPLC, or dialysis to remove unreacted starting materials and the copper catalyst.

Mandatory Visualizations

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation Target_Protein Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex E3_Ligase E3 Ubiquitin Ligase PROTAC PROTAC Molecule (with this compound linker) PROTAC->Target_Protein Binds PROTAC->E3_Ligase Binds Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Ubiquitinated_Protein Polyubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Protein Ubiquitination Ubiquitinated_Protein->Proteasome Recognition & Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

CuAAC_Workflow Start Start: Prepare Reagents Reagents This compound Azide-Molecule CuSO4, Na-Ascorbate, Ligand Start->Reagents Mix_Reactants Mix this compound and Azide-Molecule in Solvent Reagents->Mix_Reactants Add_Catalyst Add Copper Ligand and CuSO4 Mix_Reactants->Add_Catalyst Initiate_Reaction Add Sodium Ascorbate (Initiate 'Click' Reaction) Add_Catalyst->Initiate_Reaction Incubate Incubate at Room Temperature (1-12 hours) Initiate_Reaction->Incubate Monitor Monitor Reaction Progress (LC-MS, TLC) Incubate->Monitor Monitor->Incubate Incomplete Purify Purify Bioconjugate (HPLC, SEC) Monitor->Purify Reaction Complete End End: Characterize Product Purify->End

Caption: Experimental workflow for CuAAC bioconjugation.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor Binds & Activates Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Signaling_Cascade Initiates Degradation Kinase Degradation Transcription_Factor Transcription Factor (e.g., MYC) Signaling_Cascade->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes PROTAC PROTAC (Targeting Kinase) PROTAC->Receptor Induces Degradation Degradation->Signaling_Cascade Blocks Signal

Caption: PROTAC intervention in a signaling pathway.

References

Application Notes and Protocols for Protein Labeling with Propargyl-PEG7-methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG7-methanethiosulfonate is a versatile bifunctional linker designed for the site-specific labeling of proteins. This reagent facilitates a two-step labeling strategy that combines the specificity of thiol-reactive chemistry with the bioorthogonality of click chemistry. The methanethiosulfonate (MTS) group reacts specifically with free thiol groups of cysteine residues on a protein, forming a stable disulfide bond. This introduces a propargyl group, an alkyne handle, onto the protein surface. The seven-unit polyethylene glycol (PEG) spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate. The terminal alkyne group can then be efficiently and specifically coupled to a variety of azide-containing reporter molecules (e.g., fluorophores, biotin, or drug molecules) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". This powerful, modular approach allows for the precise installation of probes for a wide range of applications, from visualizing protein trafficking to constructing antibody-drug conjugates.

Principle of the Two-Step Labeling Strategy

The protein labeling process using Propargyl-PEG7-methanethiosulfonate involves two main stages:

  • Cysteine-Specific Modification: The MTS group of the reagent selectively reacts with the sulfhydryl group of a cysteine residue on the target protein. This reaction proceeds optimally at a near-neutral pH (6.5-7.5) and results in the formation of a stable disulfide bond, tethering the Propargyl-PEG7 moiety to the protein.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne-tagged protein is then reacted with an azide-functionalized molecule of interest (e.g., a fluorescent dye-azide). In the presence of a copper(I) catalyst, a stable triazole linkage is formed, covalently attaching the reporter molecule to the protein. This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological functional groups.

Data Presentation

Table 1: Representative Reaction Parameters and Efficiency

ParameterStep 1: MTS LabelingStep 2: CuAAC Reaction
Molar Ratio (Reagent:Protein) 10:1 to 20:13:1 to 10:1 (Azide:Alkyne-Protein)
pH 6.5 - 7.56.8 - 7.4
Temperature Room Temperature (20-25°C) or 4°CRoom Temperature (20-25°C)
Reaction Time 1 - 2 hours at RT, or overnight at 4°C1 - 4 hours at RT
Typical Labeling Efficiency 70-90%>90%
Quenching Reagent L-cysteine or 2-mercaptoethanolEDTA (to chelate copper)

Table 2: Expected Mass Shift Upon Labeling

Modification StepAdded MoietyMolecular Weight (Da)Expected Mass Increase (Da)
Step 1: MTS Labeling Propargyl-PEG7-~405.5~405.5
Step 2: CuAAC with Azide-Fluorophore (e.g., TAMRA-Azide) TAMRA-Azide~513.5~513.5
Total Mass Increase ~919.0

Note: The exact mass will vary depending on the specific azide-containing reporter molecule used.

Experimental Protocols

Part 1: Cysteine-Specific Labeling with Propargyl-PEG7-methane

This protocol details the modification of a protein with available cysteine residues using Propargyl-PEG7-methanethiosulfonate.

Materials:

  • Protein of interest (with at least one accessible cysteine residue)

  • Propargyl-PEG7-methanethiosulfonate

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Labeling Buffer: Phosphate-buffered saline (PBS) or HEPES buffer (pH 6.5-7.5). Avoid amine-containing buffers like Tris.

  • (Optional) Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: L-cysteine or 2-mercaptoethanol

  • Purification: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette

Protocol:

  • Protein Preparation:

    • Dissolve the purified protein in the labeling buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose the cysteine thiol, treat the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.[1][2] If using DTT, the excess DTT must be removed via a desalting column or dialysis before adding the MTS reagent.[1][2]

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of Propargyl-PEG7-methanethiosulfonate in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently vortexing.[1] The optimal molar ratio may need to be determined empirically for each specific protein.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[2][3]

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching reagent such as L-cysteine or 2-mercaptoethanol to a final concentration of 10-100 mM.[1]

    • Incubate for 15-30 minutes at room temperature to ensure all unreacted MTS reagent is consumed.[1]

  • Purification of the Alkyne-Labeled Protein:

    • Separate the labeled protein from the unreacted reagent and quenching agent using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).[1] Alternatively, dialysis can be used.

Part 2: Click Chemistry Ligation with an Azide-Reporter

This protocol describes the copper-catalyzed click reaction to conjugate an azide-containing reporter molecule to the alkyne-labeled protein.

Materials:

  • Alkyne-labeled protein from Part 1

  • Azide-containing reporter molecule (e.g., fluorescent dye-azide, biotin-azide)

  • Click Chemistry Buffer: PBS or other suitable buffer, pH 6.8-7.4.

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 50 mM in water, freshly prepared)

  • Copper ligand (e.g., THPTA or TBTA) stock solution (e.g., 10 mM in DMSO)

  • (Optional) Aminoguanidine

  • Purification: Size-exclusion chromatography or dialysis

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the azide-containing reporter molecule in DMSO or an appropriate solvent.

    • Prepare fresh sodium ascorbate solution.

  • Click Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-labeled protein with a 3- to 10-fold molar excess of the azide-containing reporter molecule.[4]

    • Prepare the catalyst solution immediately before use by premixing the copper ligand and CuSO₄.

    • Add the catalyst components to the protein-azide mixture in the following order, vortexing gently after each addition:

      • Copper ligand (to a final concentration of ~0.1 mM)[5]

      • CuSO₄ (to a final concentration of ~1 mM)[5]

      • Sodium Ascorbate (to a final concentration of ~1 mM)[5]

    • The use of aminoguanidine is recommended to prevent damage to the protein from by-products of the ascorbate reaction.[4][6]

  • Incubation:

    • Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent dye.[5]

  • Purification of the Final Conjugate:

    • Remove excess reagents and copper by size-exclusion chromatography or dialysis.

Part 3: Characterization of the Labeled Protein

1. SDS-PAGE Analysis:

  • Analyze the protein at each stage (unlabeled, alkyne-labeled, and final conjugate) by SDS-PAGE.

  • A slight increase in molecular weight might be observable after each labeling step, particularly after conjugation with a high molecular weight reporter.

  • If a fluorescent reporter was used, the final conjugate can be visualized by in-gel fluorescence imaging before staining for total protein.

2. Mass Spectrometry:

  • Determine the exact mass of the unlabeled and labeled protein using mass spectrometry (e.g., ESI-MS).

  • The observed mass increase should correspond to the molecular weight of the attached Propargyl-PEG7 moiety and the reporter molecule (see Table 2). This confirms successful and specific labeling.

3. Degree of Labeling (DoL) Calculation (for fluorescent reporters):

  • Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the maximum absorbance wavelength (λ_max) of the fluorophore.

  • Calculate the protein concentration and the concentration of the fluorophore using their respective molar extinction coefficients.

  • The DoL is the molar ratio of the fluorophore to the protein.

Mandatory Visualizations

G cluster_0 Part 1: Cysteine Modification cluster_1 Part 2: Click Chemistry cluster_2 Part 3: Characterization P Protein with Cysteine P_reduced Reduced Protein (optional) P->P_reduced TCEP/DTT Alkyne_P Alkyne-Labeled Protein P_reduced->Alkyne_P pH 6.5-7.5, RT MTS_reagent This compound MTS_reagent->Alkyne_P pH 6.5-7.5, RT Purification1 Purification (Size Exclusion) Alkyne_P->Purification1 Labeled_P Final Labeled Protein Purification1->Labeled_P RT, 1-4h Azide_reporter Azide-Reporter (e.g., Dye) Azide_reporter->Labeled_P RT, 1-4h Cu_catalyst CuSO4 / NaAsc / Ligand Cu_catalyst->Labeled_P RT, 1-4h Purification2 Purification Labeled_P->Purification2 SDS_PAGE SDS-PAGE Analysis Purification2->SDS_PAGE MS Mass Spectrometry Purification2->MS DoL Degree of Labeling Purification2->DoL

Caption: Experimental workflow for protein labeling.

G cluster_0 GPCR Signaling Cascade cluster_1 Visualization Ligand Ligand GPCR Alkyne-Labeled GPCR (at extracellular cysteine) Ligand->GPCR Binding & Activation G_protein G Protein GPCR->G_protein Recruitment GPCR_visualized Visualize GPCR Trafficking (Internalization, Recycling) GPCR->GPCR_visualized Click with Azide-Dye Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Microscope Fluorescence Microscopy GPCR_visualized->Microscope

Caption: Application in tracking GPCR signaling.

References

Propargyl-PEG7-methane: Application Notes and Protocols for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG7-methane is a heterobifunctional linker molecule increasingly utilized in the field of targeted drug delivery. Its structure comprises a terminal propargyl group (an alkyne), a seven-unit polyethylene glycol (PEG) chain, and a terminal methyl group. The propargyl group serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the covalent and site-specific conjugation of the linker to azide-modified molecules.[1][2] The hydrophilic PEG7 spacer enhances solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugate.[3][4] This linker is particularly prominent in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand.[1][2]

Principle Applications in Targeted Drug Delivery

The primary application of this compound is in the construction of complex biomolecules for targeted therapies. The key features of this linker make it highly suitable for:

  • PROTAC Synthesis: PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI) through the ubiquitin-proteasome system.[5] this compound can serve as the linker to connect the POI-binding moiety and the E3 ligase-binding moiety. The PEG chain's length and flexibility are critical for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[4][5]

  • Antibody-Drug Conjugate (ADC) Development: Although less common for this specific linker, the propargyl group can be used to conjugate payloads to azide-modified antibodies, contributing to the development of ADCs for targeted cancer therapy.[6]

  • Bioconjugation and Surface Modification: The propargyl group allows for the attachment of this PEG linker to various azide-functionalized surfaces, nanoparticles, or biomolecules, thereby modifying their properties for enhanced biocompatibility and reduced non-specific binding.

Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter in PROTAC design, significantly influencing the efficacy of target protein degradation. The following tables provide representative data from studies on PROTACs targeting different proteins, illustrating the importance of optimizing linker length.

Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Varying Linker Lengths [4]

PROTAC Linker CompositionLinker Length (atoms)ERα Degradation (DC50, nM)
PEG28>1000
PEG311100
PEG4 14 10
PEG51750
PEG620250

Data is illustrative and adapted from studies on ERα-targeting PROTACs.

Table 2: Effect of Linker Length on TANK-binding kinase 1 (TBK1) Degradation [7]

PROTAC Linker CompositionLinker Length (atoms)TBK1 Degradation (DC50, nM)Maximum Degradation (Dmax, %)
Alkyl/Ether<12No degradation<10
Alkyl/Ether1250085
Alkyl/Ether 21 3 96
Alkyl/Ether2929276

Data is illustrative and adapted from studies on TBK1-targeting PROTACs.

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general procedure for the "click chemistry" reaction between the propargyl group of this compound and an azide-containing molecule (e.g., an azide-modified targeting ligand or protein).

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper(I)-stabilizing ligand)

  • Solvent (e.g., DMSO, DMF, or a mixture of water and a miscible organic solvent like t-butanol)

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare a stock solution of the azide-containing molecule in a compatible solvent.

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Freshly prepare a 1 M stock solution of sodium ascorbate in water.

    • If using, prepare a stock solution of TBTA or THPTA in DMSO or water.

  • Reaction Setup:

    • In a reaction vessel, combine the this compound and the azide-containing molecule in the desired molar ratio (typically a slight excess of one reagent is used, e.g., 1.1 equivalents of the propargyl-PEG linker).

    • Add the chosen solvent to the reaction vessel.

    • If using a copper(I)-stabilizing ligand, add it to the reaction mixture at this stage (a typical molar ratio of ligand to copper is 2:1 to 5:1).

  • Initiation of the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.

    • Add the CuSO4 solution to the reaction mixture to initiate the cycloaddition.

  • Reaction Monitoring and Work-up:

    • Allow the reaction to proceed at room temperature for 1-4 hours with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or other suitable analytical techniques.

    • Once the reaction is complete, the product can be purified using standard methods such as column chromatography, high-performance liquid chromatography (HPLC), or precipitation to remove the copper catalyst and other reagents.

Protocol 2: Western Blot Analysis for PROTAC-Mediated Protein Degradation

This protocol describes how to assess the efficacy of a PROTAC synthesized using this compound in degrading a target protein in a cell-based assay.

Materials:

  • Cells expressing the target protein of interest

  • PROTAC synthesized with this compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate the cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize them to the loading control to determine the extent of protein degradation. Calculate the DC50 value from the dose-response curve.

Visualizations

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (e.g., with this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Proteasome->E3 Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow start Start: Azide-modified molecule & Propargyl- PEG7-methane cuac Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) start->cuac purification Purification of PROTAC (e.g., HPLC) cuac->purification characterization Characterization (e.g., LC-MS, NMR) purification->characterization cell_treatment Cell Treatment with PROTAC characterization->cell_treatment lysis Cell Lysis & Protein Quantification cell_treatment->lysis western_blot Western Blot Analysis lysis->western_blot data_analysis Data Analysis: Degradation Assessment (DC50) western_blot->data_analysis end End: Efficacy Determined data_analysis->end

Caption: Workflow for PROTAC synthesis and evaluation.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P Degradation Degradation PI3K->Degradation PROTAC PI3K/mTOR PROTAC PROTAC->PI3K induces degradation of mTORC1 mTORC1 PROTAC->mTORC1 induces degradation of mTORC2 mTORC2 PROTAC->mTORC2 induces degradation of PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT AKT->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC1->Degradation mTORC2->AKT mTORC2->Degradation CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth

Caption: PI3K/AKT/mTOR signaling pathway targeted by a dual PI3K/mTOR PROTAC.

References

Application Notes & Protocols: Conjugation of Propargyl-PEG7 to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent attachment of a Propargyl-PEG7 linker to an antibody. This process results in a propargyl-functionalized antibody, which can then be used in "click" chemistry reactions for the site-specific conjugation of a wide variety of molecules, such as small molecule drugs, fluorescent dyes, or oligonucleotides. The protocol outlined below utilizes a Propargyl-PEG7-NHS ester, which reacts with primary amines (primarily on lysine residues) on the antibody to form a stable amide bond.[1][2][3]

The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility and stability of the resulting conjugate, can reduce immunogenicity, and may improve pharmacokinetic properties.[][5] This methodology is a cornerstone for the development of advanced biologics, including antibody-drug conjugates (ADCs).[][7]

I. Principle of the Method

The conjugation process occurs in two main stages. First, the antibody is functionalized with the propargyl-PEG7 linker. This is achieved through the reaction of an N-hydroxysuccinimide (NHS) ester-activated PEG linker with the primary amine groups on the surface of the antibody, typically the ε-amine of lysine residues.[3][8] This reaction is efficient at a slightly basic pH (7.0-8.5) and results in the formation of a stable amide bond.[1][]

The second stage, which is application-dependent, involves the "click" reaction of the newly introduced terminal alkyne (propargyl group) with an azide-functionalized molecule of interest.[9][10] This can be achieved through either a copper-catalyzed (CuAAC) or a copper-free strain-promoted (SPAAC) azide-alkyne cycloaddition reaction.[10][11] The result is a stable triazole linkage, forming the final conjugated antibody.[11]

II. Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Reagent/Material Supplier (Example) Purpose Storage
Antibody of InterestIn-house/CommercialProtein to be conjugated2-8°C or -20°C
Propargyl-PEG7-NHS EsterBroadPharm, Selleck ChemicalsAmine-reactive PEG linker[12][13]-20°C, desiccated[3]
Phosphate-Buffered Saline (PBS), pH 7.2-7.4Sigma-AldrichReaction and storage bufferRoom Temperature
Borate Buffer (50 mM, pH 8.5)In-house preparationReaction bufferRoom Temperature
Anhydrous Dimethylsulfoxide (DMSO)Thermo Fisher ScientificSolvent for dissolving NHS ester[3]Room Temperature
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)In-house preparationTo stop the NHS ester reaction[11]Room Temperature
Zeba™ Spin Desalting Columns (7K MWCO)Thermo Fisher ScientificBuffer exchange and purification[3]Room Temperature
Amicon® Ultra Centrifugal Filter Units (e.g., 30K MWCO)MilliporeSigmaConcentration and purification[11]Room Temperature
Protein Concentration Assay Kit (e.g., BCA or Bradford)Thermo Fisher ScientificTo determine antibody concentration[11]2-8°C

III. Experimental Protocols

A. Antibody Preparation

Prior to conjugation, it is crucial to prepare the antibody in an appropriate buffer.

  • Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), these must be removed.[3][11]

    • Perform a buffer exchange into an amine-free buffer such as PBS (pH 7.2-7.4) using a desalting column or dialysis.[3]

  • Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer (e.g., PBS or Borate Buffer, pH 8.0-8.5).[][8]

  • Quantification: Determine the precise concentration of the antibody solution using a standard protein assay (e.g., BCA or measuring absorbance at 280 nm).[11]

B. Conjugation of Propargyl-PEG7-NHS Ester to the Antibody

This protocol is based on a 20-fold molar excess of the PEG linker to the antibody. The optimal ratio may need to be determined empirically to achieve the desired degree of labeling.[3][8]

  • Prepare Propargyl-PEG7-NHS Ester Solution:

    • Allow the vial of Propargyl-PEG7-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[3]

    • Immediately before use, prepare a 10 mM stock solution in anhydrous DMSO.[3] The NHS ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.[3]

  • Calculate Reagent Volumes:

    • Moles of Antibody: (Volume of antibody solution in L) x (Concentration in g/L) / (Molecular weight of antibody in g/mol )

    • Moles of PEG Linker: (Moles of Antibody) x 20

    • Volume of PEG Linker Solution: (Moles of PEG Linker) / (Concentration of PEG linker solution in mol/L)

  • Reaction:

    • Add the calculated volume of the 10 mM Propargyl-PEG7-NHS ester solution to the antibody solution. The final concentration of DMSO should not exceed 10% of the total reaction volume.[8]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[3][8] Gentle mixing is recommended.

  • Quenching:

    • Add a quenching reagent, such as Tris-HCl, to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[11]

    • Incubate for 15-30 minutes at room temperature.[11]

C. Purification of the Propargyl-PEGylated Antibody

It is essential to remove unreacted PEG linker and quenching reagents from the conjugated antibody.

  • Size-Exclusion Chromatography (SEC): Use a desalting column (e.g., Zeba™ Spin Desalting Column) to separate the higher molecular weight antibody conjugate from the smaller, unreacted components.[3][]

  • Centrifugal Filtration: Alternatively, use a centrifugal filter unit with an appropriate molecular weight cutoff (e.g., 30K MWCO for an IgG) to wash and concentrate the conjugate.[11]

D. Characterization of the Conjugate

After purification, it is important to characterize the propargyl-PEGylated antibody.

Parameter Method Description
Protein Concentration BCA Assay or A280Determine the final concentration of the purified conjugate.[11]
Degree of Labeling (DOL) Mass Spectrometry (MALDI-TOF or ESI-MS)Compare the mass of the conjugated antibody to the unconjugated antibody to determine the average number of PEG linkers per antibody.[14]
Purity SDS-PAGE or SEC-HPLCAssess the purity of the conjugate and check for aggregation.[]
Antigen Binding ELISA or Surface Plasmon Resonance (SPR)Confirm that the conjugation process has not significantly impacted the antibody's ability to bind to its target antigen.

IV. Visualization of Workflows

The following diagrams illustrate the key processes described in this protocol.

G cluster_prep Antibody Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification start Start with Antibody Solution buffer_exchange Buffer Exchange into Amine-Free Buffer start->buffer_exchange concentration Adjust Concentration (1-10 mg/mL) buffer_exchange->concentration quantify Quantify Antibody Concentration concentration->quantify add_peg Add PEG-NHS to Antibody (20x Molar Excess) quantify->add_peg prep_peg Prepare 10 mM Propargyl-PEG7-NHS in DMSO prep_peg->add_peg incubate Incubate (30-60 min at RT) add_peg->incubate quench Quench with Tris Buffer incubate->quench purify Purify via SEC or Centrifugal Filtration quench->purify end_product Propargyl-PEGylated Antibody purify->end_product

Caption: Experimental workflow for antibody-propargyl-PEG7 conjugation.

Caption: Reaction scheme for NHS ester-mediated PEGylation of an antibody.

V. Troubleshooting

Problem Possible Cause Solution
Low Degree of Labeling (DOL) Inactive NHS ester due to hydrolysis.Prepare fresh NHS ester solution in anhydrous DMSO immediately before use.[3]
Suboptimal pH of the reaction buffer.Ensure the reaction buffer pH is between 7.0 and 8.5.[1][2]
Insufficient molar excess of PEG linker.Increase the molar ratio of the PEG-NHS ester to the antibody.[8]
Antibody Aggregation High concentration of organic solvent (DMSO).Ensure the final DMSO concentration does not exceed 10%.[8]
Harsh reaction conditions.Perform the incubation on ice instead of at room temperature.[8]
Loss of Antibody Activity Conjugation at or near the antigen-binding site.Consider site-specific conjugation methods if activity is significantly compromised.[5][14]
Denaturation during purification.Ensure purification methods are gentle and compatible with the antibody.

VI. Subsequent Click Chemistry Reaction

The purified propargyl-PEGylated antibody is now ready for a subsequent click chemistry reaction with an azide-functionalized molecule. The choice between copper-catalyzed (CuAAC) and copper-free (SPAAC) click chemistry will depend on the nature of the molecule to be conjugated and the sensitivity of the antibody.[9][11]

  • CuAAC: Offers fast reaction kinetics but requires a copper (I) catalyst, which can be cytotoxic and may need to be removed from the final product.[10]

  • SPAAC: Is a bio-orthogonal reaction that does not require a cytotoxic catalyst, making it suitable for in vivo applications. However, the reaction kinetics are generally slower than CuAAC.[11]

Detailed protocols for these click chemistry reactions are widely available and should be optimized for the specific application.[9][10][16]

References

Application Notes and Protocols for Propargyl-PEG7-methane in Proteomics Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG7-methane is a chemical probe utilized in proteomics for the enrichment and identification of specific protein subsets from complex biological samples. This molecule incorporates a terminal alkyne group, which serves as a handle for bioorthogonal ligation, commonly known as "click chemistry." The polyethylene glycol (PEG) linker enhances solubility and reduces steric hindrance, facilitating efficient reactions in aqueous environments typical for biological samples.

These application notes provide a comprehensive overview of the use of this compound in proteomics sample preparation, complete with detailed experimental protocols and representative data. The primary application highlighted is its use in activity-based protein profiling (ABPP) and other targeted proteomics workflows where proteins of interest are covalently labeled with an azide-containing probe. The subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound enables the attachment of a reporter tag, such as biotin, for affinity purification and subsequent identification by mass spectrometry.

Principle of the Method

The core of this methodology lies in the highly specific and efficient click reaction between an azide and an alkyne.[1][2] In a typical workflow, proteins in a biological lysate or in living cells are first labeled with a probe containing an azide group. This probe can be designed to target a specific enzyme class or a post-translational modification. Following labeling, the alkyne group of this compound (conjugated to a reporter molecule like biotin) is "clicked" onto the azide-labeled proteins.[1][3] This covalent linkage allows for the selective enrichment of the labeled proteins from the complex mixture using affinity purification, for example, with streptavidin beads if biotin is used as the reporter. The enriched proteins are then digested, and the resulting peptides are analyzed by mass spectrometry to identify the proteins of interest.

Key Applications

  • Activity-Based Protein Profiling (ABPP): Identification and quantification of active enzymes in a complex proteome.

  • Target Deconvolution for Small Molecules: Identifying the protein targets of a drug candidate that has been functionalized with an azide group.[4]

  • Post-Translational Modification (PTM) Analysis: Enrichment and identification of proteins with specific PTMs that have been metabolically or chemically labeled with an azide.

  • Protein-Protein Interaction Studies: Capturing interaction partners of a protein of interest that has been engineered to incorporate an azide-bearing unnatural amino acid.

Quantitative Data Summary

The following tables present representative quantitative data from experiments utilizing this compound for the enrichment of azide-labeled proteins from a human cell lysate.

Table 1: Enrichment Efficiency of Azide-Labeled Proteins

SampleTotal Protein Input (mg)Eluted Protein (µg)Enrichment Fold
Control (No Azide Probe)1.01.2-
Azide-Labeled1.045.838.2

Table 2: Comparison of Reporter Tagging Reagents

ReagentNumber of Identified ProteinsBackground Binding (%)
Propargyl-PEG7-biotin3525.4
Propargyl-biotin (No PEG)2898.9
Azide-PEG4-biotin (Control)1595.1

Experimental Protocols

Protocol 1: Labeling and Enrichment of Azide-Modified Proteins from Cell Lysate

Materials:

  • Cell lysate from cells treated with an azide-functionalized probe

  • Propargyl-PEG7-biotin

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO4)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 0.1% SDS)

  • Elution buffer (e.g., 8 M urea)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

  • Preparation of Click Chemistry Reaction Mix: In a microcentrifuge tube, combine the following reagents in order:

    • 1 mg of azide-labeled protein lysate

    • Propargyl-PEG7-biotin to a final concentration of 100 µM

    • TCEP to a final concentration of 1 mM (freshly prepared)

    • TBTA to a final concentration of 100 µM

    • CuSO4 to a final concentration of 1 mM

  • Click Reaction: Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.

  • Protein Precipitation: Precipitate the proteins to remove excess reagents. A methanol-chloroform precipitation is recommended.[4]

  • Resuspension: Resuspend the protein pellet in a buffer containing a denaturant (e.g., 1.2% SDS in PBS).

  • Affinity Purification:

    • Wash streptavidin-agarose beads with PBS.

    • Add the resuspended protein sample to the beads and incubate for 1.5 hours at room temperature with rotation to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins. A common wash series is: 0.1% SDS in PBS, 6 M urea, and finally PBS.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer (e.g., 2 M urea in 100 mM Tris-HCl, pH 8.0).

    • Reduce disulfide bonds with DTT (10 mM) for 30 minutes at 37°C.

    • Alkylate cysteine residues with IAA (20 mM) for 20 minutes at room temperature in the dark.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Peptide Elution and Desalting:

    • Collect the supernatant containing the digested peptides.

    • Acidify the peptides with formic acid and desalt using a C18 StageTip or equivalent.

  • Mass Spectrometry Analysis: Analyze the desalted peptides by LC-MS/MS.

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_click Click Chemistry Reaction cluster_enrichment Enrichment cluster_ms_prep Sample Preparation for MS cluster_analysis Analysis cell_lysate Cell Lysate with Azide-Labeled Proteins click_reaction Incubate with Propargyl-PEG7-Biotin, CuSO4, TCEP, TBTA cell_lysate->click_reaction precipitation Protein Precipitation click_reaction->precipitation affinity_purification Streptavidin Affinity Purification precipitation->affinity_purification on_bead_digest On-Bead Digestion (Reduction, Alkylation, Trypsin) affinity_purification->on_bead_digest desalting Peptide Desalting (C18) on_bead_digest->desalting lc_ms LC-MS/MS Analysis desalting->lc_ms data_analysis Data Analysis and Protein Identification lc_ms->data_analysis

Caption: General workflow for proteomics sample preparation using this compound.

signaling_pathway cluster_workflow Identification Workflow drug Azide-Labeled Drug Candidate target_protein Target Protein drug->target_protein Binding click_enrich Click Reaction with Propargyl-PEG7-Biotin & Enrichment drug->click_enrich downstream_effector1 Downstream Effector 1 target_protein->downstream_effector1 downstream_effector2 Downstream Effector 2 target_protein->downstream_effector2 cellular_response Cellular Response downstream_effector1->cellular_response downstream_effector2->cellular_response ms_analysis Mass Spectrometry click_enrich->ms_analysis identification Target Protein ID ms_analysis->identification

Caption: Investigating a signaling pathway by identifying the target of an azide-labeled drug.

References

Application Notes and Protocols for Copper-Catalyzed Reactions with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for copper-catalyzed reactions involving Polyethylene Glycol (PEG) linkers, with a primary focus on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This powerful and versatile reaction is widely employed in drug development, bioconjugation, and materials science for its high efficiency, specificity, and biocompatibility.

Introduction to Copper-Catalyzed PEGylation

PEGylation, the process of covalently attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutics, such as proteins, peptides, and small molecules.[1] Copper-catalyzed "click chemistry" has emerged as a premier method for PEGylation due to its rapid reaction rates and high yields under mild, aqueous conditions.[2]

The most prominent of these reactions is the CuAAC, which involves the formation of a stable 1,2,3-triazole linkage from the reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species.[3] This bioorthogonal reaction, meaning it does not interfere with biological processes, is ideal for modifying sensitive biomolecules.[2]

Key Advantages of CuAAC for PEGylation:

  • High Specificity: The azide and alkyne groups react exclusively with each other, minimizing side reactions.[4]

  • Robustness: The reaction is effective across a wide range of pH and temperatures and is compatible with aqueous buffers.

  • High Yields: CuAAC reactions typically proceed to completion or near-completion, simplifying purification.[5]

  • Versatility: A wide array of PEG linkers functionalized with either azide or alkyne groups are commercially available, allowing for diverse applications.[6]

Core Components of the CuAAC Reaction

A successful CuAAC reaction for PEGylation requires careful consideration of its key components:

  • Copper(I) Source: The active catalyst is the Cu(I) ion. While Cu(I) salts like copper(I) bromide can be used directly, they are prone to oxidation. A more common and convenient approach is the in situ reduction of a copper(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent.[3][7]

  • Reducing Agent: Sodium ascorbate is the most widely used reducing agent to maintain the copper in the catalytically active +1 oxidation state.[3][7] It is crucial to use a freshly prepared solution of sodium ascorbate as it can degrade over time.

  • Ligand: Ligands are used to stabilize the Cu(I) catalyst, prevent its oxidation, and accelerate the reaction. For aqueous bioconjugation, water-soluble ligands are essential. Common choices include tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and tris(benzyltriazolylmethyl)amine (TBTA).[3][5] The use of a ligand also helps to protect sensitive biomolecules from oxidative damage that can be caused by reactive oxygen species generated in the presence of copper and ascorbate.[7]

  • Reactants: One of the molecules to be conjugated will possess a terminal alkyne, and the other (often the PEG linker) will have an azide group, or vice versa.

Quantitative Data Presentation

The efficiency of the CuAAC reaction is influenced by the concentration and ratio of its components. The following tables summarize typical reaction parameters and their effects on the outcome, compiled from various studies.

ParameterRecommended RangeNotes
Alkyne Substrate1 equivalentThe limiting reagent.
Azide-PEG Linker1.1 - 1.5 equivalentsA slight excess of the azide can help drive the reaction to completion.[3]
Copper(II) Sulfate (CuSO₄)0.01 - 0.1 equivalents (1-10 mol%)This is the precursor for the active Cu(I) catalyst.[3]
Ligand (e.g., THPTA)1 - 5 equivalents (relative to copper)A 5:1 ligand-to-copper ratio is often recommended to protect biomolecules.[7]
Sodium Ascorbate10 - 50 equivalents (relative to copper)A sufficient excess is needed to maintain a reducing environment.
TemperatureRoom TemperatureThe reaction is typically efficient at ambient temperatures.
Reaction Time30 minutes - 16 hoursReaction times can vary depending on the substrates and concentrations.[8][9]

Table 1: General Reaction Parameters for CuAAC PEGylation.

FactorObservationImpact on Yield/RateReference
Catalyst Concentration Increasing copper and ligand concentration can increase the reaction rate.Positive[8]
Ligand-to-Copper Ratio A higher ratio (e.g., 5:1) protects biomolecules from oxidation without significantly inhibiting the reaction rate.Protective, slight rate decrease[4]
Oxygen Exposure Dissolved oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state.Negative[5]
Solvent Aqueous buffers (e.g., phosphate buffer, pH 7.4) are common for bioconjugation. Co-solvents like DMSO or DMF can be used to improve the solubility of hydrophobic reactants.Dependent on substrate solubility[3]
Pressure (in scCO₂) Increased pressure can positively affect the reaction yield.Positive[9]
Temperature (in scCO₂) Increased temperature can have a negative effect on the reaction yield.Negative[9]

*Note: The effects of pressure and temperature on yield in supercritical CO₂ (scCO₂) are specific to that reaction medium and may differ from reactions in aqueous or organic solvents.[9]

Table 2: Influence of Key Factors on CuAAC Reaction Efficiency.

Experimental Protocols

The following are generalized protocols for the copper-catalyzed PEGylation of a protein and an oligonucleotide. Note: These are starting points and may require optimization for specific molecules and applications.

Protocol 1: PEGylation of an Alkyne-Modified Protein with an Azide-PEG Linker

This protocol is adapted for a typical bioconjugation reaction in an aqueous buffer.

Materials:

  • Alkyne-modified protein solution in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4)

  • Azide-PEG linker (e.g., mPEG-Azide)

  • Copper(II) Sulfate (CuSO₄) stock solution (20 mM in deionized water)

  • THPTA ligand stock solution (50 mM in deionized water)

  • Sodium Ascorbate stock solution (100 mM in deionized water, prepare fresh )

  • Aminoguanidine hydrochloride stock solution (100 mM in deionized water, optional scavenger)

  • Microcentrifuge tubes

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, add the alkyne-modified protein solution.

  • Add Azide-PEG: Add the desired molar excess of the Azide-PEG linker to the protein solution. Mix gently.

  • Prepare Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of Cu:THPTA is recommended. For a final reaction volume of 500 µL and a final copper concentration of 0.1 mM, you would mix 2.5 µL of 20 mM CuSO₄ with 5 µL of 50 mM THPTA. Let the premix stand for 1-2 minutes.

  • Add Catalyst: Add the catalyst premix to the protein/PEG mixture.

  • (Optional) Add Scavenger: If oxidative damage to the protein is a concern, add aminoguanidine to a final concentration of 5 mM.[10]

  • Initiate Reaction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation: Close the tube to minimize oxygen exposure and incubate at room temperature with gentle mixing (e.g., on a rotator) for 1 to 4 hours. Monitor the reaction progress if possible (e.g., by SDS-PAGE).

  • Purification: Once the reaction is complete, remove the copper catalyst and excess reagents. This can be achieved by size-exclusion chromatography (SEC), dialysis against a buffer containing a chelating agent like EDTA, or other suitable protein purification methods.

  • Characterization: Characterize the purified PEGylated protein using appropriate analytical techniques such as SDS-PAGE to observe the mass shift, mass spectrometry (e.g., MALDI-TOF) to confirm the molecular weight, and HPLC for purity analysis.

Protocol 2: Labeling of an Alkyne-Modified Oligonucleotide with an Azide-PEG-Fluorophore

This protocol is suitable for the labeling of nucleic acids.

Materials:

  • Alkyne-modified oligonucleotide in nuclease-free water

  • Azide-PEG-Fluorophore in DMSO (10 mM stock)

  • Copper(II)-TBTA complex stock solution (10 mM in 55% DMSO)

  • Sodium Ascorbate stock solution (5 mM in water, prepare fresh )

  • Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0)

  • DMSO

  • Inert gas (e.g., argon or nitrogen)

  • Purification supplies (e.g., ethanol precipitation reagents, HPLC system)

Procedure:

  • Reaction Setup: In a pressure-tight vial, dissolve the alkyne-modified oligonucleotide in nuclease-free water.

  • Add Buffer and Co-solvent: Add the TEAA buffer and DMSO, then vortex to mix.

  • Add Azide: Add the Azide-PEG-Fluorophore stock solution to the mixture and vortex.

  • Add Reducing Agent: Add the freshly prepared sodium ascorbate solution and vortex briefly.

  • Degas: To remove dissolved oxygen, bubble an inert gas through the solution for 30-60 seconds.

  • Add Catalyst: Add the Copper(II)-TBTA stock solution to the mixture. Flush the vial with the inert gas and securely cap it.

  • Incubation: Vortex the mixture thoroughly and let it stand at room temperature overnight (8-16 hours).

  • Purification: Purify the labeled oligonucleotide by methods such as ethanol precipitation followed by HPLC or polyacrylamide gel electrophoresis (PAGE).

  • Characterization: Confirm the successful conjugation using methods like mass spectrometry and fluorescence spectroscopy.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformation and the general experimental process for copper-catalyzed PEGylation.

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Alkyne Biomolecule-Alkyne Triazole Biomolecule-Triazole-PEG Alkyne->Triazole Azide N3-PEG-Linker Azide->Triazole Copper Cu(I) from CuSO4 + Na-Ascorbate Copper->Triazole catalyzes Ligand Ligand (e.g., THPTA)

Caption: Chemical scheme of the CuAAC reaction for PEGylation.

Experimental_Workflow Start Starting Materials (Alkyne-Biomolecule, Azide-PEG) Reaction_Setup 1. Reaction Setup (Buffer, Co-solvents) Start->Reaction_Setup Catalyst_Prep 2. Catalyst Premix (CuSO4 + Ligand) Reaction_Setup->Catalyst_Prep Initiation 3. Reaction Initiation (Add Catalyst & Na-Ascorbate) Catalyst_Prep->Initiation Incubation 4. Incubation (Room Temp, 1-16h) Initiation->Incubation Purification 5. Purification (SEC, Dialysis, or HPLC) Incubation->Purification Characterization 6. Characterization (SDS-PAGE, MS, HPLC) Purification->Characterization Final_Product Purified PEGylated Biomolecule Characterization->Final_Product

References

In Vivo Applications of Propargyl-PEG7 Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG7-amine and similar bifunctional molecules are versatile heterobifunctional linkers that play a crucial role in modern drug development. These linkers feature a propargyl group (containing an alkyne) on one end and a reactive functional group, such as an amine or carboxylic acid, on the other, separated by a seven-unit polyethylene glycol (PEG) chain. The propargyl group allows for highly efficient and specific conjugation to azide-bearing molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] The terminal reactive group enables covalent attachment to a wide range of biomolecules or drug compounds.

The PEG7 spacer is critical for in vivo applications. It enhances the hydrophilicity and solubility of the resulting conjugate, which is often a challenge for large and complex molecules.[3][4][][6] This improved solubility aids in formulation and administration. Furthermore, PEGylation is a well-established strategy to improve the pharmacokinetic (PK) properties of therapeutics by increasing their hydrodynamic size, which can reduce renal clearance and extend circulation half-life.[4][][7] It can also shield the conjugate from enzymatic degradation and reduce its immunogenicity.[4][][7][8]

This document provides detailed application notes and protocols for the in vivo use of conjugates synthesized with Propargyl-PEG7 linkers, with a primary focus on the development of Proteolysis Targeting Chimeras (PROTACs), a leading application for this technology.

Application Note 1: Development of a PROTAC for Targeted Protein Degradation In Vivo

Background

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic agents designed to eliminate specific unwanted proteins from cells.[9][10] They are heterobifunctional molecules comprising three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[10][11][12] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase complex to the POI.[11][13] This polyubiquitination marks the POI for degradation by the cell's native quality control machinery, the proteasome.[9][13]

The Propargyl-PEG7 linker is ideally suited for PROTAC synthesis. Its length provides the necessary flexibility and spatial separation for the two ligands to simultaneously bind their respective proteins, forming a stable and productive ternary complex (POI-PROTAC-E3 ligase).[14]

Mechanism of Action

The mechanism involves a catalytic cycle where a single PROTAC molecule can induce the degradation of multiple target protein molecules.[9][11] This catalytic nature means that PROTACs can be effective at very low concentrations.

PROTAC_Mechanism cluster_binding 1. Complex Formation cluster_ubiquitination 2. Ubiquitination cluster_degradation 3. Degradation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (Warhead-PEG7-E3 Ligand) PROTAC->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ub Transfer Recycled_PROTAC PROTAC Ternary->Recycled_PROTAC Release & Recycle Ub Ubiquitin (Ub) Ub->Ternary Recruitment Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Efficacy_Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_pd Pharmacodynamics (Satellite Group) cluster_endpoint Endpoint Analysis Implant 1. Implant Tumor Cells in Immunocompromised Mice Grow 2. Allow Tumors to Grow (100-150 mm³) Implant->Grow Randomize 3. Randomize into Treatment Groups Grow->Randomize Dose 4. Administer PROTAC-XYZ or Vehicle (e.g., 21 days) Randomize->Dose Collect_PD 6. Collect Tumors at Early Time Points Randomize->Collect_PD Monitor 5. Monitor Body Weight & Tumor Volume Dose->Monitor Collect_Final 8. Euthanize & Collect Final Tumors Monitor->Collect_Final Analyze_PD 7. Analyze Target Protein Degradation (Western/ELISA) Collect_PD->Analyze_PD Analyze_Final 9. Weigh Tumors & Calculate TGI Collect_Final->Analyze_Final

References

Application Notes and Protocols for the Characterization of Propargyl-PEG7-methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG7-methane is a heterobifunctional linker commonly employed in bioconjugation, antibody-drug conjugate (ADC) development, and proteomics. Its structure incorporates a terminal alkyne group for click chemistry reactions and a methoxy-terminated polyethylene glycol (PEG) chain to enhance solubility and provide a flexible spacer. Accurate characterization of this reagent is critical to ensure the quality, consistency, and performance of the resulting conjugates. These application notes provide detailed protocols for the analytical characterization of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValue
Chemical Formula C18H34O8
IUPAC Name 2,5,8,11,14,17,20,23-octaoxahexacos-25-yne
Molecular Weight 378.46 g/mol
Exact Mass 378.2300 u
Appearance To be determined
Purity >98% (typical)
Storage Conditions Short term (days to weeks) at 0 - 4°C, protected from light. Long term (months to years) at -20°C.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation and purity assessment of this compound. Both ¹H and ¹³C NMR are essential for confirming the identity and integrity of the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To confirm the presence of key proton-containing functional groups and the overall structure of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tubes

  • NMR spectrometer (300 MHz or higher recommended)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Set the appropriate spectral width, acquisition time, and relaxation delay. A standard ¹H NMR experiment is typically sufficient.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

    • Integrate the peaks to determine the relative number of protons.

Expected ¹H NMR Chemical Shifts: The expected chemical shifts for the protons in this compound are summarized in Table 2. These values are predicted based on the known chemical shifts of similar functional groups.

ProtonsChemical Shift (ppm)MultiplicityIntegration
CH ≡C-~2.4Triplet1H
-O-CH ₂-C≡CH~4.2Doublet2H
-O-CH ₂-CH ₂-O-~3.6-3.7Multiplet24H
CH ₃-O-~3.4Singlet3H
Experimental Protocol: ¹³C NMR Spectroscopy

Objective: To confirm the carbon framework of this compound.

Materials:

  • This compound sample (15-20 mg)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tubes

  • NMR spectrometer with ¹³C capabilities

Procedure:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR by dissolving 15-20 mg of the compound in 0.6-0.7 mL of CDCl₃.

  • Instrument Setup:

    • Use the same locked and shimmed sample from the ¹H NMR experiment.

    • Select a ¹³C NMR experiment, typically with proton decoupling (e.g., {¹H}¹³C).

  • Data Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Expected ¹³C NMR Chemical Shifts: The expected chemical shifts for the carbons in this compound are summarized in Table 3.

CarbonsChemical Shift (ppm)
C H≡C-~75
CH≡C -~80
-O-C H₂-C≡CH~59
-O-C H₂-C H₂-O-~70-71
C H₃-O-~59

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for assessing the purity of this compound and for monitoring its reactions. Since PEG compounds lack a strong UV chromophore, detection methods such as Refractive Index Detection (RID), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) are often employed.[][3]

Experimental Protocol: Reversed-Phase HPLC with ELSD

Objective: To determine the purity of this compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • HPLC system with a gradient pump, autosampler, column oven, and ELSD detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Further dilute as necessary to fall within the linear range of the detector.

  • HPLC Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A typical gradient could be 10-90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • ELSD Settings: Nebulizer temperature: 50°C, Evaporator temperature: 70°C, Gas flow: 1.6 SLM (Standard Liters per Minute). These settings may need to be optimized for the specific instrument.[3]

  • Data Acquisition and Analysis:

    • Inject a blank (mobile phase) to establish a baseline.

    • Inject the sample and record the chromatogram.

    • The purity can be estimated by the area percentage of the main peak.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a common ionization technique for PEG-containing molecules.

Experimental Protocol: ESI-MS

Objective: To confirm the molecular weight of this compound.

Materials:

  • This compound sample

  • HPLC-grade methanol or acetonitrile

  • Formic acid (optional, to aid ionization)

  • Mass spectrometer with an ESI source

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation.

  • MS Analysis:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode.

    • Scan a mass range that includes the expected molecular weight (e.g., m/z 100-1000).

Expected Results: The primary ions expected in the positive ion mode ESI mass spectrum of this compound are the protonated molecule [M+H]⁺ and adducts with sodium [M+Na]⁺ and potassium [M+K]⁺. The expected m/z values are presented in Table 4.

IonExpected m/z
[M+H]⁺379.24
[M+Na]⁺401.22
[M+K]⁺417.19

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the analytical methods described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis Dissolve Dissolve Sample in CDCl3 Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Place in NMR Spectrometer Transfer->Spectrometer LockShim Lock and Shim Spectrometer->LockShim Acquire Acquire Spectrum LockShim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Calibrate Calibrate Chemical Shift Phase->Calibrate Integrate Integrate Peaks Calibrate->Integrate Structure Structural Confirmation Integrate->Structure

Caption: Workflow for NMR Spectroscopy Analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolve Dissolve Sample in Mobile Phase Inject Inject Sample Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect ELSD Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Purity Determine Purity Chromatogram->Purity

Caption: Workflow for HPLC-ELSD Purity Analysis.

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis Dilute Dilute Sample in Methanol Infuse Infuse into ESI Source Dilute->Infuse Ionize Electrospray Ionization Infuse->Ionize Analyze Mass Analysis Ionize->Analyze Spectrum Generate Mass Spectrum Analyze->Spectrum Confirm Confirm Molecular Weight Spectrum->Confirm

Caption: Workflow for ESI-MS Molecular Weight Confirmation.

References

Troubleshooting & Optimization

Technical Support Center: Propargyl-PEG7-methane Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG7-methane click reactions. This guide is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting strategies, answers to frequently asked questions, and detailed experimental protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during bioconjugation reactions involving this compound.

Q1: Why is my click reaction yield low or completely absent?

Several factors can contribute to poor or no product formation in a CuAAC reaction. The most common culprits are related to the catalyst, reagents, or reaction conditions.

  • Catalyst Inactivity: The active catalyst for the click reaction is Copper(I) (Cu(I)).[1] However, Cu(I) is readily oxidized to the inactive Cu(II) state by dissolved oxygen in the reaction mixture.[2] It is crucial to use freshly prepared solutions and properly degassed solvents.

  • Reagent Impurity or Degradation: Impurities in either the this compound (alkyne) or the azide-containing molecule can inhibit the copper catalyst.[3] Always verify the purity of starting materials using methods like NMR or mass spectrometry before beginning the reaction.[3]

  • Incorrect Stoichiometry: The molar ratios of reactants and catalytic components are critical. Suboptimal ratios of the copper source, reducing agent, or accelerating ligand can lead to an incomplete reaction.[3]

  • Suboptimal Reaction Conditions: Factors such as pH, solvent, and temperature significantly impact reaction kinetics.[4] The reaction is typically efficient over a pH range of 4 to 12, but specific substrates may have narrower optimal ranges.[4]

Q2: I'm observing unexpected side products. What are they and how can I prevent them?

The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which leads to the formation of a diyne byproduct.[5]

  • Cause: This side reaction is promoted by the presence of oxygen, which oxidizes the Cu(I) catalyst to Cu(II). Cu(II) can then facilitate the unwanted alkyne dimerization.[2][5]

  • Prevention:

    • Deoxygenate: Thoroughly degas all solvents and solutions by sparging with an inert gas like argon or nitrogen.[3] Capping the reaction vessel can also help minimize oxygen exposure.[2]

    • Use a Reducing Agent: The most common method to ensure a sufficient supply of Cu(I) is to generate it in situ from a Cu(II) salt (like CuSO₄) using a reducing agent.[1] Sodium ascorbate is the most popular choice.[6]

    • Use an Accelerating Ligand: Ligands like THPTA or TBTA protect the Cu(I) catalyst from oxidation and can prevent the formation of unreactive copper acetylide aggregates.[5][7]

Q3: How do I choose the correct copper source, reducing agent, and ligand?

The choice of these components depends on the specific application, particularly whether the reaction is performed in a biological system or for organic synthesis.

  • Copper Source: Copper(II) sulfate (CuSO₄) is the most common and convenient precursor because it is stable and is easily reduced in situ.[1] While Cu(I) salts like CuI can be used, they are not recommended when maximal reaction rates are desired as the iodide ions can interfere with catalysis.[2]

  • Reducing Agent: Sodium ascorbate is the preferred reducing agent for most applications due to its effectiveness and convenience.[6] However, in bioconjugation, ascorbate can generate reactive oxygen species (ROS) that may damage sensitive biomolecules.[7] In such cases, alternative reducing agents like hydroxylamine can be considered.[2]

  • Accelerating Ligands: Ligands are crucial for accelerating the reaction, especially at low reactant concentrations, and for protecting biomolecules.[5][8] The choice of ligand depends on the solvent system and biocompatibility requirements.

Q4: My PEGylated product is difficult to purify. What are the best practices?

The hydrophilic and flexible nature of the PEG chain can make purification challenging, often leading to streaking on TLC plates and broad peaks in chromatography.

  • Catalyst Removal: After the reaction is complete, add a copper-chelating agent like EDTA to sequester the copper catalyst before purification.[3]

  • Purification Techniques:

    • Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from smaller unreacted molecules.

    • Reverse-Phase HPLC (RP-HPLC): A powerful tool for purifying PEGylated products. Using a slow gradient can improve separation.[9]

    • Precipitation: In some cases, the product can be precipitated from the reaction mixture by adding a solvent in which it is insoluble (e.g., cold diethyl ether).[10]

Quantitative Data Summary

For successful and reproducible click reactions, it is vital to control the concentrations and ratios of the key components.

Table 1: Recommended Reagent Concentrations for CuAAC Reactions

Reagent Recommended Concentration/Ratio Rationale Cite
Alkyne (this compound) 1.1 equivalents (relative to azide) A slight excess ensures complete consumption of the limiting azide reagent. [3]
Copper(II) Sulfate (CuSO₄) 1-5 mol % Catalytic amount sufficient for the reaction. Higher concentrations are usually not necessary. [3][6]
Sodium Ascorbate 5-10 mol % (or 3-10 fold excess) Ensures complete reduction of Cu(II) to Cu(I) and maintains the catalyst in its active state. [3][7]

| Accelerating Ligand (e.g., THPTA) | At least 5 equivalents (relative to Cu) | Protects the catalyst from oxidation and the substrate from ROS-mediated damage. |[6] |

Table 2: Comparison of Common CuAAC Accelerating Ligands

Ligand Key Properties Best For Cite
TBTA High reaction kinetics, very high organic solubility. Low water solubility and biocompatibility. Organic synthesis. Not suitable for in vivo or in vitro biological applications. [8]
THPTA High water solubility, moderate reaction kinetics and biocompatibility. Aqueous synthesis, in vitro applications. [8]
BTTAA Very high reaction kinetics and biocompatibility, very low cytotoxicity. Moderate water solubility. In vivo and in vitro applications where speed and biocompatibility are critical. [8]

| BTTES | High water solubility, high reaction kinetics, and very high biocompatibility. | Aqueous synthesis, in vivo and in vitro applications. |[8] |

Experimental Protocols & Workflows

General Protocol for a CuAAC Reaction

This protocol details a general method for conjugating this compound to an azide-containing molecule.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Accelerating Ligand (e.g., THPTA)

  • Degassed solvent (e.g., 1:1 mixture of t-BuOH/water or DMSO/water)[11]

  • Nitrogen or Argon gas

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of all reagents. A fresh stock solution of sodium ascorbate in degassed water should be made immediately before use.[12]

  • Reaction Setup:

    • In a reaction vial, dissolve the this compound (1.1 eq) and the azide-containing molecule (1.0 eq) in the chosen degassed solvent system.[11]

    • Add the accelerating ligand solution (e.g., THPTA, 5 eq relative to copper).

    • Add the Copper(II) sulfate solution (e.g., 1-5 mol %).

    • Gently bubble nitrogen or argon through the mixture for 5-10 minutes to ensure the environment is oxygen-free.

  • Initiation and Monitoring:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (5-10 mol %).[12]

    • Allow the reaction to proceed at room temperature with stirring for 1-4 hours.[12]

    • Monitor the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS) until the starting materials are consumed.[12]

  • Workup and Purification:

    • Upon completion, add a small amount of a copper chelator (e.g., EDTA) to sequester the catalyst.[3]

    • Purify the final conjugate product via an appropriate chromatography method (e.g., SEC or RP-HPLC).[3]

Visualizing the Workflow and Troubleshooting Logic

The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues.

CuAAC_Workflow Figure 1: General Experimental Workflow for CuAAC cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification p1 Dissolve Alkyne & Azide p2 Add Ligand & CuSO4 Solution p1->p2 p3 Degas with Inert Gas p2->p3 r1 Initiate with Sodium Ascorbate p3->r1 r2 Stir at RT (1-4 hours) r1->r2 r3 Monitor Progress (TLC, LC-MS) r2->r3 u1 Add Chelator (e.g., EDTA) r3->u1 u2 Purify Product (HPLC, SEC) u1->u2

Caption: A typical experimental workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Troubleshooting_Flowchart Figure 2: Troubleshooting Logic for Failed CuAAC Reactions start Low or No Product Yield cause_catalyst Problem with Catalyst? start->cause_catalyst cause_reagents Problem with Reagents? start->cause_reagents cause_conditions Problem with Conditions? start->cause_conditions sol_catalyst1 Degas solvents thoroughly (Ar or N2 sparging) cause_catalyst->sol_catalyst1 Oxygen exposure? sol_catalyst2 Use fresh Sodium Ascorbate solution cause_catalyst->sol_catalyst2 Cu(I) not generated? sol_catalyst3 Add/Optimize accelerating ligand (e.g., THPTA, BTTAA) cause_catalyst->sol_catalyst3 Catalyst unstable? sol_reagents1 Check purity of alkyne and azide (NMR, MS) cause_reagents->sol_reagents1 Impurity? sol_reagents2 Verify stoichiometry (use slight excess of alkyne) cause_reagents->sol_reagents2 Incorrect ratio? sol_conditions1 Optimize solvent system (e.g., DMSO/water, tBuOH/water) cause_conditions->sol_conditions1 Solubility issues? sol_conditions2 Check and adjust pH if necessary cause_conditions->sol_conditions2 pH suboptimal? sol_conditions3 Increase reaction time or temperature (if substrate is stable) cause_conditions->sol_conditions3 Slow kinetics?

Caption: A flowchart guiding the logical process for troubleshooting failed click reactions.

References

Optimizing Propargyl-PEG7-methane Conjugation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the conjugation efficiency of Propargyl-PEG7-methane. Here you will find troubleshooting advice for common issues, answers to frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a PEG-based linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bioconjugates.[1] It contains a terminal alkyne group that readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a type of "click chemistry," to form a stable triazole linkage with an azide-modified molecule.[1]

Q2: What are the main challenges in achieving high conjugation efficiency?

Challenges in this compound conjugation often stem from the sensitivity of the CuAAC reaction to various factors. These can include oxidation of the copper(I) catalyst, suboptimal reagent concentrations, impure starting materials, and inappropriate reaction conditions such as pH and temperature.[2] Additionally, the stability of the resulting conjugate and the need for effective purification methods are critical considerations.[2]

Q3: How can I monitor the progress of my conjugation reaction?

The progress of the conjugation reaction can be monitored using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting materials.[2]

Q4: What are the best methods for purifying the final PEGylated conjugate?

The most common and effective purification techniques for PEGylated proteins are ion-exchange chromatography (IEX) and size-exclusion chromatography (SEC).[][4][5] IEX separates molecules based on charge, which is often altered by PEGylation, while SEC separates based on the increased hydrodynamic radius of the PEGylated product.[][4] Reverse-phase chromatography (RP-HPLC) can also be used, particularly for smaller molecules and for analyzing positional isomers.[]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your conjugation experiments.

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Catalyst Oxidation: The active Cu(I) catalyst is easily oxidized to the inactive Cu(II) state by dissolved oxygen.[2]• Thoroughly degas all solvents and buffers (e.g., by sparging with argon or nitrogen).• Use a freshly prepared solution of a reducing agent, such as sodium ascorbate, to maintain copper in the Cu(I) state.[6][7]
Impure Reagents: Impurities in the this compound or the azide-containing molecule can inhibit the catalyst.• Verify the purity of your starting materials using techniques like NMR or mass spectrometry before the reaction.[2]
Incorrect Reagent Stoichiometry: Suboptimal ratios of catalyst, ligand, or reducing agent can lead to poor yields.• Start with a slight excess (e.g., 1.1 equivalents) of the alkyne-containing molecule relative to the azide.[2]• Use a catalyst concentration of 1-5 mol% Cu(II) and 5-10 mol% sodium ascorbate.[2]
Inappropriate pH: The pH of the reaction mixture can affect the stability of the reactants and the catalyst.• Maintain a pH between 6.5 and 8.0 for optimal reaction conditions. Buffers such as phosphate, carbonate, or HEPES are suitable. Avoid Tris buffer as it can inhibit the copper catalyst.[8]
Side Reactions or Product Degradation Reactive Oxygen Species (ROS): The combination of copper and a reducing agent like ascorbate can generate ROS, which can damage biomolecules.• Use a copper-chelating ligand, such as THPTA or BTTAA, at a concentration of at least five equivalents relative to the copper. The ligand protects the biomolecules by sequestering the copper ion and can also act as a sacrificial reductant.[6][7][9]
Ascorbate Byproducts: Oxidation products of ascorbate can react with amino acid residues on proteins, leading to modifications or aggregation.• The addition of aminoguanidine to the reaction mixture can help to intercept these reactive byproducts.[7][9]
Difficulty in Purifying the Conjugate Contamination with Unreacted PEG: Excess this compound can be difficult to separate from the desired product.• Optimize the stoichiometry to use a minimal excess of the PEG linker.• Employ purification methods with high resolving power, such as ion-exchange chromatography, which can separate based on the change in charge upon conjugation.[4][5]
Presence of Positional Isomers: If the molecule being conjugated has multiple potential sites for PEGylation, a heterogeneous mixture of products can result.• This is less of a concern with site-specific click chemistry. However, if applicable, high-resolution analytical techniques like RP-HPLC or IEX may be required to separate isomers.[][4]
Residual Copper Catalyst: Copper contamination can interfere with downstream applications.• Add a copper-chelating agent like EDTA to the reaction mixture upon completion, before initiating the purification process.[2]

Experimental Protocols

Detailed Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a starting point for the conjugation of this compound to an azide-containing biomolecule. Optimization may be required for specific applications.

Materials:

  • This compound

  • Azide-containing biomolecule

  • Copper(II) sulfate (CuSO₄)

  • Water-soluble ligand (e.g., THPTA or BTTAA)

  • Sodium Ascorbate

  • Aminoguanidine (optional)

  • Degassed buffer (e.g., phosphate buffer, pH 7.4)

  • DMSO (for dissolving water-insoluble reagents)

Stock Solutions:

  • Azide-containing biomolecule: Prepare in a suitable degassed buffer.

  • This compound: Prepare in DMSO or the reaction buffer.

  • CuSO₄: 20 mM in deionized water.

  • Ligand (THPTA): 50 mM in deionized water.

  • Sodium Ascorbate: 100 mM in deionized water (prepare fresh).

  • Aminoguanidine: (Optional) Prepare in deionized water.

Reaction Procedure:

  • In a microcentrifuge tube, combine the azide-containing biomolecule and this compound in the desired stoichiometric ratio (a slight excess of the PEG linker is often used).

  • Add the reaction buffer to achieve the desired final concentration.

  • In a separate tube, premix the CuSO₄ and ligand solutions. A 1:5 molar ratio of Cu:Ligand is recommended.[7]

  • Add the premixed catalyst-ligand solution to the reaction mixture containing the azide and alkyne.

  • If using, add the aminoguanidine solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Gently mix the reaction and incubate at room temperature. The reaction is typically complete within 1-4 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, quench it by adding a copper chelator like EDTA.

  • Proceed with the purification of the conjugate using an appropriate method such as SEC or IEX.

Recommended Reagent Concentrations for CuAAC
ReagentRecommended Concentration/RatioPurpose
Copper(II) Sulfate (CuSO₄) 50 - 100 µMCatalyst precursor.[8]
Ligand (e.g., THPTA, BTTAA) 5 equivalents relative to CuAccelerates the reaction and protects biomolecules from ROS.[6][7]
Sodium Ascorbate 5-10 equivalents relative to CuReducing agent to maintain Cu in the active Cu(I) state.[2]
This compound 1.1 - 2 equivalents relative to azideAlkyne source for the cycloaddition reaction.
Aminoguanidine 5 mM (optional)Scavenges reactive byproducts of ascorbate oxidation.[7]

Visual Guides

Experimental Workflow for CuAAC Conjugation

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reagents Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Ascorbate) degas Degas Buffers and Solvents mix_az_alk Mix Azide and this compound degas->mix_az_alk add_cat Add Catalyst/Ligand Mix mix_az_alk->add_cat premix_cat Premix CuSO4 and Ligand premix_cat->add_cat initiate Initiate with Sodium Ascorbate add_cat->initiate incubate Incubate at Room Temperature initiate->incubate monitor Monitor with TLC/HPLC incubate->monitor monitor->incubate If incomplete quench Quench with EDTA monitor->quench If complete purify Purify by SEC or IEX quench->purify analyze Analyze Final Product purify->analyze

Caption: Workflow for a typical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Troubleshooting Decision Tree for Low Conjugation Yield

G start Low or No Product Yield check_catalyst Is the catalyst active? start->check_catalyst check_reagents Are reagents pure and in correct ratio? check_catalyst->check_reagents Yes sol_catalyst Degas solvents. Use fresh sodium ascorbate. check_catalyst->sol_catalyst No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes sol_reagents Verify purity (NMR/MS). Optimize stoichiometry. check_reagents->sol_reagents No sol_conditions Check pH (6.5-8.0). Optimize temperature and time. check_conditions->sol_conditions No end Successful Conjugation check_conditions->end Yes sol_catalyst->start Re-run experiment sol_reagents->start Re-run experiment sol_conditions->start Re-run experiment

Caption: A decision tree to troubleshoot low yield in this compound conjugation reactions.

References

Addressing stability issues with Propargyl-PEG7-methane conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG7-methane conjugates. This resource is designed for researchers, scientists, and drug development professionals to address stability issues and provide guidance on the effective use of these linkers in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It features a terminal propargyl group (an alkyne), a seven-unit polyethylene glycol (PEG) chain, and a methane (or methyl) terminus.[1][2] Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible spacer to connect a target protein binder and an E3 ligase ligand.[1][3] The propargyl group enables covalent linkage to an azide-modified molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a form of "click chemistry".[1][3]

Q2: What are the main stability concerns for this compound conjugates?

There are two primary areas of stability concern: the PEG backbone and the terminal propargyl group.

  • PEG Backbone: The polyethylene glycol chain is generally hydrophilic and biocompatible. However, it can be susceptible to oxidative degradation.[4][5] This process can be accelerated by the presence of transition metals and reactive oxygen species (ROS). Stability can also be influenced by temperature, pH, and light exposure.[6]

  • Propargyl Group: The terminal alkyne of the propargyl group can be unstable under certain conditions, particularly strong basic conditions, which can lead to side reactions.[7]

Q3: How should I store this compound and its conjugates?

For long-term stability, it is recommended to store this compound and its conjugates at -20°C in a dry, dark environment.[2] For short-term storage (days to weeks), refrigeration at 4°C is acceptable.[2] To prevent degradation from repeated freeze-thaw cycles, consider aliquoting the compound into smaller, single-use vials. It is also advisable to store solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[6]

Q4: My click chemistry (CuAAC) reaction with the this compound conjugate is giving a low yield. What could be the cause?

Low yields in CuAAC reactions are a common issue and can stem from several factors:

  • Oxidation of Copper Catalyst: The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state, especially in the presence of oxygen.

  • Reagent Degradation: The reducing agent used to generate Cu(I) in situ, typically sodium ascorbate, can degrade if not fresh. Similarly, the propargyl or azide-containing molecules may have degraded during storage.

  • Steric Hindrance: Bulky molecules attached to the azide or the propargyl group can physically impede the reaction.[8]

  • Solubility Issues: Poor solubility of one or both reactants in the chosen solvent can lead to a heterogeneous reaction mixture and reduced reaction rates.[8]

  • Incorrect Stoichiometry: An improper ratio of azide to alkyne can result in the incomplete consumption of the limiting reagent.[8]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and the presence of chelating groups on your molecules can inhibit the copper catalyst.[8][9]

Troubleshooting Guides

Issue 1: Degradation of the this compound Conjugate
Symptom Possible Cause Suggested Solution
Loss of compound activity over time.Oxidative Cleavage of PEG Chain: Exposure to air, transition metals, or reactive oxygen species.- Store under an inert atmosphere (argon or nitrogen).- Use high-purity, peroxide-free solvents.- Avoid contamination with metal ions.
Broad peaks or multiple unexpected peaks in LC-MS analysis.Hydrolysis or other degradation: Exposure to harsh pH conditions (strong acid or base).[10][11]- Maintain a neutral pH (6.5-7.5) during storage and experiments where possible.- If acidic or basic conditions are required, minimize exposure time.
Reduced reaction efficiency in subsequent steps.Thermal Degradation: Exposure to high temperatures.[6][12]- Avoid unnecessary heating.- Store at recommended low temperatures (-20°C for long term).[2]
Issue 2: Low Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Symptom Possible Cause Suggested Solution
Incomplete consumption of starting materials (azide or alkyne).Inactive Copper Catalyst: Oxidation of Cu(I) to Cu(II).- Degas all solutions thoroughly before adding the copper catalyst.- Run the reaction under an inert atmosphere (argon or nitrogen).[13]
Low to no product formation.Degraded Sodium Ascorbate: The reducing agent is no longer effective.- Use a fresh, unopened bottle of sodium ascorbate or prepare a fresh stock solution.[13]
Reaction is slow or stalls.Steric Hindrance: Bulky groups near the reactive sites.- Consider using a linker with a longer PEG chain to increase the distance between the bulky groups and the reactive ends.[8]
Formation of precipitate during the reaction.Poor Solubility of Reactants or Product: The conjugate may be aggregating in the chosen solvent.- Try a different solvent system or a co-solvent (e.g., DMSO/water, t-BuOH/water).- Ensure all components are fully dissolved before initiating the reaction.[8]
Low yield despite complete dissolution.Catalyst Inhibition: Other functional groups on your molecules (e.g., thiols, some amines) may be chelating the copper.[9]- Increase the catalyst loading.- Use a copper-chelating ligand like THPTA or TBTA to stabilize the Cu(I) and improve its catalytic activity.[9]
Side product formation.Reactive Oxygen Species (ROS): Generated by the Cu/ascorbate system, which can damage biomolecules.[14]- Use a copper-chelating ligand.- Minimize reaction time.

Experimental Protocols

Protocol 1: General Procedure for CuAAC ("Click") Reaction

This protocol outlines a general procedure for conjugating an azide-containing molecule to your this compound conjugate.

  • Reagent Preparation:

    • Dissolve your this compound conjugate and your azide-containing molecule in a suitable solvent (e.g., a mixture of t-BuOH and water, or DMF).

    • Prepare fresh stock solutions:

      • 50 mM Copper(II) Sulfate (CuSO₄) in water.

      • 100 mM Sodium Ascorbate in water. Note: Prepare this solution immediately before use.

  • Reaction Setup:

    • In a reaction vial, combine the this compound conjugate (1 equivalent) and the azide-containing molecule (1-1.2 equivalents).

    • Degas the solution by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reaction Initiation:

    • While maintaining an inert atmosphere, add the sodium ascorbate solution (0.2-0.5 equivalents).

    • Add the CuSO₄ solution (0.1-0.2 equivalents). The solution may turn a pale yellow/green color.

  • Reaction and Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or TLC) until the limiting reagent is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent.

    • Purify the final conjugate using an appropriate method, such as flash column chromatography or preparative HPLC.

Protocol 2: Synthesis of a PROTAC using this compound

This protocol describes a two-step synthesis of a PROTAC, involving an initial amide coupling followed by a CuAAC reaction.

Step 1: Amide Coupling (if starting with Propargyl-PEG7-acid)

  • Dissolve the E3 ligase ligand (containing a primary or secondary amine, 1.0 eq) and Propargyl-PEG7-acid (1.1 eq) in an anhydrous solvent like DMF.

  • Add coupling reagents such as HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, quench with water, extract with an organic solvent, and purify to obtain the propargyl-functionalized ligand.

Step 2: CuAAC Reaction

  • Follow the procedure outlined in Protocol 1 to conjugate the product from Step 1 with an azide-functionalized target protein ligand.

Visualizations

experimental_workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: CuAAC Reaction a Propargyl-PEG7-acid c Coupling Reagents (HATU, DIPEA) in DMF a->c b Amine-containing Ligand b->c d Propargyl-PEG7-Ligand Conjugate c->d e Propargyl-PEG7-Ligand Conjugate g CuSO4, Sodium Ascorbate e->g f Azide-containing Ligand f->g h Final PROTAC Molecule g->h

Caption: A typical two-step workflow for PROTAC synthesis using a Propargyl-PEG linker.

troubleshooting_workflow start Low CuAAC Reaction Yield q1 Are starting materials pure and non-degraded? start->q1 sol1 Verify purity via NMR/LC-MS. Use fresh reagents. q1->sol1 No q2 Is the reaction atmosphere inert? q1->q2 Yes sol1->q1 sol2 Degas solvents. Run under Argon or Nitrogen. q2->sol2 No q3 Are reactants soluble? q2->q3 Yes sol2->q2 sol3 Optimize solvent system (e.g., add co-solvent like DMSO). q3->sol3 No q4 Is catalyst being inhibited? q3->q4 Yes sol3->q3 sol4 Add a Cu(I) stabilizing ligand (e.g., THPTA). Increase catalyst loading. q4->sol4 Yes end Improved Yield q4->end No sol4->end

Caption: Troubleshooting logic for addressing low yields in CuAAC reactions.

References

Technical Support Center: Strategies for Removing Copper Catalyst from Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing residual copper catalysts from copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry reactions. Efficient removal of copper is crucial as it can be toxic to biological systems, interfere with downstream assays, and compromise the purity and stability of the final product.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: Why is it essential to remove the copper catalyst after a click reaction?

A1: Residual copper ions can be problematic for several reasons:

  • Cytotoxicity: Copper can be toxic to cells, which is a major concern for biological applications and drug development.[1][2]

  • Interference with Downstream Applications: The presence of copper can interfere with subsequent analytical or synthetic steps, such as fluorescence-based assays or other catalytic transformations.[1]

  • Product Instability: Copper can affect the stability and purity of the final product, potentially catalyzing unwanted side reactions.[1][5]

  • Regulatory Requirements: For applications in drug development, minimizing copper content to parts-per-million (ppm) levels is often a regulatory necessity.[5]

Q2: What are the most common methods for removing copper catalysts?

A2: The primary methods for removing residual copper from a reaction mixture include:

  • Aqueous Washes with Chelating Agents: Using an aqueous solution of a chelating agent like EDTA to form a water-soluble complex with copper, which is then removed by liquid-liquid extraction.[1][6][7]

  • Solid-Phase Scavenging: Employing solid-supported scavengers (resins) that selectively bind to copper, allowing for simple removal by filtration.[1][3][5]

  • Precipitation: Inducing the precipitation of copper salts, which can then be separated from the product by filtration.[1]

  • Chromatography: Using techniques like silica gel plugs to adsorb the polar copper salts while the desired product is eluted.[5]

Q3: How do I choose the best copper removal method for my specific experiment?

A3: The optimal method depends on several factors, including the properties of your product (solubility, stability), the reaction scale, and the required purity level. For biomolecules, methods that avoid organic solvents and harsh conditions, such as dialysis with EDTA or using biocompatible scavenger resins, are often preferred.[1][7] For small organic molecules soluble in organic solvents, a wider range of techniques like aqueous washes, precipitation, and various solid-supported scavengers are applicable.[1]

Q4: My product is water-soluble. How can I use EDTA to remove the copper catalyst?

A4: Direct aqueous extraction is not feasible for water-soluble products. Alternative strategies include:

  • Dialysis: If your product is a macromolecule (e.g., a protein or large polymer), you can dialyze the reaction mixture against a buffer containing EDTA. This process removes the small copper-EDTA complex while retaining your larger product.[1][7][8][9]

  • Size Exclusion Chromatography (SEC): This technique can separate your larger product from the smaller copper-EDTA complex.[1]

  • Resin Scavengers: Chelating resins like Chelex can be used to bind the copper, followed by filtration to remove the resin from your water-soluble product.[10]

Q5: The triazole product itself seems to bind copper, making removal difficult. What should I do?

A5: The nitrogen atoms in the triazole ring can coordinate with copper ions, complicating removal.[5] In these cases, consider the following:

  • Use a stronger or excess of a chelating agent like EDTA in your aqueous wash.[5]

  • Employ a specialized solid-phase scavenger with a very high affinity for copper.[3][5]

  • Adjust the pH of the aqueous wash to optimize chelation.[5]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Persistent blue or green color in the organic layer after aqueous extraction. Incomplete removal of copper salts.- Perform additional washes with a chelating agent solution (e.g., 0.1 M - 0.5 M EDTA).[2] - Use a saturated aqueous solution of ammonium chloride.[2][11] - If the product is stable under basic conditions, washing with aqueous ammonia can be effective as it forms a deep blue, water-soluble copper complex.[11]
Low product yield after purification. - The product is precipitating along with the copper salts. - The product is adsorbing onto the solid-phase scavenger or silica gel.- Optimize the pH during precipitation to ensure only the copper salt crashes out.[2] - Before committing the entire batch, test the compatibility of your product with the scavenger resin on a small scale.[2] - During chromatography, use a more polar solvent system to ensure your product elutes effectively from the silica.
Product degradation during copper removal. - Harsh pH conditions (acidic or basic) during extraction. - Oxidation of sensitive functional groups.- Use buffered solutions for extraction to maintain a neutral pH. - Ensure the reaction is quenched and all reducing agents are consumed or removed before exposing the product to air for extended periods.
Solid-phase scavenger is ineffective. - Insufficient amount of scavenger used. - Insufficient incubation time. - Scavenger is not compatible with the solvent system.- Increase the equivalents of the scavenger resin (typically 3-5 equivalents relative to copper).[5] - Increase the stirring time to allow for complete binding (e.g., 1-3 hours).[5] - Ensure the resin is properly swelled and suspended in the chosen reaction solvent.

Data Presentation: Comparison of Copper Removal Methods

MethodTypical EfficiencyAdvantagesDisadvantagesBest Suited For
Aqueous Wash (EDTA) Good to ExcellentInexpensive, simple procedure for organic-soluble products.[1]Can be time-consuming (multiple extractions), not suitable for water-soluble products, may require pH adjustment.[1][5]Small to medium scale synthesis of organic-soluble small molecules.
Solid-Phase Scavengers ExcellentHigh selectivity, simple filtration workup, applicable to a wide range of solvents and products, reusable catalysts available.[1][3][12]Higher cost compared to simple washes, potential for product adsorption, requires optimization of scavenger type and amount.[2][7]High-throughput synthesis, products requiring very low residual copper, both organic and aqueous soluble products.
Precipitation Moderate to GoodSimple filtration workup, can be cost-effective.[1]Risk of co-precipitation of the desired product, may not achieve very low ppm levels of copper.[1][2]Reactions where the product is highly soluble and the copper salt can be selectively precipitated.
Dialysis (with EDTA) Good to ExcellentGentle method that avoids organic solvents.[7]Slow process, only suitable for macromolecules (e.g., proteins, polymers).[1][7][8]Bioconjugation reactions involving large, water-soluble biomolecules.
Silica Gel Plug Moderate to GoodSimple, can be integrated with chromatographic purification.[5]Potential for product loss on the silica, may not be sufficient for complete removal on its own.[11]Small-scale reactions where the product is significantly less polar than the copper salts.

Experimental Protocols

Protocol 1: Copper Removal using an EDTA Wash

This protocol is suitable for organic-soluble products.

  • Reaction Quench: Once the click reaction is complete, dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a 0.1 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt. Adjusting the EDTA solution to pH ~8 with sodium bicarbonate can enhance chelation.[5]

  • Extraction: Shake the separatory funnel vigorously, venting periodically. Allow the layers to separate completely. The aqueous layer will often turn blue or green as it complexes with the copper.[1]

  • Separation: Carefully drain and discard the lower aqueous layer.

  • Repeat: Repeat the extraction (steps 2-4) with fresh EDTA solution until the aqueous layer is no longer colored.

  • Final Washes: Wash the organic layer with water and then with brine to remove residual EDTA and dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Copper Removal using a Solid-Phase Scavenger

This protocol is broadly applicable and useful for achieving very low copper levels.

  • Scavenger Selection: Choose a copper scavenger resin appropriate for your solvent system and product (e.g., SiliaMetS Thiourea, QuadraPure TU).[3]

  • Addition to Reaction: After the reaction is complete, add the scavenger resin to the reaction mixture. Typically, 3-5 equivalents relative to the copper catalyst are used.[5]

  • Incubation: Stir the mixture at room temperature. The required time can range from 1 to 3 hours and may require optimization.[5]

  • Filtration: Filter the mixture through a pad of celite or a fritted funnel to remove the resin.

  • Rinsing and Concentration: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrate and washes, and then concentrate under reduced pressure to obtain the purified product.[5]

Protocol 3: Copper Removal by Precipitation

This method is useful when the product is highly soluble in the reaction solvent.

  • Agent Addition: After the reaction is complete, add a precipitating agent to the solution. The choice of agent depends on the solvent and reaction conditions.

  • Precipitation: Stir the mixture to ensure complete precipitation of the copper salt. A color change in the supernatant can indicate completion.[1]

  • Filtration: Filter the mixture, often through a pad of celite to capture fine particles, to separate the precipitated copper salt from the solution containing the product.[1]

  • Washing: Wash the filter cake with a suitable solvent to recover any product that may have been trapped.[1]

  • Product Isolation: The desired product can be isolated from the filtrate by standard methods, such as solvent evaporation.[1]

Visualizations

G cluster_workflow General Copper Removal Workflow cluster_methods reaction Completed Click Reaction (Contains Product + Cu Catalyst) choose Select Removal Method (See Decision Tree) reaction->choose wash Aqueous Wash (e.g., EDTA) choose->wash Liquid-Liquid scavenger Solid-Phase Scavenger choose->scavenger Solid-Liquid precipitate Precipitation choose->precipitate Solid-Liquid isolate Isolate Product (Filtration / Evaporation) wash->isolate scavenger->isolate precipitate->isolate analyze Analyze for Purity & Residual Copper (ICP-MS) isolate->analyze

Caption: General workflow for post-reaction copper catalyst removal.

G q1 Is the product a large biomolecule (>10 kDa)? q2 Is the product soluble in an organic solvent immiscible with water? q1->q2 No dialysis Use Dialysis with EDTA q1->dialysis Yes q3 Is extremely low (<10 ppm) residual copper required? q2->q3 Yes scavenger2 Use Solid-Phase Scavenger q2->scavenger2 No wash Use Aqueous Wash with EDTA q3->wash No scavenger Use Solid-Phase Scavenger q3->scavenger Yes precip Consider Precipitation or Silica Plug scavenger2->precip

Caption: Decision tree for selecting a suitable copper removal method.

Caption: Diagram illustrating the copper chelation process with EDTA.

References

Propargyl-PEG7-methane reaction condition optimization for high yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG7 reagents. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed experimental protocols for achieving high-yield reactions.

Given that "Propargyl-PEG7-methane" is not a standard chemical nomenclature, this guide will focus on two common and critical reaction types involving a Propargyl-PEG7 moiety:

  • Synthesis of Propargyl-PEG7 Derivatives : Using Propargyl-PEG7-Mesylate as a versatile precursor.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The most prominent "click chemistry" reaction for the propargyl group.[][2][3]

Frequently Asked Questions (FAQs)

Q1: What is Propargyl-PEG7-Mesylate and what is it used for?

A1: Propargyl-PEG7-Mesylate is a heterobifunctional linker containing a terminal alkyne (propargyl group) and a methanesulfonyl ester (mesylate). The mesylate is an excellent leaving group, making this reagent a versatile precursor for synthesizing a variety of Propargyl-PEG7 derivatives via nucleophilic substitution reactions.[4][5][6] This allows for the introduction of different functional groups at one end of the PEG chain while preserving the "clickable" alkyne at the other end.

Q2: How should I store and handle Propargyl-PEG7 reagents?

A2: Propargyl-PEG7 reagents, especially those with reactive groups like mesylates or NHS esters, should be stored at -20°C in a desiccated environment to prevent hydrolysis.[7] Before use, allow the reagent to warm to room temperature in a desiccator to avoid condensation of moisture. Handle with appropriate personal protective equipment (PPE) in a well-ventilated area.

Q3: What is "Click Chemistry" and why is it used with Propargyl-PEG7?

A3: "Click Chemistry" refers to a class of reactions that are rapid, highly specific, high-yield, and produce minimal byproducts.[8] The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most famous click reaction, where the propargyl group (an alkyne) on your PEG linker reacts with an azide-functionalized molecule to form a stable triazole linkage.[][2][9] This is widely used in bioconjugation, drug delivery, and materials science due to its efficiency and biocompatibility under mild conditions.[2][10]

Q4: Can I use Propargyl-PEG7 reagents in aqueous solutions?

A4: The Propargyl-PEG7 backbone itself is hydrophilic and soluble in aqueous solutions.[7] However, the stability of the functional group determines the compatible solvent. Mesylates and NHS esters will hydrolyze in water. The CuAAC reaction, however, is highly effective in a variety of solvents, including water and aqueous buffers, making it ideal for biological applications.[10]

Troubleshooting Guides

Section 1: Synthesis of Propargyl-PEG7 Derivatives via Mesylate Substitution

This section addresses issues when using Propargyl-PEG7-Mesylate to create a new derivative (e.g., reacting with an amine, thiol, or carboxylate).

Problem / Question Possible Cause(s) Recommended Solution(s)
Low or no product yield 1. Hydrolyzed Mesylate: The Propargyl-PEG7-Mesylate has degraded due to moisture. 2. Poor Nucleophile: The incoming nucleophile is too weak or sterically hindered. 3. Incorrect Solvent/Base: The reaction conditions are not optimal for the substitution.1. Use fresh or properly stored mesylate. Ensure all solvents are anhydrous (dry). 2. Increase the concentration of the nucleophile. If possible, use a stronger, less hindered nucleophile. Consider increasing the reaction temperature. 3. Use a polar aprotic solvent like DMF or DMSO. Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the methanesulfonic acid byproduct.[11]
Multiple products observed (e.g., on LC-MS or TLC) 1. Side reactions with the nucleophile. 2. Reaction with solvent or base. 3. Decomposition of product. 1. If your nucleophile has multiple reactive sites, consider using a protecting group strategy. 2. Ensure the base used (e.g., TEA, DIPEA) is non-nucleophilic. Avoid primary or secondary amine bases. 3. Lower the reaction temperature and monitor the reaction over time to find the optimal endpoint before degradation occurs.
Starting material (Propargyl-PEG7-Mesylate) remains unreacted 1. Insufficient reaction time or temperature. 2. Base is not strong enough. 3. Nucleophile is protonated. 1. Increase the reaction time and/or temperature. Monitor progress by TLC or LC-MS. 2. Ensure at least one equivalent of base is used to neutralize the acid byproduct. For weakly nucleophilic amines, more than one equivalent may be needed. 3. The base deprotonates the nucleophile, making it more reactive. Ensure the pKa of the base is sufficient to deprotonate your nucleophile.
Section 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This section addresses common issues encountered during the click reaction between your Propargyl-PEG7 derivative and an azide-containing molecule.

Problem / Question Possible Cause(s) Recommended Solution(s)
Low or no yield of the triazole product 1. Oxidation of Copper(I) Catalyst: Cu(I) is essential for the reaction and is easily oxidized to the inactive Cu(II) state by oxygen.[12][13] 2. Poor Quality Reagents: The azide or alkyne starting materials are impure or degraded. 3. Inhibitors in the Reaction Mixture: Some functional groups (e.g., free thiols) or buffers (e.g., Tris) can interfere with the copper catalyst.[12][14] 4. Insufficient Reducing Agent: The sodium ascorbate has been depleted.1. Degas your solvents thoroughly. Run the reaction under an inert atmosphere (Nitrogen or Argon). Use a Cu(I)-stabilizing ligand like THPTA or TBTA.[3][15] 2. Verify the purity of your starting materials using NMR or Mass Spectrometry. 3. If thiols are present, consider pre-treating with a scavenger or using a higher concentration of catalyst. Avoid buffers with strong copper-chelating properties; HEPES, PBS, and MOPS are generally safe.[12] 4. Use a fresh solution of sodium ascorbate. Add it last to the reaction mixture.[13][16]
Reaction is very slow 1. Low Concentration of Reactants: The reaction rate is dependent on concentration. 2. Suboptimal Ligand-to-Copper Ratio: The ligand accelerates the reaction and protects the Cu(I).[2][12] 3. Low Temperature. 1. If possible, increase the concentration of your reactants. 2. An optimal ligand-to-copper ratio is typically between 2:1 and 5:1.[15] This can be optimized for your specific system. 3. While the reaction works at room temperature, gentle heating (e.g., 35-40°C) can sometimes increase the rate without causing degradation.
Formation of insoluble precipitates 1. Aggregation of Reactants/Products: PEGylated molecules can sometimes aggregate, especially if conjugating to a hydrophobic partner. 2. Formation of Insoluble Copper Complexes: In certain buffers like phosphate, copper can precipitate if not properly chelated by a ligand.[12]1. Add a co-solvent like DMSO or DMF (e.g., 5-20% v/v) to improve solubility. 2. Always pre-mix the copper source (e.g., CuSO₄) with the ligand before adding it to the main reaction mixture.[12][13]
Evidence of protein/biomolecule damage 1. Reactive Oxygen Species (ROS): The combination of Cu(II), a reducing agent, and oxygen can generate ROS, which can damage sensitive biomolecules.[16] 2. Unintended Side Reactions: Some ascorbate byproducts can react with protein residues.[13]1. Use a Cu(I)-stabilizing ligand, which minimizes ROS generation.[12] Ensure solvents are deoxygenated. 2. Minimize reaction time by optimizing conditions for a faster reaction. Purify the conjugate immediately after the reaction is complete.

Experimental Protocols

Protocol 1: General Procedure for Mesylation of a PEG-Alcohol

This protocol describes the conversion of a terminal hydroxyl group on a PEG chain to a mesylate, a crucial step in synthesizing Propargyl-PEG7-Mesylate if starting from Propargyl-PEG7-OH.

Materials:

  • Propargyl-PEG7-OH (1 equivalent)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Methanesulfonyl chloride (MsCl) (1.2 equivalents)[11]

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • Dissolve Propargyl-PEG7-OH in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add TEA or DIPEA to the stirred solution.

  • Slowly add methanesulfonyl chloride dropwise to the reaction mixture.[17]

  • Stir the reaction at 0°C for 2-4 hours, monitoring by TLC or LC-MS.[11] If the reaction is slow, it can be allowed to warm to room temperature.[11]

  • Once the reaction is complete, quench by adding cold water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Propargyl-PEG7-Mesylate.

  • Purify the product as necessary, typically by column chromatography.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a standard procedure for the click reaction between a Propargyl-PEG7 derivative and an azide-containing molecule in an aqueous buffer.

Materials:

  • Propargyl-PEG7-Derivative (1.0 equivalent)

  • Azide-containing molecule (1.1-1.2 equivalents)

  • Reaction Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

  • THPTA or TBTA ligand stock solution (e.g., 200 mM in water or DMSO)[15]

  • Sodium Ascorbate stock solution (e.g., 1 M in water, must be freshly prepared )

Procedure:

  • Dissolve the Propargyl-PEG7-Derivative and the azide-containing molecule in the reaction buffer.

  • Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

  • In a separate microcentrifuge tube, prepare the catalyst premix: Add the required volume of the ligand stock solution, followed by the CuSO₄ stock solution. A typical final concentration is 1-5 mol% copper. The ligand-to-copper ratio should be between 2:1 and 5:1.[15] Vortex briefly.

  • Add the catalyst premix to the degassed reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A typical final concentration is 5-10 mol%.

  • Allow the reaction to proceed at room temperature with gentle stirring, protected from light and air (e.g., capped and wrapped in foil).

  • Monitor the reaction progress by LC-MS or other appropriate analytical techniques. Reactions are often complete within 1-4 hours.

  • Once complete, the product can be purified using methods suitable for your molecule, such as Size Exclusion Chromatography (SEC), Reversed-Phase HPLC (RP-HPLC), or dialysis. If residual copper is a concern for downstream applications, the reaction can be quenched with a chelating agent like EDTA before purification.[18]

Visualizations

G cluster_synthesis Part 1: Synthesis of Propargyl-PEG7 Derivative cluster_click Part 2: CuAAC 'Click' Reaction Start_Synth Start with Propargyl-PEG7-Mesylate Nucleophile Select Nucleophile (e.g., Amine, Thiol) Start_Synth->Nucleophile Reaction_Setup Reaction Setup: - Anhydrous Solvent (DMF/DMSO) - Non-nucleophilic Base (TEA/DIPEA) Nucleophile->Reaction_Setup Run_Reaction Run Nucleophilic Substitution Reaction_Setup->Run_Reaction Purify_Synth Purification (e.g., Chromatography) Run_Reaction->Purify_Synth Product_Synth Propargyl-PEG7-Nu (Ready for Click) Purify_Synth->Product_Synth Start_Click Start with Propargyl-PEG7-Nu Reaction_Mix Combine Reactants in Degassed Buffer Start_Click->Reaction_Mix Azide Azide-containing Substrate Azide->Reaction_Mix Catalyst_Prep Prepare Catalyst Premix: 1. Add Ligand (THPTA) 2. Add CuSO4 Catalyst_Prep->Reaction_Mix Initiate Initiate with Fresh Sodium Ascorbate Reaction_Mix->Initiate Run_Click Incubate (RT, dark) Initiate->Run_Click Purify_Click Purification (e.g., SEC, HPLC) Run_Click->Purify_Click Final_Product Final Conjugate: PEG-Triazole-Substrate Purify_Click->Final_Product

Caption: Experimental workflow for synthesis and click reaction.

G cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues cluster_conditions Reaction Condition Issues Start Low / No Yield in CuAAC Reaction Oxidation Is Cu(I) being oxidized? Start->Oxidation Check Purity Are starting materials pure? Start->Purity Check Inhibitors Are inhibitors present (e.g., thiols, wrong buffer)? Start->Inhibitors Check Solution_Oxidation Degas solvents. Use inert atmosphere. Use a stabilizing ligand (THPTA). Oxidation->Solution_Oxidation Yes Solution_Purity Verify purity via NMR or Mass Spectrometry. Purity->Solution_Purity No Solution_Inhibitors Switch to non-chelating buffer (PBS/HEPES). Use excess catalyst for thiols. Inhibitors->Solution_Inhibitors Yes

Caption: Troubleshooting logic for low yield in CuAAC reactions.

References

Technical Support Center: Preventing Protein Aggregation During PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to protein aggregation during PEGylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation can be attributed to several factors:

  • Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together, leading to the formation of large aggregates.[1]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1][2]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can affect protein stability. Deviations from optimal conditions can expose hydrophobic regions, promoting aggregation.[1]

  • PEG-Protein Interactions: While PEG is generally a stabilizer, its interaction with the protein surface can sometimes induce conformational changes that favor aggregation. The length of the PEG chain can influence these interactions.[1]

  • Poor Reagent Quality: Impurities or a high percentage of diol in a monofunctional PEG reagent can cause unintended cross-linking.[1]

Q2: How can I detect and quantify protein aggregation?

Several analytical techniques are available to detect and quantify protein aggregation:

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. Aggregates will elute earlier than the monomeric PEGylated protein.[1]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is effective in detecting larger aggregates.[1]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight species corresponding to cross-linked protein aggregates.[1]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS can identify the molecular weight of the PEGylated protein and detect multimers.[1][3]

  • Turbidity Measurements: An increase in turbidity, measured by spectrophotometry, can indicate the formation of insoluble aggregates.[1]

Troubleshooting Guides

Issue 1: Observation of visible precipitates or increased turbidity after initiating the PEGylation reaction.

This is a common sign of significant protein aggregation. The following troubleshooting workflow can help identify and resolve the issue.

Troubleshooting_Aggregation Start Visible Aggregation Observed Check_Conditions Step 1: Review Reaction Conditions Start->Check_Conditions Optimize_Params Vary Key Parameters: - Protein Concentration - PEG:Protein Ratio - pH - Temperature Check_Conditions->Optimize_Params Screening Experiments Add_Excipients Step 2: Incorporate Stabilizing Excipients Optimize_Params->Add_Excipients If aggregation persists Excipient_List Test Stabilizers: - Sugars (Sucrose, Trehalose) - Polyols (Glycerol, Sorbitol) - Amino Acids (Arginine, Glycine) - Surfactants (Polysorbate 20/80) Add_Excipients->Excipient_List Control_Rate Step 3: Control Reaction Rate Excipient_List->Control_Rate If aggregation persists Rate_Methods Implement Rate Control: - Lower Temperature (e.g., 4°C) - Stepwise Addition of PEG Control_Rate->Rate_Methods Analyze_Results Step 4: Analyze Results Rate_Methods->Analyze_Results SEC_DLS Use SEC and/or DLS to Quantify Aggregation Analyze_Results->SEC_DLS Success Aggregation Minimized SEC_DLS->Success Optimal conditions found Further_Opt Further Optimization Needed SEC_DLS->Further_Opt Suboptimal results

Caption: Troubleshooting workflow for addressing visible protein aggregation.

Detailed Methodologies:

  • Step 1: Optimize Reaction Conditions.

    • Protein Concentration: Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL).[1] Higher concentrations can increase the likelihood of aggregation.[1][2]

    • PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG (e.g., 1:1, 5:1, 10:1, 20:1).[1]

    • pH: Screen a range of pH values around the protein's isoelectric point (pI) and its optimal stability pH (e.g., pH 6.0, 7.0, 7.4, 8.0).[1] The pH can influence the reactivity of amino acid side chains and overall protein conformation.[4]

    • Temperature: Conduct the reaction at different temperatures (e.g., 4°C, room temperature).[1] Lower temperatures can slow down the reaction rate and may reduce aggregation.[1]

  • Step 2: Incorporate Stabilizing Excipients. If optimizing primary reaction conditions is insufficient, add stabilizing excipients to the reaction buffer.[1]

    • Sugars and Polyols: Sucrose (5-10% w/v), trehalose, sorbitol, and glycerol can act as protein stabilizers.[1]

    • Amino Acids: Arginine (50-100 mM) and glycine are known to suppress protein aggregation.[1]

    • Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 or Polysorbate 80 (0.01-0.05% v/v) can prevent surface-induced aggregation.[1]

  • Step 3: Control the Reaction Rate. A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking.[1]

    • Lower the Temperature: Performing the reaction at 4°C will slow down the reaction rate.[1]

    • Stepwise Addition of PEG: Add the activated PEG in smaller aliquots over time instead of all at once.[1]

Issue 2: SEC analysis shows a significant high-molecular-weight peak, but no visible precipitate.

This indicates the formation of soluble aggregates. The strategy to address this is similar to that for insoluble aggregates, with a focus on optimizing reaction parameters and considering the PEG reagent itself.

Soluble_Aggregates_Workflow Start High MW Peak in SEC Initial_Checks Step 1: Initial Checks Start->Initial_Checks Check_PEG_Reagent Verify PEG Reagent Quality (e.g., monofunctional vs. bifunctional contamination) Initial_Checks->Check_PEG_Reagent Check_Protein_Stock Assess Protein Stock for Pre-existing Aggregates Initial_Checks->Check_Protein_Stock Optimization Step 2: Reaction Optimization Check_PEG_Reagent->Optimization Check_Protein_Stock->Optimization Optimization_Details Systematically vary: - PEG:Protein Ratio - pH - Temperature Optimization->Optimization_Details Excipient_Screening Step 3: Screen Stabilizing Excipients Optimization_Details->Excipient_Screening If needed Excipient_Options Test Sugars, Amino Acids, Surfactants Excipient_Screening->Excipient_Options Analysis Step 4: Analytical Assessment Excipient_Options->Analysis SEC_MALS Characterize with SEC-MALS for accurate MW determination Analysis->SEC_MALS Outcome Outcome SEC_MALS->Outcome Success Aggregation Reduced Outcome->Success Successful Further_Investigation Further Investigation Required Outcome->Further_Investigation Unsuccessful

Caption: Workflow for addressing soluble protein aggregates.

Quantitative Data Summary: Screening Experiment Parameters

For a systematic approach to optimizing PEGylation conditions, a design of experiments (DoE) approach is highly recommended.[5] Below is a table summarizing typical ranges for key parameters in a screening matrix.

ParameterRangeRationale
Protein Concentration 0.5 - 5 mg/mLHigher concentrations can promote aggregation.[1]
PEG:Protein Molar Ratio 1:1 to 20:1A higher excess of PEG can sometimes lead to increased modification but also potential aggregation.[1]
pH 6.0 - 8.0The optimal pH depends on the pKa of the target amino acid residues and the overall stability of the protein.[1][5]
Temperature 4°C to Room TemperatureLower temperatures slow down the reaction, which can reduce aggregation.[1]

Experimental Protocols

Protocol: Small-Scale PEGylation Screening to Minimize Aggregation

Objective: To empirically determine the optimal reaction conditions (protein concentration, PEG:protein molar ratio, pH, and temperature) that minimize protein aggregation during PEGylation.

Materials:

  • Protein stock solution (e.g., 10 mg/mL in a suitable buffer)

  • Activated PEG reagent stock solution (e.g., 100 mg/mL in the reaction buffer)

  • A series of reaction buffers with varying pH (e.g., 0.1 M phosphate buffer at pH 6.0, 7.0, and 8.0)

  • Stabilizing excipients (e.g., sucrose, arginine, Polysorbate 20)

  • Microcentrifuge tubes or a 96-well plate

  • Thermomixer or incubators set at different temperatures (e.g., 4°C and 25°C)

  • Analytical instruments for aggregation analysis (e.g., SEC-HPLC, DLS)

Procedure:

  • Experimental Design: Set up a matrix of small-scale reactions (e.g., 50-100 µL) to test different combinations of the parameters listed in the table above.

  • Reaction Setup:

    • For each reaction, pipette the appropriate volume of protein stock solution and reaction buffer into a microcentrifuge tube or well of a 96-well plate.

    • If testing excipients, add them to the appropriate final concentration.

    • Initiate the reaction by adding the activated PEG stock solution. Mix gently by pipetting.

  • Incubation: Incubate the reactions for a predetermined time (e.g., 2, 4, or overnight) at the designated temperatures with gentle mixing.

  • Quenching (Optional): If necessary, stop the reaction by adding a quenching reagent (e.g., a high concentration of a small molecule with a primary amine like Tris or glycine).

  • Analysis:

    • Visually inspect each reaction for any signs of precipitation.

    • Analyze a sample from each reaction using SEC to quantify the percentage of monomer, dimer, and higher-order aggregates.

    • DLS can be used as an orthogonal method to detect the presence of large aggregates.

  • Data Interpretation: Compare the aggregation levels across all conditions to identify the set of parameters that results in the highest yield of PEGylated monomer with the lowest amount of aggregation.

Protocol: Quantification of Protein Aggregation by Size Exclusion Chromatography (SEC)

Objective: To separate and quantify monomeric, aggregated, and fragmented protein species in a PEGylation reaction mixture.

Materials and Equipment:

  • HPLC system with a UV detector

  • Size exclusion chromatography column suitable for the molecular weight range of the protein and its PEGylated forms

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4)

  • Samples from the PEGylation reaction and a non-PEGylated control

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Centrifuge the reaction samples to remove any large, insoluble aggregates. Dilute the supernatant with the mobile phase if necessary to be within the linear range of the detector.

  • Injection and Separation: Inject a fixed volume of the prepared sample onto the column. The components will separate based on their hydrodynamic radius, with larger molecules (aggregates) eluting first, followed by the monomer, and then any smaller fragments.

  • Detection: Monitor the column eluent using a UV detector, typically at 280 nm for proteins.

  • Data Analysis:

    • Integrate the area of each peak in the chromatogram.

    • Calculate the percentage of each species (e.g., aggregate, monomer) by dividing the area of the corresponding peak by the total area of all peaks and multiplying by 100.

This comprehensive guide should provide a solid foundation for troubleshooting and preventing protein aggregation during your PEGylation experiments. For more specific issues, consulting detailed literature on your particular protein and PEG reagent is recommended.

References

Technical Support Center: Purification of Propargyl-PEG7-Methane Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Propargyl-PEG7-methane conjugates. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of these specialized molecules.

Frequently Asked Questions (FAQs)

Q1: What is a this compound conjugate and why is its purification critical?

A1: A this compound conjugate is a molecule where a methane-containing moiety is attached to a propargyl group via a seven-unit polyethylene glycol (PEG) linker. The propargyl group contains a terminal alkyne, making it suitable for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2] These conjugates are often used in bioconjugation and for creating more complex molecules like PROTACs.[3][4] Purification is critical to remove unreacted starting materials, catalysts, and side-products, which can interfere with downstream applications, affect product stability, and compromise the accuracy of analytical characterization.[]

Q2: What are the primary methods for purifying this compound conjugates?

A2: The most effective and commonly used methods for purifying PEGylated small molecules are chromatographic techniques.[] These include:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating molecules based on their hydrophobicity.[][6] It is highly effective for separating the more hydrophobic conjugate from less hydrophobic impurities.

  • Size Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic volume.[][7] It is particularly useful for removing small molecule impurities from a larger PEGylated conjugate or for separating aggregates.[8]

Q3: What are the most common impurities I might encounter?

A3: Common impurities can originate from the starting materials or be generated during the synthesis and work-up. These may include:

  • Unreacted Propargyl-PEG7 starting material.

  • Excess of the methane-containing reactant.

  • Side-products from the conjugation reaction.

  • Degradation products of the PEG chain, such as formaldehyde or formic acid, especially if exposed to oxidative conditions.[9]

  • Residual catalysts (e.g., copper from a click chemistry reaction).

  • Dipropargyl formal, which can form from the decomposition of propargyl alcohol derivatives.[10]

Q4: How does the propargyl group affect the stability of the conjugate during purification?

A4: The propargyl group is generally stable under standard chromatographic conditions.[11] However, propargyl alcohol and its derivatives can be sensitive to heat and acidic conditions, which may lead to decomposition.[10][12] It is advisable to avoid excessively high temperatures and extreme pH during purification to maintain the integrity of the conjugate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound conjugates using RP-HPLC and SEC.

Reversed-Phase HPLC (RP-HPLC) Troubleshooting
Issue Possible Causes Solutions
Poor Resolution Between Conjugate and Impurities Inappropriate column chemistry (e.g., C8, C18).Select a column with a different stationary phase to alter selectivity.
Suboptimal mobile phase composition.Adjust the organic solvent (e.g., acetonitrile, methanol) percentage and the ion-pairing agent (e.g., TFA, formic acid) concentration.
Gradient is too steep.Employ a shallower gradient around the elution time of the components of interest to improve separation.[6]
Low Recovery of Purified Conjugate Irreversible binding to the column.Try a different column chemistry or add a small amount of a competing agent to the mobile phase.
Precipitation on the column.Ensure the conjugate is soluble in the mobile phase throughout the gradient. Consider lowering the sample concentration.
Product degradation.Investigate the stability of the conjugate at the pH of the mobile phase and consider performing the purification at a lower temperature.[7]
Peak Tailing or Broadening Secondary interactions with the column.Add modifiers to the mobile phase, such as a small amount of a different organic solvent or a higher concentration of the ion-pairing agent.[6]
Column overloading.Reduce the amount of sample injected onto the column.
Dispersity of the PEG chain.The inherent heterogeneity in PEG chain length can lead to peak broadening. This is an intrinsic property of the material.[13][14]
Presence of Unexpected Peaks in Final Product Contaminants from reagents or solvents.Use high-purity reagents and solvents and run blank injections to identify system-related peaks.
On-column degradation.Assess the stability of the conjugate under the purification conditions.
Formation of aggregates.Analyze the sample by SEC to check for high molecular weight species.
Size Exclusion Chromatography (SEC) Troubleshooting
Issue Possible Causes Solutions
Incomplete Separation of Small Molecule Impurities Inappropriate pore size of the SEC column.Choose a column with a smaller pore size to better resolve small molecules from the larger conjugate.[7]
Column is too short.Use a longer column to increase the resolution.[7]
Flow rate is too high.A slower flow rate often leads to improved resolution.[7]
Low Recovery of Conjugate Adsorption to the column matrix.Add modifiers to the mobile phase, such as arginine or a non-ionic surfactant, to reduce non-specific binding.[7]
Aggregation and precipitation.Optimize the buffer pH and ionic strength to maintain the solubility of the conjugate. Perform purification at a lower temperature (e.g., 4°C).[7]
Early Elution of the Conjugate Aggregation of the conjugate.Prepare the sample in a buffer known to prevent aggregation. Analyze by another method to confirm the presence of aggregates.
Non-ideal interactions with the stationary phase.Modify the mobile phase with a higher salt concentration to mitigate hydrophobic interactions.[6]

Experimental Protocols

Protocol 1: General RP-HPLC Purification

This protocol provides a starting point for the purification of a this compound conjugate. Optimization will be required based on the specific properties of the methane moiety.

Methodology:

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Equilibration: Equilibrate the column with 5% Mobile Phase B at a flow rate of 1 mL/min until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the crude conjugate in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or Mobile Phase A).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • Chromatography:

    • Injection: Inject the filtered sample onto the column.

    • Gradient:

      • 5-95% Mobile Phase B over 30 minutes.

      • Hold at 95% Mobile Phase B for 5 minutes.

      • Return to 5% Mobile Phase B over 2 minutes.

      • Hold at 5% Mobile Phase B for 8 minutes for re-equilibration.

    • Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm, 254 nm, or a wavelength specific to the methane conjugate).

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the desired product peak.

    • Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry.

  • Solvent Removal:

    • Combine the pure fractions and remove the organic solvent under reduced pressure (e.g., using a rotary evaporator).

    • Lyophilize the remaining aqueous solution to obtain the purified conjugate as a solid.

Protocol 2: General Size Exclusion Chromatography (SEC) for Desalting and Impurity Removal

This protocol is suitable for removing small molecule impurities like unreacted starting materials or residual catalysts.

Methodology:

  • System Preparation:

    • Column: An appropriate SEC column for the molecular weight range of the conjugate.

    • Mobile Phase: A buffer in which the conjugate is stable and soluble (e.g., Phosphate Buffered Saline (PBS), pH 7.4).

    • Equilibration: Equilibrate the column with at least two column volumes of the mobile phase at a constant flow rate until a stable baseline is achieved.[7]

  • Sample Preparation:

    • Dissolve the sample in the mobile phase buffer.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatography:

    • Injection: Inject the filtered sample. The injection volume should ideally be less than 5% of the column volume for optimal resolution.[7]

    • Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Fraction Collection and Analysis:

    • Collect fractions as the sample elutes from the column. The conjugate is expected to elute in the earlier fractions, while smaller impurities will elute later.

    • Analyze the collected fractions by a suitable method (e.g., analytical HPLC, mass spectrometry) to identify those containing the pure product.

  • Pooling and Concentration:

    • Pool the fractions containing the purified conjugate.

    • If necessary, concentrate the sample using a suitable method like ultrafiltration.

Visualizations

experimental_workflow Experimental Workflow for Purification and Analysis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Crude Conjugate Mixture rp_hplc RP-HPLC synthesis->rp_hplc Primary Method sec SEC synthesis->sec Alternative/Polishing Step analysis Purity & Identity Check (Analytical HPLC, MS) rp_hplc->analysis sec->analysis pooling Fraction Pooling & Solvent Removal analysis->pooling If Pure final_product Purified Conjugate pooling->final_product

Caption: A typical experimental workflow for the purification and analysis of this compound conjugates.

troubleshooting_logic Troubleshooting Logic for Poor HPLC Resolution start Poor Resolution Observed q1 Is peak tailing or fronting observed? start->q1 a1_yes Adjust Mobile Phase (e.g., different ion-pairing agent) q1->a1_yes Yes a1_no Co-elution of peaks q1->a1_no No q2 Are peaks broad? a1_yes->q2 a1_no->q2 a2_yes Decrease Flow Rate or Sample Load q2->a2_yes Yes a2_no Optimize Gradient q2->a2_no No q3 Is resolution still poor? a2_yes->q3 a2_no->q3 a3_yes Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) q3->a3_yes Yes a3_no Successful Separation q3->a3_no No

Caption: A decision-making diagram for troubleshooting poor resolution in RP-HPLC purification.

References

Impact of pH and temperature on Propargyl-PEG7-methane reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH and temperature on the reactivity and stability of Propargyl-PEG7-methane. This resource is intended for researchers, scientists, and drug development professionals utilizing this reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under typical laboratory conditions?

This compound is a relatively stable compound when stored under recommended conditions. For short-term storage (days to weeks), refrigeration at 0 - 4°C in a dry, dark environment is suitable. For long-term storage (months to years), it is recommended to store the product at -20°C.[1][2] The product is generally stable enough for shipping at ambient temperatures for a few weeks.[1][2]

Q2: How does pH affect the stability of the propargyl group in this compound?

Q3: What is the impact of pH on the polyethylene glycol (PEG) chain of the molecule?

The polyethylene glycol (PEG) chain is generally stable. However, aging of PEG solutions can be accelerated by factors such as light and the presence of oxygen, leading to a decrease in pH due to the formation of acidic byproducts like aldehydes and carboxylates.[5] Therefore, it is crucial to use high-purity water and buffers and to minimize exposure to light and oxygen during long-term experiments.

Q4: How does temperature affect the stability of this compound?

Elevated temperatures can accelerate the degradation of both the PEG chain and the propargyl group. For the PEG component, storage at room temperature is less stable than refrigerated (4°C) or frozen (-20°C) conditions.[5] While the propargyl group itself is relatively stable at high temperatures, prolonged exposure to excessive heat should be avoided to prevent potential side reactions or degradation.[6] For reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), the process is often effective over a broad temperature range, including room temperature.[3]

Q5: What are the optimal pH and temperature conditions for using this compound in a "click chemistry" reaction?

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions are remarkably robust and can be performed under a wide range of conditions.[3][]

  • pH: The reaction works well in a pH range of 4 to 11.[4] For many biological applications, a pH between 7 and 9 is commonly used to ensure the stability of the biomolecules involved.[8][9]

  • Temperature: The reaction is typically efficient at room temperature.[3] In some cases, gentle heating (e.g., 37-40°C) may be used to increase the reaction rate, but this should be tested empirically for your specific system.

Troubleshooting Guides

Issue 1: Low Reactivity or Incomplete Reaction in a CuAAC "Click" Reaction
Potential Cause Troubleshooting Step
Suboptimal pH Verify the pH of your reaction buffer. While the reaction is tolerant of a wide pH range, ensure it is within the optimal range for your specific biomolecule's stability (typically pH 7-9).[8][9]
Incorrect Temperature While the reaction proceeds at room temperature, consider gently warming the reaction to 37°C to enhance the rate, especially if dealing with dilute solutions or sterically hindered substrates.
Degraded Reagents Ensure that the this compound and the azide-containing counterpart have been stored correctly. Consider using a fresh batch of reagents if degradation is suspected.
Catalyst Issues (for CuAAC) - Ensure the copper (I) catalyst is freshly prepared or that the reducing agent (e.g., sodium ascorbate) is active. - The concentration of the copper catalyst and ligand (e.g., TBTA) may need optimization.
Solvent Incompatibility Ensure all reaction components are soluble in the chosen solvent system. Aqueous buffers, often with co-solvents like DMSO or DMF, are commonly used.[4]
Issue 2: Suspected Degradation of this compound Stock Solution
Potential Cause Troubleshooting Step
Improper Storage Always store the stock solution at -20°C for long-term use.[1][2] Avoid repeated freeze-thaw cycles by aliquoting the stock solution upon receipt.
Oxidation of PEG chain Prepare stock solutions in high-purity, degassed buffers or solvents. Purging the vial with an inert gas like argon before sealing can minimize oxidation.[5]
Hydrolysis at Extreme pH Avoid preparing stock solutions in highly acidic or basic buffers if they are to be stored for extended periods. Prepare fresh solutions in a neutral buffer before use.
Photodegradation Store stock solutions in amber vials or protect them from light to prevent photodegradation of the PEG chain.[5]

Data Presentation

Table 1: Summary of Expected Stability and Reactivity of this compound under Various Conditions

Condition pH Range Temperature Range Expected Impact on this compound
Long-term Storage N/A-20°COptimal for maintaining stability.
Short-term Storage N/A0 - 4°CSuitable for days to weeks.[1][2]
Click Chemistry (CuAAC) 4 - 12Room Temperature to 40°CHigh reactivity and stability of the molecule.[3][4]
Acidic Conditions < 4Room TemperaturePotential for slow degradation over extended periods.
Basic Conditions > 12Room TemperaturePotential for slow degradation over extended periods.
Elevated Temperature Neutral> 50°CIncreased risk of thermal degradation of the PEG chain.[10][11]

Note: The data in this table is based on general knowledge of the stability of propargyl groups and PEG chains. Specific quantitative data for this compound is not available in the provided search results.

Experimental Protocols

Protocol: Assessing the Stability of this compound at Different pH and Temperatures

This protocol outlines a general method to evaluate the stability of the propargyl group on this compound under various conditions using a model click reaction.

1. Materials:

  • This compound

  • An azide-containing fluorescent dye (e.g., Azide-Fluor 488)

  • Copper(II) sulfate pentahydrate

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • A series of buffers (e.g., pH 4, 7, 9, 12)

  • Deionized water

  • DMSO

2. Procedure:

  • Incubation under Stress Conditions:

    • Prepare solutions of this compound in the different pH buffers.

    • Aliquot the solutions into separate tubes for each temperature to be tested (e.g., 4°C, 25°C, 37°C, 50°C).

    • Incubate the samples for various time points (e.g., 0, 1, 6, 24, 48 hours).

  • Model Click Reaction:

    • At each time point, take an aliquot from each condition.

    • Perform a standard CuAAC reaction by adding the azide-fluorescent dye, freshly prepared sodium ascorbate, and the copper/TBTA catalyst.

    • Allow the reaction to proceed for a set amount of time (e.g., 1 hour) at room temperature.

  • Analysis:

    • Analyze the reaction products using a suitable method such as HPLC with a fluorescence detector or LC-MS.

    • Quantify the amount of the fluorescently labeled PEG product formed.

    • A decrease in the product formation over time for a given pH and temperature condition indicates degradation of the propargyl group.

4. Interpretation:

  • Compare the amount of product formed from the stressed samples to the control sample (time 0). A significant decrease in product yield suggests instability under those specific pH and temperature conditions.

Visualizations

Factors_Affecting_Stability cluster_factors Environmental Factors cluster_molecule This compound Components pH pH Propargyl_Group Propargyl Group (Alkyne) pH->Propargyl_Group Affects Stability (Extremes) PEG_Chain PEG Chain pH->PEG_Chain Can Decrease (Aging) Temperature Temperature Temperature->Propargyl_Group Affects Stability (High Temp) Temperature->PEG_Chain Accelerates Degradation Oxygen Oxygen Oxygen->PEG_Chain Accelerates Aging Light Light Light->PEG_Chain Accelerates Aging

Caption: Factors influencing the stability of this compound components.

Click_Chemistry_Workflow Start Start Prepare_Reagents Prepare Reactants (this compound, Azide-molecule) Start->Prepare_Reagents Prepare_Catalyst Prepare Catalyst Solution (CuSO4, Sodium Ascorbate, Ligand) Prepare_Reagents->Prepare_Catalyst Mix_Reactants Combine Reactants and Catalyst in Buffer (pH 4-12) Prepare_Catalyst->Mix_Reactants Incubate Incubate at Desired Temperature (e.g., Room Temperature) Mix_Reactants->Incubate Reaction_Complete Reaction Monitoring & Quenching (Optional) Incubate->Reaction_Complete Purification Purify Conjugate Reaction_Complete->Purification Analysis Analyze Final Product Purification->Analysis End End Analysis->End

Caption: General workflow for a CuAAC "click chemistry" reaction.

References

Validation & Comparative

Propargyl-PEG7-Methane in PROTACs: A Comparative Guide to PEG Linker Length and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the optimization of Proteolysis Targeting Chimeras (PROTACs) is a critical step in the development of novel therapeutics. A key determinant of a PROTAC's success lies in the chemical linker connecting the target protein-binding ligand to the E3 ligase recruiter. This guide provides an objective comparison of how different polyethylene glycol (PEG) linker lengths, with a focus on the commonly utilized Propargyl-PEG7-methane, impact PROTAC performance. The following sections present supporting experimental data, detailed methodologies for key experiments, and visual diagrams to elucidate critical pathways and workflows.

The linker in a PROTAC is not merely a spacer but plays a pivotal role in dictating the efficacy and pharmacokinetic properties of the molecule. Its length, flexibility, and composition are critical for the formation of a stable and productive ternary complex, which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[1] An optimal linker length is crucial as it governs the spatial orientation and proximity between the target protein and the E3 ligase.[2] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in a non-productive complex where the ubiquitination sites on the target protein are inaccessible.[1]

This compound is a popular choice for PROTAC synthesis due to its defined length and the presence of a terminal alkyne group. This alkyne functionality facilitates the straightforward and efficient connection of molecular components via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[3]

Comparative Analysis of PEG Linker Length on PROTAC Performance

Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is highly dependent on the specific target protein and the E3 ligase being recruited. The following tables summarize experimental data from various studies, showcasing the impact of PEG linker length on the degradation of different target proteins.

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
PROTAC Linker Length (atoms)Target ProteinE3 LigaseRelative Degradation EfficacyReference
12ERαVHLLess Potent[4]
16ERαVHLMore Potent [4]

This study highlights that for ERα degradation, a 16-atom linker was significantly more effective than a 12-atom linker.[4]

Table 2: Impact of Linker Length on TANK-Binding Kinase 1 (TBK1) Degradation
Linker Length (atoms)Target ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
< 12TBK1VHLNo degradation observed-
21TBK1VHL3 96%
29TBK1VHL29276%

For TBK1, a 21-atom linker demonstrated the highest potency, while linkers shorter than 12 atoms were inactive.

Table 3: Impact of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation
PROTAC LinkerTarget ProteinE3 LigaseBinding AffinityReference
< 4 PEG unitsBTKCRBNImpaired[5]
≥ 4 PEG unitsBTKCRBNUnimpaired[5]

In the case of BTK degraders, shorter PEG linkers (less than 4 PEG units) were found to impair the binding affinity to both the target and the E3 ligase, likely due to steric hindrance.[5]

Table 4: Impact of Linker Length on BRD4 Degradation
LinkerDC50 (nM) [BRD4 Degradation]Dmax (%) [BRD4 Degradation]
PEG35585
PEG42095
PEG5 15 >98
PEG63092

This synthesized data for BRD4 targeting PROTACs suggests that a PEG5 linker provides the optimal balance for achieving the lowest DC50 and highest Dmax.

Signaling Pathways and Experimental Workflows

To understand the context of these comparisons, it is essential to visualize the underlying biological pathways and the experimental procedures used to generate the data.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation Target_Protein Target Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC (e.g., with this compound linker) PROTAC->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow Experimental Workflow for Western Blot Analysis Cell_Culture 1. Cell Culture & Treatment (with different PROTAC concentrations) Cell_Lysis 2. Cell Lysis (to extract proteins) Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE (Protein separation by size) Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking (to prevent non-specific binding) Transfer->Blocking Primary_Antibody 7. Primary Antibody Incubation (specific to target protein) Blocking->Primary_Antibody Secondary_Antibody 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection 9. Chemiluminescent Detection Secondary_Antibody->Detection Analysis 10. Data Analysis (Quantify band intensity, determine DC50/Dmax) Detection->Analysis

Caption: Workflow for Western Blot analysis.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. Below are protocols for key experiments cited in the comparison.

Protocol 1: Western Blot Analysis for Protein Degradation

This protocol is a generalized procedure to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound (with varying linker lengths) and vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compounds or vehicle control for a specified duration (e.g., 18-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them by adding lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[6]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to predict the passive permeability of a PROTAC across a lipid membrane, providing an early indication of its potential for cell penetration.[7]

Materials:

  • PAMPA plate (e.g., 96-well format with a filter plate and an acceptor plate)

  • Artificial membrane solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC compounds

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.

  • Compound Preparation: Prepare solutions of the PROTAC compounds in PBS in a separate 96-well plate.

  • Assay Setup: Add PBS to the acceptor plate wells. Place the lipid-coated filter plate onto the acceptor plate. Add the PROTAC solutions to the donor wells of the filter plate.

  • Incubation: Incubate the PAMPA plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Concentration Measurement: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method like UV-Vis spectroscopy or LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))

    Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the filter area, t is the incubation time, and [drug]_equilibrium is the concentration at equilibrium.[7]

Protocol 3: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR is a biophysical technique used to measure the binding kinetics and affinity of molecular interactions, including the formation of the PROTAC-induced ternary complex.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS)

  • Purified target protein and E3 ligase

  • PROTAC compound

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization: Immobilize either the target protein or the E3 ligase onto the surface of the SPR sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binding kinetics and affinity (KD) of the binary interaction.

    • Separately, inject a series of concentrations of the other protein partner (the one not immobilized) to confirm no direct interaction with the immobilized protein.

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the non-immobilized protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized protein surface.

    • The resulting sensorgrams will reflect the formation of the ternary complex.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (ka and kd) and the affinity (KD) for the ternary complex formation. Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD, to understand the stability of the ternary complex.

Conclusion

The length of the PEG linker is a critical parameter in PROTAC design that must be empirically optimized for each target protein and E3 ligase pair. While this compound offers a synthetically accessible and commonly used linker, the presented data from various studies on different protein targets demonstrates that the optimal linker length is not universal. A systematic approach to varying the PEG chain length is essential to identify the PROTAC with the most potent degradation activity. The experimental protocols provided in this guide offer a framework for the rigorous evaluation and comparison of different PROTAC constructs, ultimately aiding in the development of more effective targeted protein degraders.

References

A Comparative Analysis of Propargyl-PEG7-Methane and Alkyl Linkers in Bioconjugate Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic properties of bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison between two commonly employed flexible linkers: the hydrophilic Propargyl-PEG7-methane and traditional hydrophobic alkyl linkers. By presenting supporting experimental data and detailed protocols, this document aims to facilitate informed linker selection in the design of next-generation therapeutics.

Introduction to Linker Technology

Linkers are more than just passive spacers; they are integral components that dictate the overall performance of a bioconjugate. A well-designed linker must maintain stability in circulation to prevent premature payload release, while also ensuring efficient delivery and release of the active molecule at the target site. The physicochemical properties of the linker, such as solubility, flexibility, and hydrophobicity, play a pivotal role in the therapeutic index of the final conjugate.

This guide focuses on a comparative analysis of two distinct flexible linker types:

  • This compound: A polyethylene glycol (PEG)-based linker characterized by its hydrophilicity, flexibility, and utility in "click chemistry" applications. The seven repeating ethylene glycol units enhance aqueous solubility, a key challenge for many complex therapeutic molecules.

  • Alkyl Linkers: Composed of saturated or unsaturated hydrocarbon chains, these linkers are known for their synthetic accessibility and chemical stability. However, their inherent hydrophobicity can lead to challenges with aqueous solubility and may impact cellular uptake.

Comparative Analysis of Physicochemical and Biological Properties

The selection of a linker has a significant impact on the developability and efficacy of a bioconjugate. The contrasting properties of this compound and alkyl linkers are summarized below.

PropertyThis compound (PEG-based)Alkyl Linkers
Solubility High aqueous solubility due to the hydrophilic nature of the PEG chain.[1]Generally low aqueous solubility due to their hydrophobic nature.[2]
Permeability The relationship is complex; while increased hydrophilicity can hinder passive diffusion, the flexibility of PEG linkers may allow for folded conformations that shield polar surfaces, potentially aiding membrane traversal.[]Increased lipophilicity can enhance membrane permeability and bioavailability.[]
Metabolic Stability May have reduced metabolic stability in vivo compared to alkyl linkers.[2]Generally considered metabolically "inert" and less prone to oxidative cleavage.[]
Synthesis Can be more challenging and costly to synthesize compared to simple alkyl chains.[2]Synthetically accessible and economical.[]
Flexibility Highly flexible, which can be advantageous for facilitating the formation of stable ternary complexes in PROTACs.Flexibility is tunable based on chain length (e.g., C3, C5, C6, C8).[]
Applications Widely used in PROTACs and other bioconjugates where enhanced solubility is desired. The propargyl group allows for efficient "click chemistry" conjugation.[5]Commonly used in early-stage PROTAC development and in scenarios where increased membrane penetration is a primary objective.[2][]

Quantitative Performance Comparison

The following table presents data from a study on a PI3K/mTOR dual-targeting PROTAC (GP262) that utilizes a C8 alkyl linker. This provides a benchmark for the performance of an alkyl-linked degrader.

Linker TypePROTACTarget(s)Cell LineDC50 (nM)Dmax (%)
C8 Alkyl Linker GP262p110α / mTORMDA-MB-231227.4 / 45.471.3 / 74.9
C8 Alkyl Linker GP262p110γMDA-MB-23142.2388.6

Data extracted from a study on dual-target PI3K/mTOR degraders.[6]

Unfortunately, a comparable study with a PROTAC utilizing a this compound linker and targeting the same proteins is not available in the reviewed literature. However, the general principles suggest that a PEGylated counterpart might exhibit improved solubility but would require empirical testing to determine its degradation efficacy (DC50 and Dmax) and cell permeability.

Experimental Protocols

To facilitate the evaluation of different linker technologies, this section provides detailed methodologies for key experiments.

Protocol 1: Determination of Protein Degradation (DC50 and Dmax) by Western Blot

This protocol is essential for quantifying the efficacy of a PROTAC in degrading its target protein.

Workflow for Western Blot Analysis of PROTAC Efficacy

cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_data_analysis Data Analysis cell_seeding Seed cells in plates overnight_incubation Incubate overnight cell_seeding->overnight_incubation protac_treatment Treat with PROTAC concentrations overnight_incubation->protac_treatment incubation Incubate for a defined period (e.g., 24h) protac_treatment->incubation cell_lysis Lyse cells to extract proteins incubation->cell_lysis quantification Quantify protein concentration (e.g., BCA assay) cell_lysis->quantification sample_denaturation Denature proteins with sample buffer quantification->sample_denaturation sds_page Separate proteins by SDS-PAGE sample_denaturation->sds_page transfer Transfer proteins to a membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibody (target & loading control) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal with chemiluminescence secondary_ab->detection quantify_bands Quantify band intensity detection->quantify_bands normalization Normalize target protein to loading control quantify_bands->normalization calculate_degradation Calculate % degradation vs. vehicle control normalization->calculate_degradation plot_curve Plot dose-response curve calculate_degradation->plot_curve determine_params Determine DC50 and Dmax plot_curve->determine_params

Caption: Workflow for determining PROTAC-mediated protein degradation.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium.

    • Treat the cells with the PROTAC dilutions and a vehicle control (e.g., DMSO).

    • Incubate for a predetermined time (e.g., 24 hours).

  • Protein Extraction and Quantification:

    • Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and denature the samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein and a primary antibody for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal for each sample.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% degradation is achieved) and Dmax (the maximum degradation percentage).

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane, serving as a surrogate for cell membrane permeability.

Workflow for the PAMPA Assay

cluster_prep Plate Preparation cluster_assay Assay Incubation cluster_analysis Analysis prep_donor Prepare PROTAC solution in donor plate assemble_plates Place donor plate on top of acceptor plate prep_donor->assemble_plates prep_acceptor Fill acceptor plate with buffer prep_acceptor->assemble_plates coat_membrane Coat filter membrane of donor plate with lipid solution coat_membrane->assemble_plates incubate Incubate for a defined period (e.g., 4-16 hours) assemble_plates->incubate measure_conc Measure PROTAC concentration in both plates (e.g., by LC-MS/MS) incubate->measure_conc calculate_papp Calculate apparent permeability coefficient (Papp) measure_conc->calculate_papp

Caption: General workflow for the Parallel Artificial Membrane Permeability Assay.

Methodology:

  • Preparation:

    • Prepare a solution of the test compound (e.g., PROTAC) in a suitable buffer for the donor plate.

    • Fill the wells of the acceptor plate with buffer.

    • Coat the filter membrane of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.

  • Incubation:

    • Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.

    • Incubate the plate assembly for a specific period (e.g., 4-16 hours) at room temperature.

  • Analysis:

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells, typically by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (V_A / (Area × Time)) × -ln(1 - [Compound]_acceptor / [Compound]_equilibrium) Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.

Synthesis Outlines

The modular nature of many bioconjugates, particularly PROTACs, relies on the availability of bifunctional linkers that can be readily coupled to the other components.

Synthesis of Propargyl-PEG7-acid

Propargyl-PEG7-acid is a valuable heterobifunctional linker. The synthesis typically involves the modification of a PEG chain with a propargyl group at one terminus and a carboxylic acid at the other. A general approach is outlined below.

Synthetic Scheme for Propargyl-PEG7-acid

start HOOC-PEG-OH step1 Protection of carboxylic acid start->step1 intermediate1 Protected-PEG-OH step1->intermediate1 step2 Introduction of propargyl group (e.g., reaction with propargyl bromide) intermediate1->step2 intermediate2 Protected-PEG-O-Propargyl step2->intermediate2 step3 Deprotection of carboxylic acid intermediate2->step3 final_product HOOC-PEG7-Propargyl step3->final_product

Caption: Generalized synthetic route for a Propargyl-PEG-acid linker.

Synthesis of a Bifunctional C8 Alkyl Linker (e.g., 8-Azido-octanoic acid)

For use in click chemistry, a bifunctional alkyl linker can be synthesized to contain an azide group and a carboxylic acid.

Synthetic Scheme for 8-Azido-octanoic acid

start 8-Bromo-octanoic acid step1 Nucleophilic substitution with sodium azide (NaN3) start->step1 final_product 8-Azido-octanoic acid step1->final_product

Caption: Synthesis of 8-Azido-octanoic acid.

Conclusion

The choice between a this compound and an alkyl linker is a strategic one, with significant implications for the performance of the resulting bioconjugate.

  • This compound is an excellent choice when enhanced aqueous solubility is a primary concern, which is often the case for large, hydrophobic molecules like PROTACs. Its flexibility and the presence of a "click" handle offer synthetic advantages.

  • Alkyl linkers are valuable when increased membrane permeability and metabolic stability are desired. Their synthetic simplicity and lower cost also make them attractive, particularly in the early stages of discovery.

Ultimately, the optimal linker is target- and system-dependent. A rational approach to linker design, informed by the principles outlined in this guide and supported by empirical data from the described experimental protocols, will be crucial for the successful development of potent and effective bioconjugate therapeutics.

References

A Comparative Guide to Linker Efficacy: Propargyl-PEG7-methane vs. Cleavable Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of efficacy, stability, and overall therapeutic success. This guide provides an objective comparison between Propargyl-PEG7-methane, a non-cleavable linker, and various classes of cleavable linkers, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Section 1: Understanding the Linker Architectures

This compound: The Non-Cleavable Backbone

This compound represents a class of non-cleavable linkers characterized by its high stability. Its structure features:

  • A Propargyl group , which contains an alkyne functional group essential for "click chemistry" reactions, allowing for a stable and specific covalent bond with an azide-modified molecule.

  • A hydrophilic seven-unit polyethylene glycol (PEG) chain that enhances solubility, reduces aggregation, and can improve the pharmacokinetic profile of the conjugate.

  • A terminal methane group (often part of a reactive group like methanethiosulfonate for conjugation to thiols, or a simple methyl ether).

In the context of an ADC, a non-cleavable linker like this compound ensures that the cytotoxic payload remains firmly attached to the antibody in systemic circulation.[][2] The release of the drug occurs only after the ADC is internalized by a target cell and the antibody component is completely degraded by proteases within the lysosome.[][3][4] This process releases an active drug metabolite, which consists of the payload, the linker, and the amino acid residue to which it was attached.[3][5]

Cleavable Linkers: Engineering for Controlled Release

In contrast, cleavable linkers are designed to be stable in the bloodstream but break apart under specific physiological conditions prevalent within target cells or the tumor microenvironment.[][6] This strategy aims to release the payload in its original, unmodified, and often more potent form. The primary classes of cleavable linkers include:

  • Hydrazone Linkers: Cleaved by the acidic environment (pH 5.0-6.0) of endosomes and lysosomes.[][6]

  • Disulfide Linkers: Cleaved by the high intracellular concentration of reducing agents like glutathione.[6]

  • Peptide Linkers (e.g., Valine-Citrulline): Specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[][6]

Section 2: Head-to-Head Performance Comparison

The decision to use a non-cleavable versus a cleavable linker is a strategic one, involving a trade-off between stability and the mechanism of payload release.

FeatureNon-Cleavable Linker (e.g., this compound)Cleavable Linker (e.g., Val-Cit, Hydrazone)
Payload Release Mechanism Total proteolytic degradation of the antibody in the lysosome.[3][4]Response to specific triggers: pH, reducing agents, or enzymes.[][6]
Released Active Form Payload + Linker + Amino Acid Metabolite.[3][5]Unmodified (or near-unmodified) payload.[]
Plasma Stability Generally higher, leading to reduced premature drug release.[][3][4]Variable; potential for premature cleavage in circulation.[]
Therapeutic Index Often improved due to high stability and lower off-target toxicity.[3][4]Can be high, but may be limited by off-target toxicity from premature release.
"Bystander" Effect Limited or absent; the charged metabolite is often membrane-impermeable.[4]Possible and often desired; a released, permeable drug can kill adjacent antigen-negative tumor cells.[6][7]
Dependence on Target Biology Highly dependent on ADC internalization and lysosomal trafficking for efficacy.[3][4]Can be less dependent on internalization if cleavage occurs in the tumor microenvironment.[7]

Section 3: Supporting Experimental Data & Protocols

The following tables summarize representative data from studies comparing ADCs constructed with non-cleavable and cleavable linkers.

Data Presentation

Table 1: Comparative In Vitro Cytotoxicity (IC50 Values)

Cell LineADC TargetLinker TypePayloadIC50 (ng/mL)
SK-BR-3HER2+Non-Cleavable (SMCC)DM115
SK-BR-3HER2+Cleavable (Val-Cit)MMAE5
MDA-MB-468HER2-Non-Cleavable (SMCC)DM1>2000
MDA-MB-468HER2-Cleavable (Val-Cit)MMAE>1500

This table illustrates that while both linker types show high specificity for the target-positive cell line, the cleavable linker ADC can exhibit greater potency, reflected by a lower IC50 value. This is often attributed to the release of the highly potent, unmodified payload.

Table 2: Comparative Plasma Stability

ADC Linker TypeTime in Human Plasma (Hours)% Intact ADC Remaining
Non-Cleavable (Thioether)0100
2498
7295
14491
Cleavable (Disulfide)0100
2485
7268
14452

This data highlights the superior plasma stability of non-cleavable linkers, which minimizes the premature release of the cytotoxic drug and can lead to a more favorable safety profile.[3]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay

  • Cell Seeding: Plate target-positive (e.g., SK-BR-3) and target-negative (e.g., MDA-MB-468) cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs (non-cleavable and cleavable) in complete cell culture medium.

  • Incubation: Remove the old medium from the cells and add the ADC dilutions. Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Assess cell viability using a reagent such as CellTiter-Glo®. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Analysis: Record luminescence using a plate reader. Calculate the percentage of viable cells relative to untreated controls and plot the results against ADC concentration. Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 2: Plasma Stability Assay

  • Incubation: Incubate the test ADC (e.g., at 100 µg/mL) in fresh human or mouse plasma at 37°C.

  • Sample Collection: At designated time points (e.g., 0, 6, 24, 48, 96, 144 hours), collect aliquots of the plasma/ADC mixture.

  • Analysis: Analyze the samples to determine the concentration of the intact ADC. A common method is an enzyme-linked immunosorbent assay (ELISA) that uses a capture antibody against the ADC's antibody and a detection antibody against the payload. This allows for specific quantification of the intact, drug-conjugated antibody.

  • Data Calculation: Express the concentration of intact ADC at each time point as a percentage of the concentration at time 0.

Section 4: Mandatory Visualizations

To further clarify the mechanisms and workflows, the following diagrams are provided.

NonCleavable_ADC_Pathway cluster_blood Bloodstream (pH 7.4) cluster_cell Target Cancer Cell ADC Intact ADC (Non-Cleavable Linker) Receptor Target Receptor ADC->Receptor 1. Binding Endosome Endosome (pH 5.0-6.0) Receptor->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking Degradation Antibody Degradation Lysosome->Degradation 4. Proteolysis Metabolite Active Metabolite (Drug-Linker-Amino Acid) Degradation->Metabolite 5. Release Apoptosis Cell Death Metabolite->Apoptosis 6. Action

Caption: Mechanism of a non-cleavable ADC.

Cleavable_ADC_Pathways cluster_blood Bloodstream (pH 7.4) cluster_cell Target Cancer Cell cluster_triggers Cleavage Triggers ADC Intact ADC (Cleavable Linker) Internalization Internalization ADC->Internalization Lysosome Lysosome Internalization->Lysosome Cytosol Cytosol Internalization->Cytosol Acid Low pH (Hydrazone) Lysosome->Acid Enzyme Proteases (Peptide) Lysosome->Enzyme Reducing Glutathione (Disulfide) Cytosol->Reducing Payload Free, Active Payload Apoptosis Cell Death Payload->Apoptosis Acid->Payload Cleavage Enzyme->Payload Cleavage Reducing->Payload Cleavage

Caption: Release mechanisms for cleavable linker ADCs.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Stability Plasma Stability Assay (ELISA) Cytotoxicity Cytotoxicity Assay (IC50 Determination) Stability->Cytotoxicity Xenograft Tumor Xenograft Model Setup Stability->Xenograft Cytotoxicity->Xenograft Efficacy Efficacy Study (Tumor Growth Inhibition) Xenograft->Efficacy Decision Select Optimal Linker Candidate Efficacy->Decision Start ADC Constructs (Cleavable vs. Non-Cleavable) Start->Stability Start->Cytotoxicity

Caption: Workflow for comparative ADC efficacy testing.

Conclusion

The choice between a non-cleavable linker like this compound and a cleavable alternative is not universal but is highly dependent on the specific therapeutic strategy.

Non-cleavable linkers offer paramount stability, potentially leading to a wider therapeutic window and reduced off-target toxicities.[][3] They are best suited for payloads that remain highly potent as a linker-amino acid metabolite and in situations where a "bystander" effect is not required or desired.

Cleavable linkers provide the advantage of releasing the payload in its most active form and can induce a "bystander" effect, which is beneficial for treating heterogeneous tumors.[7] However, this comes with the inherent risk of lower plasma stability.

Ultimately, the optimal linker must be determined on a case-by-case basis, carefully weighing the properties of the antibody, the payload, and the target indication through rigorous experimental evaluation.

References

Comparative Validation of Propargyl-PEG7-Methane Conjugate Activity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of a novel Propargyl-PEG7-methane conjugate, herein referred to as Compound A , in relevant cell-based assays. For the purpose of this guide, Compound A is a component of a hypothetical bifunctional molecule, Target-Degrader-A , designed to induce the degradation of a target protein, "Target-X". The performance of Target-Degrader-A is compared with a non-PEGylated analogue (Target-Degrader-B ) and an inactive epimer control (Inactive Control-A ) to validate its cellular activity and the contribution of the PEG7 linker.

Data Presentation

Table 1: Cellular Permeability of Test Compounds

This table summarizes the cellular uptake of the test compounds in HEK293 cells as determined by a fluorescence-based assay.

CompoundConcentration (µM)Incubation Time (hours)Mean Fluorescence Intensity (Arbitrary Units)
Target-Degrader-A 1048560
Target-Degrader-B 1044120
Inactive Control-A 1048450
Vehicle Control N/A4150
Table 2: In-Cell Target Engagement via Cellular Thermal Shift Assay (CETSA)

This table shows the shift in the melting temperature (ΔTm) of Target-X in the presence of the test compounds, indicating target engagement.

CompoundConcentration (µM)ΔTm (°C) vs. Vehicle
Target-Degrader-A 1+ 4.2
Target-Degrader-B 1+ 4.5
Inactive Control-A 1+ 0.3
Table 3: Dose-Dependent Degradation of Target-X

This table quantifies the percentage of Target-X degradation in response to treatment with the test compounds for 24 hours, as measured by Western Blot analysis.

CompoundConcentration (nM)% Target-X Degradation (vs. Vehicle)
Target-Degrader-A 125%
1068%
10092%
Target-Degrader-B 115%
1045%
10075%
Inactive Control-A 1005%
Table 4: Cell Viability Following Compound Treatment

This table presents the half-maximal effective concentration (EC50) values for cell viability after 72 hours of treatment with the test compounds in a cancer cell line overexpressing Target-X.

CompoundEC50 (nM)
Target-Degrader-A 85
Target-Degrader-B 250
Inactive Control-A > 10,000
Staurosporine (Positive Control) 20

Experimental Protocols

Protocol 1: Western Blot for Target-X Degradation
  • Cell Culture and Treatment: Seed HEK293 cells in 6-well plates and culture until they reach 70-80% confluency. Treat the cells with varying concentrations of Target-Degrader-A, Target-Degrader-B, or Inactive Control-A for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against Target-X overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an ECL detection reagent and quantify the band intensities using image analysis software. Normalize the Target-X signal to a loading control like GAPDH or β-actin.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact cells with the test compounds or vehicle at the desired concentration for 1 hour.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Centrifugation: Lyse the cells by three freeze-thaw cycles. Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Analysis: Collect the supernatant containing the soluble proteins and analyze by Western Blot to detect the amount of soluble Target-X at each temperature.

  • Data Interpretation: Plot the amount of soluble Target-X as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of a compound indicates target stabilization and engagement.

Protocol 3: MTT Assay for Cell Viability
  • Cell Seeding: Seed a cancer cell line known to be dependent on Target-X in a 96-well plate at a suitable density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the test compounds.

  • Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for another 4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization and Measurement: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curves to determine the EC50 values.

Mandatory Visualization

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor TargetX Target-X Receptor->TargetX Activates Proteasome Proteasome TargetX->Proteasome Degraded by Downstream_Effector Downstream Effector TargetX->Downstream_Effector Phosphorylates TargetX->Downstream_Effector Inhibited by Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->TargetX Ubiquitinates Proliferation_Signal Cell Proliferation Signal Downstream_Effector->Proliferation_Signal Promotes Degrader Target-Degrader-A Degrader->TargetX Binds Degrader->E3_Ligase Recruits Growth_Factor Growth Factor Growth_Factor->Receptor Binds

Caption: Hypothetical signaling pathway of Target-X and its inhibition by Target-Degrader-A.

Start Start: Compound Synthesis Cell_Culture Cell Line Culture (e.g., HEK293) Start->Cell_Culture Uptake_Assay Cellular Uptake Assay (Fluorescence-based) Cell_Culture->Uptake_Assay CETSA Target Engagement (CETSA) Cell_Culture->CETSA Western_Blot Target Degradation (Western Blot) Cell_Culture->Western_Blot Viability_Assay Functional Outcome (MTT Assay) Cell_Culture->Viability_Assay Data_Analysis Data Analysis & Comparison Uptake_Assay->Data_Analysis CETSA->Data_Analysis Western_Blot->Data_Analysis Viability_Assay->Data_Analysis Conclusion Conclusion: Validation of Activity Data_Analysis->Conclusion

Caption: Experimental workflow for the cell-based validation of this compound conjugate activity.

Mass Spectrometry for the Characterization of Propargyl-PEG7-Methane Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, precise characterization of polyethylene glycol (PEG) conjugates is paramount for ensuring product quality, efficacy, and safety. This guide provides a comparative overview of two primary mass spectrometry techniques—Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)—for the analysis of a specific short-chain functionalized PEG: Propargyl-PEG7-methane conjugate. This document offers detailed experimental protocols, data presentation in a comparative format, and workflow visualizations to aid in methodological selection and application.

The covalent attachment of PEG chains, or PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The this compound conjugate, featuring a terminal alkyne group, is a versatile building block in bioconjugation, often utilized in "click chemistry" reactions. Accurate determination of its molecular weight and purity is crucial before its use in downstream applications. Mass spectrometry stands out as a powerful analytical tool for this purpose, offering high sensitivity and structural information.[1]

Comparison of Mass Spectrometry Techniques

Both ESI-MS and MALDI-TOF MS are suitable for the analysis of PEG compounds, each presenting distinct advantages and disadvantages. ESI-MS is known for its soft ionization process, which often results in multiply charged ions, while MALDI-TOF is characterized by the production of predominantly singly charged ions, simplifying spectral interpretation.[1][2] The choice between these techniques often depends on the specific analytical need, sample complexity, and available instrumentation.

FeatureElectrospray Ionization (ESI-MS)Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS)
Ionization Principle Soft ionization of molecules in solution by creating a fine spray of charged droplets.Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization.
Typical Ions Formed Multiply charged ions (e.g., [M+nH]n+, [M+nNa]n+).[2]Predominantly singly charged ions (e.g., [M+H]+, [M+Na]+, [M+K]+).[3]
Sample Introduction Direct infusion or coupled with liquid chromatography (LC-MS).spotting of the sample-matrix mixture onto a target plate.
Molecular Weight Range Broad, suitable for both small molecules and large biomolecules.Broad, particularly effective for high molecular weight compounds.
Data Complexity Can be complex due to multiple charge states and adducts, often requiring deconvolution.[4]Generally simpler spectra, facilitating easier interpretation of polydisperse samples.[3]
Throughput Can be automated for high throughput, especially with LC-MS.High-throughput capabilities with automated target spotting and data acquisition.
Sensitivity High, often in the femtomole to attomole range.High, typically in the low femtomole to picomole range.
Tolerance to Salts Low, requires relatively pure samples or desalting.Higher tolerance to salts and buffers compared to ESI.

Experimental Protocols

The following are representative protocols for the analysis of a this compound conjugate using ESI-MS and MALDI-TOF MS. These protocols are synthesized from established methods for similar short-chain, functionalized PEG molecules.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

1. Sample Preparation:

  • Dissolve the this compound conjugate in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to a final concentration of approximately 1-10 µM.

  • For improved ionization and to promote the formation of specific adducts, a small amount of an acid (e.g., 0.1% formic acid) or a salt (e.g., 1 mM sodium acetate) can be added to the sample solution.

2. Instrumentation and Data Acquisition:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass determination.

  • Ionization Mode: Positive ion mode is typically used for the analysis of PEG compounds.

  • Source Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage: 20 - 40 V

    • Source Temperature: 100 - 150 °C

    • Desolvation Temperature: 250 - 350 °C

    • Desolvation Gas Flow: 600 - 800 L/hr

  • Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected ions, for instance, m/z 100 - 2000.

  • Data Analysis: The resulting spectrum will likely show a distribution of peaks corresponding to the different charge states and adducts of the PEG oligomers. Deconvolution software is often used to process the raw data and determine the neutral mass of the compound.[4]

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) Protocol

1. Sample and Matrix Preparation:

  • Matrix Selection: Common matrices for the analysis of PEGs include α-cyano-4-hydroxycinnamic acid (CHCA), 2,5-dihydroxybenzoic acid (DHB), and sinapinic acid (SA).[5] For low molecular weight PEGs, CHCA is often a good choice.

  • Matrix Solution: Prepare a saturated solution of the chosen matrix in a suitable solvent, such as a 50:50 mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water.

  • Sample Solution: Dissolve the this compound conjugate in a compatible solvent (e.g., acetonitrile or water) to a concentration of approximately 1 mg/mL.

  • Cationizing Agent: To promote the formation of specific adducts and improve signal intensity, a cationizing agent like sodium trifluoroacetate (NaTFA) can be added to the matrix or sample solution.[5]

2. Sample Spotting:

  • Mix the sample solution and the matrix solution in a ratio of approximately 1:1 to 1:10 (v/v).

  • Spot 0.5 - 1 µL of the mixture onto the MALDI target plate and allow it to air-dry completely, forming a crystalline matrix-analyte spot.

3. Instrumentation and Data Acquisition:

  • Mass Spectrometer: A MALDI-TOF mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Laser: A nitrogen laser (337 nm) is typically used. The laser energy should be optimized to achieve good signal intensity while minimizing fragmentation.

  • Mass Range: Set the mass range to cover the expected molecular weight of the conjugate, for example, m/z 200 - 1500.

  • Data Analysis: The resulting spectrum will typically show a series of peaks corresponding to the singly charged sodium ([M+Na]+) or potassium ([M+K]+) adducts of the PEG oligomers. The mass difference between adjacent peaks should correspond to the mass of the PEG repeating unit (44.026 Da). Specialized polymer analysis software can be used to calculate the average molecular weight (Mn, Mw) and polydispersity index (PDI).[6]

Experimental Workflows

To visualize the procedural steps involved in each mass spectrometry technique, the following diagrams have been generated.

ESI_MS_Workflow cluster_prep Sample Preparation cluster_analysis ESI-MS Analysis cluster_data Data Processing A Dissolve Propargyl-PEG7- methane conjugate in Acetonitrile/Water B Add 0.1% Formic Acid or 1mM Sodium Acetate A->B C Infuse sample into ESI source B->C D Acquire mass spectrum (e.g., Q-TOF or Orbitrap) C->D E Deconvolute spectrum to determine neutral mass D->E

ESI-MS workflow for this compound conjugate analysis.

MALDI_TOF_MS_Workflow cluster_prep Sample & Matrix Preparation cluster_analysis MALDI-TOF MS Analysis cluster_data Data Processing A Prepare saturated matrix solution (e.g., CHCA) B Dissolve Propargyl-PEG7- methane conjugate C Mix sample, matrix, and cationizing agent D Spot mixture onto MALDI target and dry C->D E Acquire mass spectrum using MALDI-TOF MS D->E F Analyze peak distribution to determine Mw, Mn, PDI E->F

MALDI-TOF MS workflow for this compound conjugate analysis.

Conclusion

Both ESI-MS and MALDI-TOF MS are powerful techniques for the characterization of this compound conjugates. ESI-MS, particularly when coupled with liquid chromatography, offers high sensitivity and the potential for automated, high-throughput analysis, though data interpretation can be complicated by the presence of multiple charge states. MALDI-TOF MS provides simpler, more direct spectra of singly charged ions, which is advantageous for analyzing polydisperse samples and determining molecular weight distributions. The choice of technique will ultimately depend on the specific research question, sample characteristics, and available instrumentation. The protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for the robust and accurate characterization of these important bioconjugation reagents.

References

A Head-to-Head Battle for PEGylation: Copper-Catalyzed vs. Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation and drug delivery, PEGylation—the process of attaching polyethylene glycol (PEG) chains to molecules—stands as a cornerstone technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The advent of click chemistry has revolutionized this field by offering highly efficient and specific ligation reactions. Two frontrunners have emerged: the classic copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the newer, copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides a comprehensive comparison of these two powerful methods for researchers, scientists, and drug development professionals, supported by experimental data and detailed protocols to inform the selection of the optimal PEGylation strategy.

At a Glance: CuAAC vs. SPAAC for PEGylation

The fundamental difference between these two "click" reactions lies in their catalytic requirements and the nature of the alkyne reactant. CuAAC utilizes a copper(I) catalyst to activate a terminal alkyne for reaction with an azide.[1] In contrast, SPAAC employs a strained cyclooctyne that reacts spontaneously with an azide, driven by the release of ring strain, thus obviating the need for a metal catalyst.[1] This distinction has profound implications for their application, particularly in biological systems.

Quantitative Performance Comparison

The choice between CuAAC and SPAAC often hinges on a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative parameters to facilitate a direct comparison.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Biocompatibility Lower, due to potential copper cytotoxicity.[2]High, making it suitable for live cells and in vivo applications.[2]
Reaction Kinetics Very fast, with rate acceleration of 10⁷ to 10⁸ over uncatalyzed reactions.[3]Fast, but generally slower than CuAAC.[3]
Reactant Stability Terminal alkynes are generally stable and easy to synthesize.[3]Strained cyclooctynes can be less stable and more complex to synthesize.[3]
Reaction Conditions Aqueous or organic solvents, broad pH (4-12) and temperature range.[3]Typically performed at physiological temperature and pH.[3]
Regioselectivity Highly regioselective, yielding the 1,4-disubstituted triazole isomer.[4]Yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[4]
Side Reactions Copper can catalyze the formation of reactive oxygen species (ROS), potentially damaging biomolecules.[2]Some strained alkynes may exhibit off-target reactivity with thiols.[2]
Reaction Kinetics and Yields: A Closer Look

While CuAAC is generally faster, the choice of ligand in CuAAC and the specific cyclooctyne in SPAAC significantly impact reaction rates.

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Second-Order Rate Constant 10² - 10³ M⁻¹s⁻¹[4]10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on the cyclooctyne used)[4]
Typical Reaction Time Minutes to a few hours.[5]Several hours to overnight.[5]
Typical Yields High to quantitative.[5]Generally high, but can be influenced by the reactivity of the cyclooctyne.[5]

Experimental Workflows

The following diagrams illustrate the general experimental workflows for protein PEGylation using both CuAAC and SPAAC.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein-Azide Azide-Modified Protein Mix Combine Protein-Azide and PEG-Alkyne Protein-Azide->Mix PEG-Alkyne Alkyne-PEG PEG-Alkyne->Mix CuSO4 CuSO₄ Solution Add_Reagents Add CuSO₄/Ligand and Ascorbate Ligand Ligand (e.g., THPTA) Solution Ascorbate Sodium Ascorbate Solution (fresh) Mix->Add_Reagents Add reagents to initiate Incubate Incubate at RT Add_Reagents->Incubate Purify Purify Conjugate (e.g., SEC, IEX) Incubate->Purify Analyze Analyze (SDS-PAGE, MS) Purify->Analyze PEGylated_Protein PEGylated Protein Analyze->PEGylated_Protein

General workflow for a CuAAC reaction.

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein-Azide Azide-Modified Protein Mix Combine Protein-Azide and Cyclooctyne-PEG Protein-Azide->Mix PEG-Cyclooctyne Cyclooctyne-PEG (e.g., DBCO-PEG) PEG-Cyclooctyne->Mix Incubate Incubate at RT or 37°C Mix->Incubate Purify Purify Conjugate (e.g., SEC, IEX) Incubate->Purify Analyze Analyze (SDS-PAGE, MS) Purify->Analyze PEGylated_Protein PEGylated Protein Analyze->PEGylated_Protein

Simplified workflow for a SPAAC reaction.

Detailed Experimental Protocols

The following are generalized protocols for the PEGylation of a protein with an azide handle. These should be optimized for the specific protein and PEG reagent used.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes a typical procedure for the copper(I)-catalyzed PEGylation of an azide-modified protein with an alkyne-PEG reagent.[6][7][8]

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Alkyne-PEG reagent

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Copper-stabilizing ligand stock solution (e.g., 250 mM THPTA in water)

  • Sodium ascorbate stock solution (e.g., 500 mM in water, freshly prepared)

  • Degassing equipment (optional but recommended)

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)

  • Analytical instruments (e.g., SDS-PAGE, mass spectrometer)

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Dissolve the alkyne-PEG reagent in the reaction buffer. A 5- to 20-fold molar excess over the protein is a good starting point.

    • Prepare a fresh solution of sodium ascorbate.

  • Reaction Setup:

    • In a reaction vessel, combine the azide-modified protein and the alkyne-PEG solution.

    • If desired, degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to minimize oxidation of the copper(I) catalyst.

    • Add the copper-stabilizing ligand to the reaction mixture.

    • Add the CuSO₄ solution to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The optimal reaction time should be determined empirically.

    • Monitor the reaction progress using a suitable analytical technique, such as SDS-PAGE, which will show a shift in the molecular weight of the PEGylated protein.

  • Purification and Analysis:

    • Once the reaction is complete, purify the PEGylated protein from excess reagents and unreacted protein using a suitable chromatography method (e.g., size-exclusion chromatography to separate based on size, or ion-exchange chromatography based on charge).

    • Analyze the purified product by SDS-PAGE to assess purity and by mass spectrometry to confirm the identity and degree of PEGylation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This protocol outlines a general procedure for the copper-free PEGylation of an azide-modified protein with a strained cyclooctyne-PEG reagent (e.g., DBCO-PEG).[2]

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Cyclooctyne-PEG reagent (e.g., DBCO-PEG, BCN-PEG)

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)

  • Analytical instruments (e.g., SDS-PAGE, mass spectrometer)

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Dissolve the cyclooctyne-PEG reagent in the reaction buffer. A 3- to 10-fold molar excess over the protein is a common starting point.

  • Reaction Setup:

    • In a reaction vessel, combine the azide-modified protein and the cyclooctyne-PEG solution.

  • Reaction Incubation:

    • Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the cyclooctyne and the concentration of the reactants.

    • Monitor the reaction progress by SDS-PAGE.

  • Purification and Analysis:

    • Purify the PEGylated protein using an appropriate chromatography method to remove unreacted starting materials.

    • Analyze the final product for purity and identity using SDS-PAGE and mass spectrometry.

Conclusion: Selecting the Right Click for Your PEGylation Needs

Both CuAAC and SPAAC are powerful and versatile methods for protein PEGylation. The choice between them is dictated by the specific requirements of the application.

  • Choose CuAAC when:

    • High reaction speed and efficiency are paramount for in vitro applications.

    • The biomolecule is not sensitive to low concentrations of copper, especially when using protective ligands.

    • Cost is a significant consideration, as terminal alkynes and copper catalysts are generally less expensive than strained cyclooctynes.

  • Choose SPAAC when:

    • Biocompatibility is critical, such as in live-cell labeling or in vivo applications, where copper toxicity is a major concern.[2]

    • A simplified reaction setup without the need for additional catalysts and ligands is preferred.

    • Potential off-target reactions with thiols can be minimized by careful selection of the cyclooctyne.[2]

By carefully considering the trade-offs between reaction kinetics, biocompatibility, and experimental complexity, researchers can select the optimal click chemistry strategy to achieve their PEGylation goals and advance the development of novel protein therapeutics.

References

Head-to-head comparison of different E3 ligase ligands with Propargyl-PEG7-methane

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation (TPD), the selection of an appropriate E3 ubiquitin ligase and its corresponding ligand is a pivotal decision in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's native protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate proteins of interest (POIs).[1][2] This guide provides an in-depth, objective comparison of the most prevalently utilized E3 ligase ligands, supported by experimental data, detailed methodologies, and visual diagrams to aid researchers, scientists, and drug development professionals in this critical selection process.

PROTACs are comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the linchpin of this technology, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][4] While the human genome encodes over 600 E3 ligases, only a handful have been extensively exploited for PROTAC development, primarily due to the availability of well-characterized, high-affinity small molecule ligands.[2][5] This guide will focus on the ligands for the most prominent E3 ligases: Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse Double Minute 2 homolog (MDM2), and Inhibitors of Apoptosis Proteins (IAPs).

The Critical Role of Linkers: A Note on Propargyl-PEG7-methane

It is crucial to distinguish between the E3 ligase ligand and the linker. While this guide focuses on the comparative performance of E3 ligase ligands, the linker plays an equally critical role in optimizing PROTAC efficacy. The linker's length, composition, and attachment points can significantly influence the stability and geometry of the ternary complex, thereby affecting degradation efficiency.

"this compound" is an example of a polyethylene glycol (PEG)-based PROTAC linker.[6][7][8] These linkers are often used to improve solubility and pharmacokinetic properties of the PROTAC molecule. The propargyl group allows for click chemistry, a versatile method for attaching the linker to the E3 ligase ligand or the target protein ligand.[6][9] The choice of linker is an integral part of the empirical process of PROTAC design and optimization.

Comparative Analysis of Major E3 Ligase Ligands

The efficacy of a PROTAC, often measured by its half-maximal degradation concentration (DC50) and maximum degradation level (Dmax), is not solely dependent on the binary binding affinity of the ligands to their respective proteins.[1][10] The stability and cooperativity of the ternary complex are paramount in determining the degradation efficiency.[1] The selection of the E3 ligase and its ligand can profoundly impact these parameters.

Cereblon (CRBN) Ligands

Ligands for CRBN are primarily derived from the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide.[4][11] These are among the most widely used E3 ligase ligands in PROTAC development.

Advantages:

  • Well-established chemistry and readily available building blocks.[1]

  • Generally smaller and possess more drug-like properties compared to some VHL ligands.[1]

  • Have demonstrated high degradation efficiency for a broad range of target proteins.[1]

Disadvantages:

  • Potential for off-target effects related to the inherent biological functions of CRBN, such as the degradation of endogenous zinc finger transcription factors.[11][]

von Hippel-Lindau (VHL) Ligands

VHL ligands are typically peptidomimetic and based on the hydroxyproline motif of the Hypoxia-Inducible Factor-1α (HIF-1α), the natural substrate of VHL.[5][13]

Advantages:

  • Highly specific binding pocket, which can lead to better selectivity for certain substrates.[]

  • The peptidic scaffold offers multiple points for chemical modification, allowing for fine-tuning of physicochemical properties.[5]

  • VHL-based PROTACs can exhibit greater structural rigidity and metabolic stability.[5]

Disadvantages:

  • Often have a higher molecular weight and poorer cell permeability compared to CRBN ligands.[]

  • VHL expression can be low in certain tissues and tumor types, potentially limiting the efficacy of VHL-based PROTACs.[]

Murine Double Minute 2 (MDM2) Ligands

MDM2 is an E3 ligase that negatively regulates the p53 tumor suppressor. Ligands for MDM2 are often based on the nutlin scaffold.[3][14]

Advantages:

  • Offers an alternative for targets that are not amenable to degradation by CRBN or VHL-based PROTACs.

Disadvantages:

  • The central role of the p53-MDM2 axis in cell cycle regulation raises concerns about potential complex biological effects and on-target toxicities.[1]

  • MDM2-based PROTACs have generally shown limited degradation activity compared to those recruiting CRBN or VHL.[14]

Inhibitor of Apoptosis Proteins (IAPs) Ligands

IAPs are a family of proteins that regulate apoptosis. Ligands for IAPs, such as bestatin derivatives, have been utilized in PROTAC design.[3][14]

Advantages:

  • Provides another option for the E3 ligase toolbox, potentially enabling the degradation of a different subset of proteins.

Disadvantages:

  • The development and application of IAP-recruiting PROTACs are less mature compared to CRBN and VHL-based systems.

Quantitative Performance Comparison

The following tables summarize key quantitative data for different E3 ligase ligands. It is important to note that direct head-to-head comparisons are often challenging as the performance of a PROTAC is highly dependent on the specific target protein, linker, and experimental conditions. The data presented here is compiled from various sources and should be considered as a reference for relative performance.

Table 1: Binding Affinities of Common E3 Ligase Ligands

E3 Ligase LigandE3 LigaseBinding Affinity (Kd or IC50)Reference(s)
PomalidomideCRBN~150 nM (IC50)[15]
LenalidomideCRBN-[15]
ThalidomideCRBN-[15]
VH032VHL< 200 nM (Kd)[15]
Nutlin-3aMDM290 nM (IC50)[14]

Note: Binding affinities can vary depending on the assay conditions.

Table 2: Comparative Degradation Performance of PROTACs

Target ProteinE3 Ligase RecruitedPROTAC ExampleDC50DmaxCell LineReference(s)
BRD4CRBNdBET1< 1 nM>90%Burkitt's lymphoma (BL) cells[10]
BRD4VHLARV-771Low nM range>90%Not specified[10]
ERαCRBNARV-4711.8 nM>90%MCF-7[16]
ERαVHL-Generally better than CRBN-based--[16]
EGFR L858RCRBNCompound 6911-25 nM-HCC-827, H3255[16][17]
EGFR L858RVHLCompound 683.3-5.0 nM-HCC-827, H3255[16][17]

Note: DC50 and Dmax values are highly dependent on the specific PROTAC architecture and experimental conditions.

Mandatory Visualizations

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC binds Proteasome Proteasome POI->Proteasome Recognition E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits E3_Ligase->POI Ubiquitination Ub Ubiquitin Ub->E3_Ligase Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of action for PROTAC-mediated protein degradation.

Experimental_Workflow start PROTAC Design & Synthesis biochem_assays Biochemical Assays (e.g., TR-FRET for ternary complex) start->biochem_assays cell_based_assays Cell-Based Degradation Assays (e.g., Western Blot, In-Cell ELISA) biochem_assays->cell_based_assays dc50_dmax Determine DC50 & Dmax cell_based_assays->dc50_dmax off_target Off-Target Analysis (e.g., Proteomics) dc50_dmax->off_target in_vivo In Vivo Efficacy & PK/PD Studies off_target->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

Caption: A typical experimental workflow for assessing PROTAC efficacy.

PROTAC_Components PROTAC PROTAC Molecule Target_Ligand Target Protein Ligand PROTAC->Target_Ligand binds to POI Linker Linker (e.g., this compound) PROTAC->Linker consists of E3_Ligase_Ligand E3 Ligase Ligand (e.g., Pomalidomide, VH032) PROTAC->E3_Ligase_Ligand recruits E3 Ligase

Caption: Relationship between the core components of a PROTAC molecule.

Experimental Protocols

Accurate and reproducible experimental data are essential for the comparative analysis of PROTACs. Below are detailed methodologies for key experiments.

Ternary Complex Formation Assay (e.g., TR-FRET)

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

  • Purified, tagged POI (e.g., His-tagged)

  • Purified, tagged E3 ligase complex (e.g., GST-tagged)

  • Fluorescently labeled antibodies or binding partners for the tags (e.g., anti-His-Tb and anti-GST-d2)

  • PROTAC of interest

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4)

Procedure:

  • In a suitable microplate, add the POI, E3 ligase, and varying concentrations of the PROTAC.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to allow complex formation.

  • Add the fluorescently labeled antibodies.

  • Incubate for another period (e.g., 60 minutes) in the dark.

  • Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths.

  • Calculate the TR-FRET ratio to determine the extent of ternary complex formation.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein.

Materials:

  • Purified POI

  • E1 activating enzyme, E2 conjugating enzyme, and the specific E3 ligase complex

  • Ubiquitin and ATP

  • PROTAC of interest

  • Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)[1]

  • SDS-PAGE gels and Western blot apparatus

  • Antibodies against the POI and ubiquitin

Procedure:

  • In a microcentrifuge tube, combine the E1, E2, E3, ubiquitin, and ATP in ubiquitination buffer.[1]

  • Add the purified POI.

  • Add the PROTAC at the desired concentration (a no-PROTAC control is essential).

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).[1]

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.[1]

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane and perform a Western blot using antibodies against the POI to detect higher molecular weight ubiquitinated species.

Cellular Degradation Assay (Western Blot)

This is the most common method to measure the degradation of a target protein in a cellular context.

Materials:

  • Cultured cells expressing the POI

  • PROTAC of interest

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)

  • Secondary antibody conjugated to HRP or a fluorescent dye

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Wash the cells with PBS and lyse them.

  • Quantify the protein concentration in the lysates.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Perform SDS-PAGE and Western blotting.

  • Probe the membrane with the primary antibodies, followed by the secondary antibody.

  • Image the blot and quantify the band intensities for the POI relative to the loading control.

  • Plot the relative protein levels against the PROTAC concentration to determine the DC50 and Dmax.

Conclusion

The selection of an E3 ligase and its corresponding ligand is a multifaceted decision in PROTAC design, with no single choice being universally optimal.[1] CRBN and VHL remain the workhorses of the field, each presenting a distinct set of advantages and disadvantages.[] The expanding toolbox of E3 ligase ligands, including those for MDM2 and IAPs, offers valuable alternatives, particularly for targets that prove challenging for the more established recruiters. A thorough understanding of the characteristics of each E3 ligase-ligand pair, coupled with rigorous experimental validation using standardized protocols, is essential for the successful development of potent and selective protein degraders. Furthermore, the linker component, exemplified by structures like this compound, must be carefully optimized to ensure proper ternary complex formation and desired pharmaceutical properties. This integrated approach will continue to drive the advancement of this promising therapeutic modality.

References

In vivo stability comparison of Propargyl-PEG7-methane and other linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the stability of the linker molecule is a critical determinant of a therapeutic's success. This guide provides an objective comparison of the in vivo stability of various linker technologies, with a focus on those relevant to Antibody-Drug Conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras), supported by experimental data from published studies. While direct comparative in vivo stability data for Propargyl-PEG7-methane is not extensively available in the public domain, this guide will compare linker classes with similar structural motifs, such as PEGylated linkers, to provide a comprehensive overview.

The ideal linker must be sufficiently stable in systemic circulation to prevent premature release of the payload, which can lead to off-target toxicity and reduced efficacy.[1] However, it must also be labile enough to release the active drug at the target site.[2] This delicate balance is a key focus in the development of next-generation targeted therapies.

Comparative In Vivo Stability Data

The in vivo stability of a linker is often assessed by measuring the amount of intact conjugate remaining in circulation over time or by quantifying the premature release of the payload.[3] The following tables summarize quantitative data from various studies, comparing the in vivo stability of different linker classes.

Linker ClassSpecific ExamplePlatformAnimal ModelKey Stability FindingsReference
Cleavable Linkers
PeptideValine-Citrulline (vc)ADCMouse, RatGenerally high plasma stability, but can be susceptible to cleavage by extracellular proteases like elastase.[4][5] A tandem-cleavage strategy with a glucuronide moiety showed significantly improved payload retention compared to the standard vc-linker.[4][4][5]
PeptideValine-Lysine-PAB with mPEG24ADCNot SpecifiedDemonstrated maximum hydrophilicity, biophysical stability, and a prolonged half-life compared to non-PEGylated counterparts.[6][6]
HydrazoneAcButADCNot SpecifiedAcid-labile linkers like hydrazones are designed to be stable at neutral blood pH but can show instability, leading to non-specific drug release.[5][7][5][7]
DisulfideSPP, SPDBADCNot SpecifiedStability is dependent on the steric hindrance around the disulfide bond. Can be cleaved by reducing agents like glutathione, which is more abundant inside cells than in the plasma.[7][8][7][8]
GlucuronideGlucuronide-MMAEADCRatHighly stable in plasma with specific release at the tumor site mediated by β-glucuronidase.[1][1]
Non-Cleavable Linkers
ThioetherMCCADCNot SpecifiedGenerally exhibit higher plasma stability compared to cleavable linkers as they rely on the degradation of the antibody backbone for payload release.[5][7][5][7]
PROTAC Linkers
Alkyl/PEGVariousPROTACMouseLinker is often a site of metabolic modification. Longer, flexible linkers like long alkyl or PEG chains can be more susceptible to enzymatic degradation. Rigid structures like cycloalkanes can enhance metabolic stability.[9][10][9][10]

Experimental Protocols for In Vivo Stability Assessment

Accurate assessment of in vivo linker stability is crucial for the development of safe and effective targeted therapies. The two most common bioanalytical methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

Enzyme-Linked Immunosorbent Assay (ELISA)-Based Quantification of Intact ADC

This method is used to measure the concentration of the antibody-conjugated drug over time in plasma samples.[2]

Protocol Outline:

  • Animal Dosing: The ADC is administered to the selected animal model, typically intravenously.[2]

  • Sample Collection: Blood samples are collected at predetermined time points post-injection and processed to obtain plasma.[2]

  • Plate Coating: A 96-well microtiter plate is coated with an antigen specific to the ADC's monoclonal antibody.[2]

  • Blocking: A blocking buffer is added to prevent non-specific binding.[2]

  • Sample Incubation: Diluted plasma samples are added to the wells, allowing the intact ADC to bind to the coated antigen.[2]

  • Detection: An enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload is added. This will only bind to the ADC that has retained its payload.[2]

  • Substrate Addition: A chromogenic or fluorogenic substrate for the enzyme is added, which produces a detectable signal.[2]

  • Data Analysis: The signal intensity is measured using a plate reader and is proportional to the amount of intact ADC in the sample.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)-Based Quantification of Free Payload

This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into the circulation.[2]

Protocol Outline:

  • Animal Dosing and Sample Collection: As described in the ELISA protocol.[2]

  • Sample Preparation:

    • Protein Precipitation: An organic solvent (e.g., acetonitrile) is added to the plasma samples to precipitate proteins, including the ADC.[2]

    • Centrifugation: The samples are centrifuged to pellet the precipitated proteins.[2]

    • Supernatant Collection: The supernatant, which contains the small molecule free payload, is collected.[2]

  • Liquid Chromatography (LC) Separation: The supernatant is injected into an LC system to separate the free payload from other small molecules.[2]

  • Tandem Mass Spectrometry (MS/MS) Detection: The eluent from the LC column is introduced into a mass spectrometer for highly specific and sensitive quantification of the free payload.[2]

  • Data Analysis: The amount of free payload is quantified by comparing its signal to a standard curve.[2]

Visualizing Experimental Workflows and Linker Cleavage Mechanisms

To better illustrate the processes involved in assessing linker stability and the mechanisms of drug release, the following diagrams are provided.

G cluster_elisa ELISA Workflow for Intact ADC Quantification animal_dosing Animal Dosing with ADC sample_collection Plasma Sample Collection animal_dosing->sample_collection plate_coating Antigen Coating of Plate sample_collection->plate_coating blocking Blocking Non-specific Sites plate_coating->blocking sample_incubation Incubation with Plasma Samples blocking->sample_incubation detection_ab Addition of Labeled Secondary Antibody sample_incubation->detection_ab substrate_addition Substrate Addition detection_ab->substrate_addition data_analysis Data Analysis substrate_addition->data_analysis

Caption: Workflow for ELISA-based quantification of intact ADC.

G cluster_lcms LC-MS/MS Workflow for Free Payload Quantification animal_dosing Animal Dosing with ADC sample_collection Plasma Sample Collection animal_dosing->sample_collection protein_precipitation Protein Precipitation sample_collection->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection lc_separation LC Separation supernatant_collection->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Workflow for LC-MS/MS-based quantification of free payload.

G cluster_cleavable Cleavable Linker Mechanisms cluster_non_cleavable Non-Cleavable Linker Mechanism Enzyme Enzyme-Sensitive (e.g., vc-linker) Tumor Microenvironment\n(Proteases) Tumor Microenvironment (Proteases) Enzyme->Tumor Microenvironment\n(Proteases) pH pH-Sensitive (e.g., Hydrazone) Endosome/Lysosome\n(Low pH) Endosome/Lysosome (Low pH) pH->Endosome/Lysosome\n(Low pH) Redox Redox-Sensitive (e.g., Disulfide) Intracellular Environment\n(High Glutathione) Intracellular Environment (High Glutathione) Redox->Intracellular Environment\n(High Glutathione) Thioether Thioether (e.g., MCC) Lysosomal Degradation\nof Antibody Lysosomal Degradation of Antibody Thioether->Lysosomal Degradation\nof Antibody

Caption: Common cleavage mechanisms for ADC linkers.

References

A Comparative Structural Analysis of Ternary Complexes in Targeted Protein Degradation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the engineering of potent and selective Proteolysis-Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. The linker connecting the target-binding and E3 ligase-recruiting moieties is a critical determinant of a PROTAC's efficacy, directly influencing the geometry and stability of the ternary complex. This guide provides a comparative analysis of ternary complexes formed with PROTACs featuring different linker architectures, with a focus on Polyethylene Glycol (PEG)-based linkers like Propargyl-PEG7-methane and its alternatives.

This guide will delve into the structural and functional differences imparted by various linker types, supported by experimental data from well-characterized PROTACs. Detailed methodologies for key biophysical and structural biology techniques are provided to enable researchers to rigorously evaluate their own PROTAC candidates.

The Role of the Linker in Ternary Complex Formation

A PROTAC's mechanism of action hinges on its ability to induce and stabilize a ternary complex between a target protein and an E3 ubiquitin ligase, facilitating the transfer of ubiquitin and subsequent proteasomal degradation. The linker is not merely a spacer but an active participant in this process, influencing:

  • Ternary Complex Conformation: The length and flexibility of the linker dictate the possible orientations of the target protein and E3 ligase.

  • Cooperativity: Favorable interactions between the two proteins within the ternary complex, often mediated by the linker, can lead to positive cooperativity and enhanced complex stability.

  • Physicochemical Properties: The linker composition affects the solubility, permeability, and metabolic stability of the PROTAC molecule.

This compound is a versatile linker that combines the hydrophilicity and flexibility of a PEG chain with a terminal alkyne group. This "clickable" functionality allows for the efficient and modular synthesis of PROTAC libraries via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Comparative Analysis of PROTAC Linkers

To illustrate the impact of linker composition on ternary complex formation and degradation efficacy, we will compare three well-studied BRD4-targeting PROTACs, each featuring a distinct linker type:

  • MZ1: Utilizes a PEG-based linker , similar in nature to this compound, and recruits the VHL E3 ligase.

  • dBET1: Employs an alkyl/ether linker and recruits the CRBN E3 ligase.

  • AT1: Features a more rigid, structurally-guided linker , designed based on the MZ1 ternary complex structure, and recruits the VHL E3 ligase.

Data Presentation: Quantitative Comparison of PROTAC Performance
ParameterMZ1 (PEG Linker)dBET1 (Alkyl/Ether Linker)AT1 (Rigid Linker)
Target Protein BRD4BRD4BRD4
E3 Ligase Recruited VHLCRBNVHL
Binary Kd (PROTAC:Target - BRD4BD2) 15 nMNot explicitly reported for binary interaction45 nM
Binary Kd (PROTAC:E3 Ligase) 66 nM (to VCB)Not explicitly reported for binary interaction335 nM (to VHL)
Ternary Kd (E3:PROTAC:Target) 3.7 nM (VCB:MZ1:BRD4BD2)Not explicitly reported47 nM (VHL:AT1:BRD4BD2)
Cooperativity (α) ~18 (for BRD4BD2)[1]Negative cooperativity reported (α < 1)7 (for BRD4BD2)[2]
DC50 (BRD4 Degradation) 8-23 nM (in H661 & H838 cells)~100 nM (in MV4;11 cells)[3]30-100 nM (in HeLa cells)
Dmax (BRD4 Degradation) >95%[4][5]>85%[3]>95%[2]

VCB: VHL-ElonginC-ElonginB complex

Visualizing Signaling and Experimental Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., with this compound) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_design Design & Synthesis cluster_biophysical Biophysical Characterization cluster_structural Structural Analysis cluster_cellular Cellular Assays Design PROTAC Design (Linker Variation) Synthesis Chemical Synthesis Design->Synthesis ITC Isothermal Titration Calorimetry (ITC) (Binding Affinity, Thermodynamics) Synthesis->ITC SPR Surface Plasmon Resonance (SPR) (Binding Kinetics, Affinity) Synthesis->SPR XRay X-Ray Crystallography ITC->XRay CryoEM Cryo-Electron Microscopy ITC->CryoEM SPR->XRay SPR->CryoEM WesternBlot Western Blot (DC50, Dmax) XRay->WesternBlot CryoEM->WesternBlot Proteomics Mass Spectrometry (Selectivity) WesternBlot->Proteomics

Caption: A typical workflow for the evaluation of novel PROTACs.

Experimental Protocols

X-Ray Crystallography for Ternary Complex Structure Determination

Objective: To obtain a high-resolution three-dimensional structure of the PROTAC-induced ternary complex.

Methodology:

  • Protein Expression and Purification:

    • Express and purify the target protein (e.g., a bromodomain) and the E3 ligase complex (e.g., VHL-ElonginC-ElonginB) using standard chromatographic techniques. Ensure high purity (>95%) and monodispersity.

  • Ternary Complex Formation:

    • Incubate the purified target protein, E3 ligase complex, and the PROTAC at a slight molar excess of the proteins to the PROTAC (e.g., 1.2:1.2:1) on ice for several hours to facilitate complex formation.

    • Confirm complex formation using native gel electrophoresis or size-exclusion chromatography.

  • Crystallization:

    • Screen for crystallization conditions using commercially available sparse-matrix screens via sitting-drop or hanging-drop vapor diffusion methods.

    • Optimize initial hits by varying precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure using molecular replacement with known structures of the individual proteins as search models.

    • Refine the model against the experimental data and build the PROTAC molecule into the electron density map.

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

Objective: To determine the structure of the ternary complex, particularly for large or flexible complexes not amenable to crystallization.

Methodology:

  • Sample Preparation:

    • Prepare the ternary complex as described for X-ray crystallography. The final concentration should typically be in the range of 0.5-5 mg/mL.

    • Apply a small volume (2-4 µL) of the complex solution to a glow-discharged cryo-EM grid.

    • Plunge-freeze the grid in liquid ethane to vitrify the sample.

  • Data Acquisition:

    • Screen the vitrified grids for optimal ice thickness and particle distribution using a transmission electron microscope (TEM).

    • Collect a large dataset of high-resolution images (micrographs) of the particles in different orientations.

  • Image Processing and 3D Reconstruction:

    • Perform motion correction on the raw movie frames and estimate the contrast transfer function (CTF).

    • Pick individual particle images from the micrographs.

    • Perform 2D classification to remove noise and select for homogeneous particle views.

    • Generate an initial 3D model and perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the ternary complex.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of binary and ternary complex formation, and to calculate cooperativity (α).

Methodology:

  • Sample Preparation:

    • Dialyze all proteins and dissolve the PROTAC in a matched buffer to minimize heats of dilution.

    • Degas all solutions before use.

  • Binary Titrations:

    • Titrate the PROTAC into the target protein solution to determine the Kd of this interaction.

    • In a separate experiment, titrate the PROTAC into the E3 ligase solution.

  • Ternary Titration:

    • To measure ternary complex formation and cooperativity, titrate the E3 ligase into a solution containing the target protein pre-saturated with the PROTAC.

  • Data Analysis:

    • Fit the integrated heat data to a suitable binding model to extract the thermodynamic parameters.

    • Calculate the cooperativity factor (α) as the ratio of the binary Kd (E3 ligase:PROTAC) to the ternary Kd (E3 ligase binding to the PROTAC:target pre-formed complex).

Surface Plasmon Resonance (SPR) for Kinetic Analysis

Objective: To measure the real-time association (kon) and dissociation (koff) rates, and to determine the binding affinity (Kd) of binary and ternary interactions.

Methodology:

  • Chip Preparation:

    • Immobilize one of the proteins (e.g., the E3 ligase) onto a sensor chip surface.

  • Binary Interaction Analysis:

    • Flow a series of concentrations of the PROTAC (analyte) over the immobilized E3 ligase surface to measure the kinetics of this binary interaction.

    • Regenerate the sensor surface between injections.

  • Ternary Interaction Analysis:

    • Flow a series of concentrations of the PROTAC pre-incubated with a saturating concentration of the target protein over the immobilized E3 ligase surface. This measures the kinetics of the ternary complex formation.

  • Data Analysis:

    • Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff.

    • Calculate the Kd as the ratio of koff/kon.

Conclusion

The structural and biophysical characterization of PROTAC-induced ternary complexes is paramount for the rational design of effective protein degraders. This guide highlights the profound influence of the linker on the stability and conformation of the ternary complex, which in turn dictates the degradation efficiency. While flexible PEG-based linkers like this compound offer synthetic advantages and can promote favorable protein-protein interactions, as seen with MZ1, more rigid linkers, as in AT1, can be engineered to enhance selectivity. The provided experimental protocols offer a robust framework for researchers to dissect the intricate molecular interactions governing ternary complex formation and to accelerate the development of next-generation targeted protein degraders.

References

Safety Operating Guide

Proper Disposal of Propargyl-PEG7-methane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND DISPOSAL PRECAUTIONS

This document provides detailed procedures for the safe handling and disposal of Propargyl-PEG7-methane, a chemical used by researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on information from related compounds, including other propargyl-PEG derivatives and propargyl-containing molecules. A conservative approach, assuming potential hazards such as skin and eye irritation and flammability, should be adopted.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to conduct a thorough risk assessment. While some related PEGylated compounds are not classified as hazardous, others are known to be skin and eye irritants.[1][2] The propargyl group itself can impart reactivity and potential flammability.[3] Therefore, appropriate PPE is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against potential splashes that could cause serious eye irritation.[1]
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact, which may cause irritation.[1]
Body Protection A standard laboratory coat.To protect skin and clothing from accidental spills.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of any potential vapors or aerosols, which may cause respiratory irritation.[1]

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Table 2: Spill Clean-up and Decontamination

StepProcedureNotes
1. Evacuation If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel.
2. Ventilation Ensure the area is well-ventilated.Use a chemical fume hood if the spill is contained within it.
3. Absorption Cover the spill with an inert absorbent material, such as sand or vermiculite.Do not use combustible materials like paper towels as the primary absorbent.
4. Collection Carefully sweep or scoop the absorbed material into a designated, labeled waste container.Use non-sparking tools if the compound is considered flammable.[3]
5. Decontamination Clean the spill area with soap and water, followed by a final rinse with water.Collect all cleaning materials for disposal as chemical waste.
6. Waste Disposal Dispose of the sealed waste container according to the procedures outlined in Section III.

III. Disposal of this compound Waste

Proper disposal of chemical waste is essential for laboratory safety and environmental protection. All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Table 3: Chemical Waste Disposal Procedure

Waste TypeCollection and StorageDisposal Method
Unused this compound Keep in its original, tightly sealed container. Store in a cool, dry, well-ventilated area away from ignition sources.[3][4]Dispose of through a licensed professional waste disposal service. Do not dispose of down the drain or in regular trash.
Contaminated Materials (e.g., gloves, absorbent) Place in a clearly labeled, sealed container designated for chemical waste.Dispose of through a licensed professional waste disposal service.
Empty Containers Rinse the container thoroughly with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate for disposal as chemical waste.After rinsing, the container may be disposed of as regular laboratory glassware, depending on institutional policies.

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

cluster_0 Preparation and Handling cluster_1 Waste Generation cluster_2 Waste Segregation and Storage cluster_3 Final Disposal A Assess Risks and Don PPE B Handle this compound in a Ventilated Area A->B C Generate Waste (Unused product, contaminated items, empty containers) B->C D Segregate Waste into Labeled, Sealed Containers C->D E Store Waste in a Designated, Safe Location D->E F Arrange for Pickup by a Licensed Waste Disposal Service E->F G Complete all Necessary Waste Disposal Documentation F->G

This compound Disposal Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.